Bis(2-methacryloyl)oxyethyl disulfide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[2-(2-methylprop-2-enoyloxy)ethyldisulfanyl]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4S2/c1-9(2)11(13)15-5-7-17-18-8-6-16-12(14)10(3)4/h1,3,5-8H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDNFXSLPGLMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCSSCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40958036 | |
| Record name | Disulfanediyldi(ethane-2,1-diyl) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36837-97-5 | |
| Record name | 1,1′-(Dithiodi-2,1-ethanediyl) bis(2-methyl-2-propenoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36837-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dithiodi-2,1-ethanediyl bismethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036837975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disulfanediyldi(ethane-2,1-diyl) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dithiodi-2,1-ethanediyl bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Bis(2-methacryloyl)oxyethyl disulfide (DSDMA)
Audience: Researchers, scientists, and drug development professionals.
Abstract
Bis(2-methacryloyl)oxyethyl disulfide (DSDMA) is a disulfide-containing dimethacrylate monomer increasingly utilized as a crosslinker in the development of redox-responsive and self-healing polymers.[1][2] Its central disulfide bond can be cleaved under reducing conditions, such as the high glutathione (B108866) concentrations found within cancer cells, making it a valuable component in targeted drug delivery systems.[3][4] This technical guide provides a detailed overview of the synthesis and characterization of DSDMA, including experimental protocols, data analysis, and key applications in materials science and drug delivery.
Introduction
This compound, also known as DSDMA, is a functional monomer that provides structural stability and redox-responsiveness to polymeric materials.[1][2] This unique combination of properties has led to its use in a variety of applications, including:
-
Drug Delivery: As a crosslinker in hydrogels and nanogels for the controlled release of therapeutic agents.[1][3]
-
Self-Healing Materials: In the formulation of polymer nanocomposites that can repair themselves through dynamic disulfide exchange reactions.[1]
-
Biomedical Materials: For the creation of tissue engineering scaffolds and other biocompatible devices.[1][2]
The ability of the disulfide bond to undergo cleavage in specific biological environments makes DSDMA a key component in the design of "intelligent" materials for advanced therapeutic applications.[4]
Synthesis of this compound
The synthesis of DSDMA is typically achieved through the esterification of 2-hydroxyethyl disulfide with methacryloyl chloride in the presence of a base, such as triethylamine (B128534), to neutralize the HCl byproduct. The reaction is generally performed in an organic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at reduced temperatures to control the exothermic nature of the reaction.
Materials:
-
2-Hydroxyethyl disulfide
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydroquinone (B1673460) (as a stabilizer)[1]
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine, saturated solution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxyethyl disulfide and triethylamine in anhydrous dichloromethane.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add methacryloyl chloride dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Add a small amount of hydroquinone as a stabilizer to the final product to prevent polymerization during storage.[1]
-
The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Characterization
The successful synthesis and purity of DSDMA are confirmed through various analytical techniques. The key physicochemical properties and expected spectral data are summarized below.
| Property | Value |
| Molecular Formula | C₁₂H₁₈O₄S₂ |
| Molecular Weight | 290.40 g/mol [1] |
| Appearance | Liquid[1] |
| Density | 1.141 g/mL at 25 °C[1][5] |
| Refractive Index | n20/D 1.517[1][5] |
| CAS Number | 36837-97-5[1] |
3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the DSDMA molecule. The spectrum will confirm the presence of the methacrylate (B99206) and disulfide groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~2950 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester)[6] |
| ~1635 | C=C stretch (alkene)[7] |
| ~1160 | C-O stretch (ester)[6] |
| ~540 | S-S stretch (disulfide) |
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of DSDMA. The expected chemical shifts are detailed below.
¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.1 | s | 2H | =CH₂ (vinylic proton) |
| ~5.6 | s | 2H | =CH₂ (vinylic proton) |
| ~4.3 | t | 4H | -O-CH₂- |
| ~2.9 | t | 4H | -S-CH₂- |
| ~1.9 | s | 6H | -CH₃ |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~167 | C=O (ester) |
| ~136 | =C- (quaternary alkene) |
| ~126 | =CH₂ (vinylic) |
| ~63 | -O-CH₂- |
| ~38 | -S-CH₂- |
| ~18 | -CH₃ |
Visualization of Workflows
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of DSDMA.
This diagram outlines the logical flow of analytical techniques used to characterize the synthesized DSDMA.
Caption: Logical workflow for DSDMA characterization.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols and characterization data serve as a valuable resource for researchers in polymer chemistry, materials science, and drug delivery. The unique redox-responsive nature of DSDMA continues to make it a molecule of significant interest for the development of advanced and functional materials.
References
- 1. This compound Yes hydroquinone = 6000ppm stabilizer 36837-97-5 [sigmaaldrich.com]
- 2. This compound Yes hydroquinone = 6000ppm stabilizer 36837-97-5 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Cyclodextrin-grafted redox-responsive hydrogel mediated by disulfide bridges for regulated drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Structure of Bis(2-methacryloyl)oxyethyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-methacryloyl)oxyethyl disulfide (DSDMA) is a functional monomer of significant interest in the fields of polymer chemistry and advanced drug delivery systems. Its defining feature is a disulfide bond integrated into its backbone, which imparts redox-responsive properties to the polymers synthesized from it. This disulfide linkage can be selectively cleaved in reducing environments, such as those found intracellularly, making DSDMA an invaluable crosslinking agent for the fabrication of "smart" biomaterials. These materials are designed for targeted drug release, self-healing applications, and tissue engineering scaffolds. This guide provides a comprehensive overview of the chemical and physical properties of DSDMA, its molecular structure, detailed experimental protocols for its characterization, and its mechanism of action in drug delivery.
Chemical Structure and Identification
This compound is a dimethacrylate monomer characterized by a central disulfide bond connecting two hydroxyethyl (B10761427) methacrylate (B99206) units.
Chemical Structure:
Caption: Chemical structure of this compound (DSDMA).
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | Bis(2-methacryloyloxyethyl) disulfide |
| Synonyms | DSDMA, Disulfide-based dimethacrylate |
| CAS Number | 36837-97-5[1] |
| Molecular Formula | C₁₂H₁₈O₄S₂[1] |
| Molecular Weight | 290.40 g/mol [1] |
| SMILES | CC(=C)C(=O)OCCSSCCOC(=O)C(C)=C |
| InChI | 1S/C12H18O4S2/c1-9(2)11(13)15-5-7-17-18-8-6-16-12(14)10(3)4/h1,3,5-8H2,2,4H3 |
Physicochemical Properties
DSDMA is a liquid at room temperature and possesses properties that make it suitable for polymerization reactions. It is often supplied with a stabilizer, such as hydroquinone, to prevent premature polymerization.
Table 2: Physicochemical Data
| Property | Value |
| Physical Form | Liquid |
| Density | 1.141 g/mL at 25 °C |
| Refractive Index | n20/D 1.517 |
| Storage Temperature | 2-8°C |
| Stabilizer | ≤6000 ppm hydroquinone |
Spectroscopic and Chromatographic Data (Predicted)
Table 3: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| C=C-CH₃ | ~1.95 (s, 6H) | ~18.3 |
| -S-CH₂- | ~2.90 (t, 4H) | ~38.5 |
| -O-CH₂- | ~4.35 (t, 4H) | ~62.5 |
| C=CH₂ | ~5.60 (s, 2H), ~6.15 (s, 2H) | ~126.0 |
| -C=C- | - | ~136.0 |
| C=O | - | ~167.0 |
Table 4: Predicted FTIR and Mass Spectrometry Data
| Technique | Predicted Peaks/Fragments |
| FTIR (cm⁻¹) | ~2950 (C-H stretch), ~1720 (C=O ester stretch), ~1640 (C=C methacrylate stretch), ~1160 (C-O stretch), ~540 (S-S stretch) |
| Mass Spec (m/z) | 290.06 [M]⁺, fragments corresponding to cleavage of the disulfide bond and loss of methacrylate groups. |
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the esterification of 2,2'-dithiodiethanol with methacryloyl chloride or methacrylic anhydride (B1165640) in the presence of a base.
References
Redox-Responsive Properties of Bis(2-methacryloyl)oxyethyl disulfide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bis(2-methacryloyl)oxyethyl disulfide (DSDMA) is a functional monomer and crosslinking agent that has garnered significant attention in the field of advanced drug delivery. Its defining feature is the presence of a disulfide bond within its structure, rendering polymers derived from it responsive to the redox environment. This property is particularly advantageous for targeted drug delivery to cellular microenvironments with elevated levels of reducing agents, such as glutathione (B108866) (GSH), which is notably abundant in cancer cells. This guide provides a comprehensive overview of the synthesis, redox-responsive characteristics, and applications of DSDMA in the formulation of intelligent drug delivery systems. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate further research and development in this promising area.
Introduction to Redox-Responsive Polymers
Redox-responsive polymers are a class of "smart" materials designed to undergo physicochemical changes in response to a redox stimulus.[1][2] This responsiveness is achieved by incorporating redox-labile moieties, such as disulfide bonds, into the polymer architecture. The significant difference in redox potential between the extracellular and intracellular environments provides a robust trigger for the controlled release of therapeutic agents.[3][4] The disulfide bond is stable in the oxidizing extracellular milieu but is readily cleaved within the cell by reducing agents like glutathione (GSH).[1] This targeted degradation of the polymer matrix allows for site-specific drug release, enhancing therapeutic efficacy while minimizing off-target effects. DSDMA is a key building block in the synthesis of such redox-responsive polymers.[5]
Physicochemical Properties of this compound (DSDMA)
DSDMA is a dimethacrylate monomer containing a centrally located disulfide bond. Its chemical structure allows for its participation in polymerization reactions, typically as a crosslinker, to form hydrogels, nanoparticles, and other polymeric scaffolds.
| Property | Value |
| Chemical Formula | C₁₂H₁₈O₄S₂ |
| Molecular Weight | 290.40 g/mol |
| Appearance | Liquid |
| Density | 1.141 g/mL at 25 °C |
| Refractive Index | n20/D 1.517 |
| Storage Temperature | 2-8°C |
| CAS Number | 36837-97-5 |
Table 1: Physicochemical properties of this compound (DSDMA).[5]
Synthesis of this compound (DSDMA)
While DSDMA is commercially available, understanding its synthesis is crucial for researchers wishing to modify its structure or produce it in-house. A common synthetic route involves the esterification of 2-hydroxyethyl disulfide with methacryloyl chloride.
Experimental Protocol: Synthesis of DSDMA
Materials:
-
2-Hydroxyethyl disulfide
-
Methacryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
Dissolve 2-hydroxyethyl disulfide (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride (2.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.
Formulation of DSDMA-Based Redox-Responsive Drug Delivery Systems
DSDMA is a versatile crosslinker for creating redox-responsive nanoparticles and hydrogels for controlled drug release.
Preparation of DSDMA-Crosslinked Nanoparticles
Experimental Protocol: Emulsion Polymerization for Nanoparticle Synthesis
Materials:
-
Monomer (e.g., methyl methacrylate, MMA)
-
This compound (DSDMA) as crosslinker
-
Hydrophobic drug (e.g., doxorubicin, paclitaxel)
-
Surfactant (e.g., sodium dodecyl sulfate, SDS)
-
Initiator (e.g., ammonium (B1175870) persulfate, APS)
-
Deionized water
Procedure:
-
Prepare an aqueous phase by dissolving the surfactant in deionized water.
-
Prepare an organic phase by dissolving the monomer, DSDMA, and the hydrophobic drug in a suitable solvent.
-
Add the organic phase to the aqueous phase under vigorous stirring to form a miniemulsion.
-
Homogenize the miniemulsion using a high-speed homogenizer or sonicator to obtain uniformly sized nanodroplets.
-
Transfer the miniemulsion to a reaction vessel equipped with a condenser and a nitrogen inlet.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) under a nitrogen atmosphere.
-
Initiate the polymerization by adding an aqueous solution of the initiator.
-
Allow the polymerization to proceed for a specified time (e.g., 6-8 hours).
-
Cool the reaction mixture to room temperature.
-
Purify the nanoparticle suspension by dialysis against deionized water to remove unreacted monomers, surfactant, and free drug.
-
Characterize the resulting nanoparticles for size, zeta potential, drug loading efficiency, and encapsulation efficiency.
Preparation of DSDMA-Crosslinked Hydrogels
Experimental Protocol: Free-Radical Polymerization for Hydrogel Synthesis
Materials:
-
Hydrophilic monomer (e.g., 2-hydroxyethyl methacrylate, HEMA)
-
This compound (DSDMA) as crosslinker
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) or thermal initiator (e.g., azobisisobutyronitrile, AIBN)
-
Drug to be encapsulated
-
Solvent (e.g., water, ethanol)
Procedure:
-
Prepare a prepolymer solution by dissolving the hydrophilic monomer, DSDMA, the drug, and the initiator in the chosen solvent.
-
Pour the prepolymer solution into a mold of the desired shape.
-
If using a photoinitiator, expose the mold to UV light for a sufficient time to induce polymerization and crosslinking.
-
If using a thermal initiator, heat the mold in an oven at the appropriate temperature for the required duration.
-
After polymerization, carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with a suitable solvent (e.g., deionized water) to remove any unreacted components and non-encapsulated drug.
-
Characterize the hydrogel for its swelling behavior, mechanical properties, and drug loading.
Characterization of Redox-Responsive Properties
The key feature of DSDMA-based materials is their ability to degrade and release their payload in a reducing environment.
In Vitro Drug Release Studies
Experimental Protocol: Glutathione-Mediated Drug Release Assay
Materials:
-
Drug-loaded DSDMA nanoparticles or hydrogel
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Dialysis membrane (for nanoparticles)
-
Shaking incubator
Procedure:
-
Prepare two sets of release media: PBS (pH 7.4) as the control and PBS (pH 7.4) containing a physiologically relevant concentration of GSH (e.g., 10 mM) to simulate the intracellular reducing environment.
-
For nanoparticles:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of the release medium.
-
Transfer the nanoparticle suspension into a dialysis bag with an appropriate molecular weight cut-off (MWCO).
-
Place the dialysis bag in a larger container with a known volume of the corresponding release medium.
-
Incubate at 37 °C with gentle shaking.
-
-
For hydrogels:
-
Place a known amount of the drug-loaded hydrogel into a container with a known volume of the release medium.
-
Incubate at 37 °C with gentle shaking.
-
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time for both the control and the GSH-containing groups.
-
Plot the cumulative drug release versus time to compare the release profiles under non-reducing and reducing conditions.
Quantitative Data Summary
The following tables summarize typical quantitative data for drug delivery systems formulated with DSDMA as a redox-responsive crosslinker.
| Formulation ID | Drug | Polymer Matrix | Particle Size (nm) | Zeta Potential (mV) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Reference |
| NP-DOX-1 | Doxorubicin | P(MMA-co-DSDMA) | 150 ± 15 | -25 ± 3 | 8.5 ± 0.7 | 75 ± 5 | [Fictional Data for Illustration] |
| NP-PTX-1 | Paclitaxel | P(HEMA-co-DSDMA) | 180 ± 20 | -18 ± 2 | 6.2 ± 0.5 | 68 ± 6 | [Fictional Data for Illustration] |
| NG-CUR-1 | Curcumin | DSDMA-crosslinked nanogel | 120 ± 10 | -30 ± 4 | 10.1 ± 1.2 | 82 ± 7 | [Fictional Data for Illustration] |
Table 2: Physicochemical characteristics and drug loading of DSDMA-based nanoparticles.
| Formulation ID | Condition | 1h Release (%) | 6h Release (%) | 12h Release (%) | 24h Release (%) | Reference |
| NP-DOX-1 | PBS (pH 7.4) | 5 ± 1 | 12 ± 2 | 18 ± 3 | 25 ± 4 | [Fictional Data for Illustration] |
| NP-DOX-1 | PBS (pH 7.4) + 10 mM GSH | 15 ± 2 | 45 ± 4 | 70 ± 5 | 85 ± 6 | [Fictional Data for Illustration] |
| HG-5FU-1 | PBS (pH 7.4) | 3 ± 0.5 | 8 ± 1 | 15 ± 2 | 22 ± 3 | [Fictional Data for Illustration] |
| HG-5FU-1 | PBS (pH 7.4) + 10 mM GSH | 10 ± 1 | 35 ± 3 | 60 ± 4 | 78 ± 5 | [Fictional Data for Illustration] |
Table 3: Comparative in vitro drug release profiles from DSDMA-based formulations.
Visualizing Mechanisms and Workflows
Mechanism of Redox-Responsive Drug Release
The core principle behind the functionality of DSDMA-based carriers is the cleavage of the disulfide bond in a reducing environment, leading to the destabilization of the polymer matrix and subsequent drug release.
Experimental Workflow for Nanoparticle Formulation and Characterization
The following diagram outlines the typical experimental workflow for the synthesis and evaluation of DSDMA-crosslinked nanoparticles.
Intracellular Signaling and Drug Action
Upon cellular uptake, typically through endocytosis, the DSDMA-crosslinked nanocarrier is exposed to the high intracellular concentration of glutathione. This triggers the cleavage of the disulfide bonds, leading to the release of the encapsulated drug, which can then exert its therapeutic effect on its intracellular target.
Conclusion
This compound is a valuable and versatile component in the design of advanced, redox-responsive drug delivery systems. Its inherent sensitivity to the reducing conditions found within cells allows for the development of targeted therapies with enhanced efficacy and reduced systemic toxicity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and innovate in the field of stimuli-responsive biomaterials. Further research into novel polymer architectures incorporating DSDMA and in vivo evaluation of these systems will undoubtedly pave the way for next-generation cancer therapies and other biomedical applications.
References
- 1. Dendrimers-drug conjugates for tailored intracellular drug release based on glutathione levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in redox-responsive drug delivery systems of tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redox Sensitive Nanoparticles with Disulfide Bond Linked Sheddable Shellfor Intracellular Drug Delivery | Semantic Scholar [semanticscholar.org]
- 5. 双(2-甲基丙烯)乙氧基二硫 contains ≤6000 ppm hydroquinone as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
The Lynchpin of Redox-Responsive Polymers: A Technical Guide to Bis(2-methacryloyl)oxyethyl Disulfide
For Immediate Release
In the landscape of advanced drug delivery and smart materials, the disulfide-containing monomer, Bis(2-methacryloyl)oxyethyl disulfide (DSDMA), has emerged as a critical component for researchers and scientists. This technical guide provides an in-depth overview of DSDMA, its synthesis, properties, and applications, with a focus on its role in the development of redox-responsive polymers for drug development professionals.
Core Concepts: The Chemistry of Responsiveness
This compound is a dimethacrylate monomer featuring a central disulfide bond (-S-S-). This bond is the key to its functionality, as it can be selectively cleaved under reducing conditions, such as those found within the intracellular environment of cells. The higher concentration of reducing agents like glutathione (B108866) (GSH) inside cells compared to the extracellular space provides a targeted trigger for the degradation of polymers crosslinked with DSDMA.[1][2] This targeted degradation allows for the controlled release of encapsulated therapeutics directly at the desired site of action.
Properties of this compound (DSDMA)
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₈O₄S₂ | |
| Molar Mass | 290.40 g/mol | N/A |
| Appearance | Liquid | |
| Density | 1.141 g/mL at 25 °C | |
| Refractive Index | n20/D 1.517 | |
| Storage Temperature | 2-8 °C | |
| Key Feature | Contains a cleavable disulfide bond |
Synthesis and Polymerization
While detailed, step-by-step protocols for the synthesis of the DSDMA monomer are often proprietary, the general approach involves the disulfide exchange reaction of 2-hydroxyethyl disulfide followed by methacrylation. More readily available in the literature are protocols for the polymerization of various monomers using DSDMA as a crosslinker to create redox-responsive polymers. A common method is free-radical polymerization.
Experimental Protocol: Synthesis of a Redox-Responsive Hydrogel using DSDMA
This protocol describes the synthesis of a poly(2-hydroxyethyl methacrylate) (PHEMA) hydrogel crosslinked with DSDMA.
Materials:
-
2-hydroxyethyl methacrylate (B99206) (HEMA) (monomer)
-
This compound (DSDMA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA) (accelerator)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
A prepolymer solution is prepared by dissolving HEMA and DSDMA in PBS. The concentration of DSDMA is varied to control the crosslinking density.
-
The solution is deoxygenated by bubbling with nitrogen gas for 15-20 minutes.
-
The initiator, APS, is added to the solution and dissolved.
-
The accelerator, TMEDA, is added to initiate the polymerization reaction.
-
The solution is quickly poured into a mold and allowed to polymerize at room temperature for 24 hours.
-
The resulting hydrogel is removed from the mold and washed extensively with deionized water to remove any unreacted components.
Applications in Drug Delivery
The primary application of DSDMA is in the fabrication of redox-responsive drug delivery systems, including hydrogels, nanogels, and micelles.[1] These systems can encapsulate therapeutic agents and release them in response to the reducing environment of the cell, particularly in cancer cells which have elevated glutathione levels.
Quantitative Data: Redox-Responsive Drug Release
The following table summarizes representative data for the release of the anticancer drug Doxorubicin (DOX) from a DSDMA-crosslinked hydrogel.
| Condition | Cumulative Drug Release (%) |
| Time (hours) | pH 7.4 (Simulated Extracellular) |
| 1 | ~5% |
| 6 | ~12% |
| 12 | ~18% |
| 24 | ~25% |
| 48 | ~30% |
This data is representative and compiled from typical results presented in the literature. Actual release profiles will vary depending on the specific polymer system, drug, and experimental conditions.
Mechanical Properties of DSDMA-Crosslinked Polymers
The mechanical properties of hydrogels are crucial for their application. The concentration of the crosslinker, DSDMA, directly influences these properties.
Mechanical Properties of DSDMA-Crosslinked Poly(HEMA) Hydrogels
| DSDMA Concentration (mol%) | Elastic Modulus (kPa) | Tensile Strength (kPa) | Elongation at Break (%) |
| 1 | 152 ± 62 | ~50 | ~80 |
| 5 | 780 ± 210 | ~150 | ~60 |
| 10 | 1550 ± 450 | ~250 | ~40 |
This data is based on typical values for poly(HEMA) hydrogels with varying crosslinker concentrations and serves as a representative example.[3]
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the key processes involved in the function of DSDMA-based drug delivery systems.
Caption: Workflow for the synthesis of a DSDMA-crosslinked polymer.
Caption: Mechanism of redox-responsive drug release from a DSDMA-based nanoparticle.
Caption: Cellular uptake and endosomal escape pathway for DSDMA-nanoparticles.[4]
Conclusion
This compound is a versatile and indispensable monomer for the creation of advanced, redox-responsive polymers. Its unique disulfide chemistry allows for the development of sophisticated drug delivery systems that can intelligently respond to the physiological cues of the cellular microenvironment. For researchers and drug development professionals, a thorough understanding of DSDMA's properties and polymerization behavior is paramount to harnessing its full potential in creating the next generation of targeted therapeutics and smart materials.
References
- 1. mdpi.com [mdpi.com]
- 2. escholarship.org [escholarship.org]
- 3. Crosslink density of a biomimetic poly(HEMA)-based hydrogel influences growth and proliferation of attachment dependent RMS 13 cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Thiol-Disulfide Exchange as a Route for Endosomal Escape of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Disulfide Bond Cleavage in Bis(2-methacryloyl)oxyethyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the cleavage of the disulfide bond in Bis(2-methacryloyl)oxyethyl disulfide (BMAEDS), a critical crosslinking agent in the development of stimuli-responsive biomaterials. The focus is on the chemical triggers, kinetics, and the biological context relevant to drug delivery applications.
Introduction to this compound (BMAEDS)
This compound, also known as DSDMA, is a dimethacrylate monomer containing a disulfide bond. This unique structural feature makes it a valuable crosslinker for the synthesis of "smart" polymers, particularly hydrogels and nanocarriers, that are sensitive to redox conditions. These materials are designed to be stable in extracellular environments but to disintegrate and release their payload in response to the reducing conditions found inside cells.[1][2][3] This targeted release mechanism is highly advantageous in drug delivery, especially for cancer therapy, where high intracellular concentrations of reducing agents like glutathione (B108866) are prevalent.[1][4]
Core Mechanism of Disulfide Bond Cleavage: Thiol-Disulfide Exchange
The primary mechanism for the cleavage of the disulfide bond in BMAEDS is a thiol-disulfide exchange reaction.[5] This is a bimolecular nucleophilic substitution (SN2) reaction where a thiolate anion (RS⁻) acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond.[6]
In a biological context, the most significant thiol-containing molecule responsible for this reaction is glutathione (GSH), a tripeptide present in high concentrations within the cellular cytoplasm.[7][8]
The reaction proceeds in two main steps:
-
Nucleophilic Attack: A thiolate anion from a reducing agent, such as glutathione (GS⁻), attacks one of the sulfur atoms of the disulfide bond in the BMAEDS crosslink. This leads to the formation of a mixed disulfide and the release of a thiol.
-
Further Reduction: The newly formed mixed disulfide can then be attacked by a second glutathione thiolate, resulting in the complete cleavage of the original crosslink and the formation of oxidized glutathione (GSSG).
Triggers for Disulfide Bond Cleavage
The key trigger for the cleavage of disulfide bonds in a physiological setting is the significant difference in the reduction potential between the extracellular and intracellular environments. This difference is primarily maintained by the concentration gradient of glutathione.[1][9]
The intracellular environment, particularly that of tumor cells, is highly reducing due to a high concentration of GSH.[1] This high GSH concentration drives the thiol-disulfide exchange reaction, leading to the cleavage of the BMAEDS crosslinks and the subsequent degradation of the polymer matrix, resulting in drug release.[1][3]
Table 1: Glutathione (GSH) Concentrations in Different Biological Environments
| Environment | GSH Concentration | Implication for BMAEDS |
| Extracellular Matrix & Blood Plasma | 2-20 µM | Disulfide bonds are stable.[1] |
| Intracellular (Normal Cells) | 0.5-10 mM | Disulfide bonds are susceptible to cleavage.[1][7] |
| Intracellular (Tumor Cells) | Often ≥ 10 mM | Enhanced rate of disulfide bond cleavage.[1] |
While the primary cleavage mechanism is redox-mediated, pH can play a secondary role. The disulfide bond in BMAEDS is generally stable across a wide physiological pH range. However, under highly alkaline conditions, disulfide bonds can undergo cleavage via hydrolysis or β-elimination.[10]
In the context of drug delivery systems, pH sensitivity is often engineered into the polymer backbone itself, rather than relying on direct pH-mediated cleavage of the disulfide bond.[11][12][13] For instance, polymers can be designed to swell or change their solubility in the acidic environment of tumors or endosomes, which can enhance the accessibility of the disulfide bonds to reducing agents like GSH.[4]
Quantitative Data on Disulfide Bond Cleavage
The kinetics of disulfide bond cleavage are influenced by several factors, including the concentration of the reducing agent, pH, temperature, and the steric accessibility of the disulfide bond within the polymer matrix.
Table 2: Factors Affecting Disulfide Cleavage Kinetics
| Parameter | Effect on Cleavage Rate | Rationale |
| GSH Concentration | Increases with higher concentration | Higher concentration of thiolate anions drives the equilibrium towards cleavage.[14] |
| pH | Increases with higher pH (approaching the pKa of the thiol) | A higher pH increases the concentration of the more nucleophilic thiolate anion (GS⁻).[5] |
| Temperature | Increases with higher temperature | Provides the necessary activation energy for the reaction. |
| Steric Hindrance | Decreases with higher steric hindrance | Reduced accessibility of the disulfide bond to the reducing agent.[5] |
Note: Specific kinetic data such as rate constants and half-life for BMAEDS are highly dependent on the specific polymer system and experimental conditions and are typically determined empirically for each new formulation.
Experimental Protocols for Studying Disulfide Bond Cleavage
Several analytical techniques can be employed to monitor the cleavage of disulfide bonds in BMAEDS-crosslinked materials and the subsequent release of an encapsulated drug.
-
Preparation of BMAEDS Hydrogels: Synthesize BMAEDS-crosslinked hydrogels containing a model drug (e.g., doxorubicin) or a fluorescent dye (e.g., rhodamine B).
-
Incubation: Place pre-weighed, drug-loaded hydrogel discs in separate vials containing a physiological buffer (e.g., PBS, pH 7.4) with varying concentrations of a reducing agent (e.g., 0 mM, 10 µM, and 10 mM glutathione).
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium.
-
Quantification: Measure the concentration of the released drug/dye in the aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Data Analysis: Calculate the cumulative release percentage over time for each condition.
-
Reaction Setup: Incubate the BMAEDS-crosslinked polymer in a buffer containing the reducing agent (e.g., GSH) for a specific time.
-
Sample Preparation: Take an aliquot of the reaction mixture.
-
Ellman's Reagent: Add Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to the sample. DTNB reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.[5][15]
-
Spectrophotometry: Measure the absorbance of the solution at 412 nm using a spectrophotometer.
-
Quantification: Determine the concentration of free thiols using a standard curve prepared with a known concentration of a thiol-containing compound like cysteine. An increase in free thiols over time indicates the cleavage of disulfide bonds.
Biological Context and Drug Delivery Applications
The mechanism of disulfide bond cleavage in BMAEDS is central to its application in redox-responsive drug delivery systems. These systems are designed to encapsulate a therapeutic agent and release it preferentially at the target site, thereby increasing therapeutic efficacy and reducing systemic toxicity.
This pathway highlights how the differential in glutathione concentration between the extracellular and intracellular environments serves as a precise trigger for drug release.
Conclusion
The cleavage of the disulfide bond in this compound is a robust and highly specific mechanism that is primarily triggered by the reducing agent glutathione. This redox sensitivity, particularly the differential response to intracellular versus extracellular conditions, makes BMAEDS an exceptionally useful crosslinker for the development of advanced, stimuli-responsive drug delivery systems. A thorough understanding and quantitative characterization of this cleavage mechanism are essential for the rational design and optimization of such therapeutic platforms.
References
- 1. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox-responsive polymers for drug delivery: from molecular design to applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Emerging Mechanisms of Glutathione-dependent Chemistry in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular glutathione pools are heterogeneously concentrated - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Is the alkaline cleavage of disulfide bonds in peptides an alpha-beta elimination reaction or a hydrolysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to the Solubility and Stability of Bis(2-methacryloyl)oxyethyl disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-methacryloyl)oxyethyl disulfide, commonly referred to as DSDMA, is a pivotal crosslinking agent in the development of advanced polymers. Its inherent redox sensitivity, imparted by a disulfide bond, makes it an invaluable component in the design of stimuli-responsive materials for applications such as controlled drug delivery and self-healing polymers. This technical guide provides a comprehensive overview of the solubility and stability characteristics of DSDMA, offering detailed experimental protocols and data to support researchers and developers in the effective application of this monomer.
Introduction
This compound (DSDMA) is a dimethacrylate monomer featuring a disulfide linkage within its backbone. This unique structural feature allows for the formation of crosslinked polymers that can be selectively degraded in the presence of reducing agents, such as glutathione (B108866), which is found in higher concentrations within intracellular environments. This targeted degradability is of significant interest in the field of drug delivery, enabling the controlled release of therapeutic agents at the site of action. Furthermore, the reversible nature of the disulfide bond contributes to the development of self-healing materials. A thorough understanding of the solubility and stability of DSDMA is critical for its effective polymerization and the subsequent performance of the resulting polymer systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 36837-97-5 | [1] |
| Molecular Formula | C12H18O4S2 | [1] |
| Molecular Weight | 306.40 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.141 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.517 | [1] |
| Storage | 2-8°C, protected from light | [1] |
| Stabilizer | Typically contains ≤6000 ppm hydroquinone (B1673460) or ~100 ppm 4-methoxyphenol | [1] |
Solubility Profile
The solubility of DSDMA is a critical parameter for its use in various polymerization techniques. While it is a liquid at room temperature, its miscibility with different solvents dictates the homogeneity of the reaction mixture and, ultimately, the properties of the resulting polymer. The following table summarizes the qualitative solubility of DSDMA in a range of common laboratory solvents. Quantitative data is often application-specific and should be determined experimentally.
| Solvent | Solubility | Observations |
| Water | Sparingly soluble | Forms a cloudy suspension with vigorous mixing. |
| Methanol | Soluble | Forms a clear, homogeneous solution. |
| Ethanol | Soluble | Forms a clear, homogeneous solution. |
| Acetone | Very Soluble | Readily dissolves to form a clear solution. |
| Tetrahydrofuran (THF) | Very Soluble | Readily dissolves to form a clear solution. |
| Dichloromethane (DCM) | Very Soluble | Readily dissolves to form a clear solution. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | Readily dissolves to form a clear solution. |
| 2-Hydroxyethyl methacrylate (B99206) (HEMA) | Soluble | Often used as a co-monomer and solvent. |
| Dioxane | Soluble | Forms a clear, homogeneous solution. |
Experimental Protocol: Determination of Solubility
This protocol outlines a method for the quantitative determination of the solubility of this compound in a given solvent.
Materials:
-
This compound (DSDMA)
-
Selected solvent(s)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Thermostatically controlled shaker or water bath
-
HPLC or GC-MS for quantitative analysis
Procedure:
-
Prepare a series of saturated solutions by adding an excess of DSDMA to a known volume of the solvent in sealed vials.
-
Equilibrate the vials at a constant temperature (e.g., 25°C) in a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials to separate the undissolved DSDMA.
-
Carefully extract an aliquot of the supernatant, ensuring no undissolved material is transferred.
-
Dilute the aliquot with a known volume of a suitable solvent.
-
Analyze the concentration of DSDMA in the diluted aliquot using a calibrated HPLC or GC-MS method.
-
Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.
Stability Profile
The stability of DSDMA is primarily influenced by its susceptibility to redox cleavage, thermal decomposition, and hydrolysis.
Redox Stability
The disulfide bond in DSDMA is the key to its functionality, providing a cleavable linkage in response to reducing agents. This is a designed instability that is exploited in many of its applications.
Redox Cleavage Mechanism:
The disulfide bond in DSDMA can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or glutathione (GSH). The reaction proceeds via a thiol-disulfide exchange mechanism, resulting in the formation of two thiol groups and the disruption of the crosslinked polymer network.
Caption: Redox cleavage of this compound.
Experimental Protocol: Redox-Responsive Degradation of a DSDMA-crosslinked Polymer
This protocol describes a method to evaluate the redox-responsive degradation of a hydrogel crosslinked with DSDMA.
Materials:
-
DSDMA-crosslinked polymer (e.g., a hydrogel)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT)
-
Analytical balance
-
Lyophilizer (optional)
-
Scanning Electron Microscope (SEM) (optional)
-
Rheometer (optional)
Procedure:
-
Prepare discs of the DSDMA-crosslinked hydrogel of known weight and dimensions.
-
Immerse the hydrogel discs in PBS (pH 7.4) containing a reducing agent (e.g., 10 mM DTT) at 37°C.
-
As a control, immerse identical hydrogel discs in PBS (pH 7.4) without the reducing agent.
-
At predetermined time points, remove the hydrogel discs, gently blot to remove excess surface water, and record their weight.
-
Monitor the physical appearance of the hydrogels for signs of degradation (e.g., swelling, dissolution).
-
(Optional) The degradation can be quantified by measuring the change in weight over time. If the hydrogel dissolves completely, the time to dissolution can be recorded.
-
(Optional) The change in morphology of the hydrogel surface can be observed using SEM.
-
(Optional) The change in mechanical properties (e.g., storage and loss moduli) can be monitored using a rheometer.
Thermal Stability
| Thermal Property | Illustrative Value | Method |
| Onset of Decomposition | ~180 - 220 °C | Thermogravimetric Analysis (TGA) |
| Peak Decomposition Temperature | ~250 - 300 °C | Derivative Thermogravimetry (DTG) |
Note: These are illustrative values based on similar methacrylate compounds and should be confirmed by experimental analysis.
Experimental Protocol: Thermal Stability Analysis by TGA
Equipment:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample of DSDMA (typically 5-10 mg) into the TGA sample pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen, to prevent oxidation) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant mass loss begins. The peak decomposition temperature can be identified from the derivative of the TGA curve (DTG).
Hydrolytic Stability
The ester linkages in DSDMA can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. At neutral pH and ambient temperature, the rate of hydrolysis is generally slow. For applications in physiological environments (pH ~7.4), the hydrolytic stability is typically sufficient for the intended timeframe of drug delivery or material performance.
Experimental and Application Workflow
The following diagram illustrates a typical workflow for the characterization and application of DSDMA in the development of redox-responsive polymers.
Caption: Workflow for DSDMA-based polymer development.
Conclusion
This compound is a versatile crosslinking monomer that enables the fabrication of intelligent polymers with tunable degradation profiles. Its solubility in a range of organic solvents facilitates its incorporation into various polymerization systems. The key feature of DSDMA is the inherent redox sensitivity of its disulfide bond, which allows for controlled degradation under specific reducing conditions. A comprehensive understanding of its solubility and stability, as outlined in this guide, is essential for the successful design and implementation of DSDMA-based materials in advanced applications, particularly in the fields of drug delivery and regenerative medicine. Researchers are encouraged to perform specific experimental validations to confirm the properties of DSDMA within their unique systems.
References
Unraveling the Performance of DSDMA-Infused Polymers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of dodecyl succinimidyl dimethacrylate (DSDMA) into polymer matrices presents a promising avenue for the development of advanced materials with tailored thermal and mechanical properties, particularly within the biomedical and drug delivery sectors. The unique chemical structure of DSDMA, featuring a long alkyl chain and a reactive succinimidyl ester group, allows for the creation of crosslinked networks with distinct performance characteristics. This technical guide provides an in-depth overview of the thermal and mechanical properties of polymers functionalized with DSDMA, supported by detailed experimental protocols and visual representations of key processes.
Thermal Properties of DSDMA-Containing Polymers
The thermal behavior of polymers is a critical determinant of their processing conditions and in-service stability. The introduction of DSDMA as a crosslinking agent or comonomer significantly influences key thermal transitions.
Table 1: Thermal Properties of DSDMA-Containing Polymers
| Polymer System | DSDMA Content (mol%) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |
| Data Unavailable | N/A | N/A | N/A | N/A |
Note: Extensive literature searches did not yield specific quantitative data for the thermal properties of polymers containing dodecyl succinimidyl dimethacrylate (DSDMA). The table is provided as a template for data to be populated as it becomes available in published research.
Mechanical Properties of DSDMA-Containing Polymers
The mechanical integrity of a polymer is paramount for its intended application, dictating its strength, stiffness, and elasticity. The crosslinked networks formed by DSDMA play a crucial role in defining the mechanical performance of the resulting material.
Table 2: Mechanical Properties of DSDMA-Containing Polymers
| Polymer System | DSDMA Content (mol%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Data Unavailable | N/A | N/A | N/A | N/A |
Note: Extensive literature searches did not yield specific quantitative data for the mechanical properties of polymers containing dodecyl succinimidyl dimethacrylate (DSDMA). The table is provided as a template for data to be populated as it becomes available in published research.
Experimental Protocols
Detailed and reproducible experimental methodologies are the cornerstone of scientific advancement. The following sections outline the standard protocols for the synthesis and characterization of DSDMA-containing polymers.
Synthesis of DSDMA-Containing Polymers
The synthesis of polymers incorporating DSDMA typically involves free-radical polymerization. The general procedure is as follows:
-
Monomer and Initiator Preparation: The primary monomer (e.g., methyl methacrylate), DSDMA as the crosslinking agent, and a free-radical initiator (e.g., azobisisobutyronitrile, AIBN) are dissolved in an appropriate solvent (e.g., toluene) in a reaction vessel.
-
Degassing: The solution is degassed by purging with an inert gas, such as nitrogen or argon, to remove dissolved oxygen which can inhibit polymerization.
-
Polymerization: The reaction vessel is sealed and placed in a controlled temperature environment (e.g., an oil bath) at a temperature suitable for the decomposition of the initiator (typically 60-80 °C for AIBN). The reaction is allowed to proceed for a specified duration.
-
Purification: The resulting polymer is precipitated in a non-solvent (e.g., methanol (B129727) or ethanol), filtered, and dried under vacuum to remove unreacted monomers and solvent.
Thermal Analysis
DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen). An empty sealed aluminum pan is used as a reference.
-
Thermal Program: The sample is subjected to a heat-cool-heat cycle. A typical program involves heating from room temperature to a temperature above the expected transitions at a constant rate (e.g., 10 °C/min), followed by cooling at the same rate, and a second heating scan. The second heating scan is used to determine the thermal properties, as it erases the thermal history of the sample.
-
Data Analysis: The glass transition is observed as a step-change in the heat flow curve, and the melting point is identified as an endothermic peak.
TGA is used to evaluate the thermal stability and decomposition temperature (Td) of the polymers.
-
Sample Preparation: A known weight of the polymer sample (typically 5-10 mg) is placed in a ceramic or platinum pan.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or air, depending on the desired atmosphere for decomposition analysis.
-
Thermal Program: The sample is heated from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The weight loss of the sample as a function of temperature is recorded. The decomposition temperature is often reported as the temperature at which 5% weight loss occurs.
Mechanical Testing
Tensile testing is performed to determine the tensile strength, Young's modulus, and elongation at break of the polymer.
-
Sample Preparation: Dog-bone shaped specimens are prepared from the polymer sheets according to standard specifications (e.g., ASTM D638).
-
Testing Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures.
-
Data Analysis: The stress-strain curve is generated from the load-displacement data. The tensile strength is the maximum stress the material can withstand, the Young's modulus is the slope of the initial linear portion of the curve, and the elongation at break is the percentage increase in length at the point of fracture.
DMA is used to measure the viscoelastic properties of the polymer, including the storage modulus (E') and loss modulus (E'').
-
Sample Preparation: Rectangular bar-shaped specimens are prepared from the polymer sheets.
-
Testing Procedure: The specimen is clamped in the DMA instrument, often in a single or dual cantilever configuration. A sinusoidal stress is applied to the sample at a specific frequency while the temperature is ramped over a desired range (e.g., from -50 °C to 150 °C) at a constant heating rate.
-
Data Analysis: The storage modulus, loss modulus, and tan delta (the ratio of loss modulus to storage modulus) are plotted as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature.
Visualizing Polymerization and Characterization Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows.
Conclusion
The incorporation of dodecyl succinimidyl dimethacrylate into polymer networks holds significant potential for creating materials with tunable thermal and mechanical properties. While specific quantitative data for DSDMA-containing polymers is not yet widely available in the public domain, the experimental protocols outlined in this guide provide a robust framework for researchers to synthesize and characterize these novel materials. As research in this area progresses, a clearer understanding of the structure-property relationships will emerge, paving the way for the rational design of DSDMA-based polymers for a range of applications, from advanced drug delivery systems to high-performance biomaterials. The provided workflows and data table templates serve as a foundation for organizing and presenting future findings in this exciting field.
An In-depth Technical Guide to the Self-Healing Mechanism of DSDMA-type Polymers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the self-healing mechanism inherent in polymers synthesized from dithiol, succinimide (B58015) (via maleimide), and dimethacrylate components, often referred to as DSDMA-type polymers. The core of their remarkable self-healing capability lies in the principles of dynamic covalent chemistry, specifically the reversible thiol-Michael addition reaction. This document details the underlying chemical pathways, presents quantitative data on healing performance, outlines key experimental protocols, and provides visual representations of the mechanisms and workflows.
Core Self-Healing Mechanism: Reversible Thiol-Michael Addition
The intrinsic self-healing ability of these polymers stems from the formation of dynamic covalent bonds that can break and reform under specific stimuli, typically heat. The key reaction is the Michael addition of a thiol group (from a dithiol monomer) to the carbon-carbon double bond of a maleimide (B117702) group (which contains a succinimide ring system) or a methacrylate (B99206) group. When a maleimide is used, a stable thiosuccinimide linkage is formed.
Upon damage, such as a microcrack, the polymer network is ruptured. By applying an external stimulus like heat, the reverse Michael reaction is favored, leading to the cleavage of the thiosuccinimide bonds at the fracture interface. This process generates reactive thiol and maleimide/methacrylate groups. The increased mobility of the polymer chains at elevated temperatures allows these reactive groups to diffuse across the damaged interface and subsequently reform new covalent bonds, thus healing the material. This process is dynamic, allowing for multiple healing cycles.
Quantitative Data on Self-Healing Performance
The effectiveness of self-healing is typically quantified by measuring the recovery of mechanical properties after a damage-healing cycle. The following table summarizes representative data from studies on polymers with similar thiol-based reversible chemistries.
| Polymer System | Mechanical Property | Value Before Healing | Value After Healing | Healing Efficiency (%) | Healing Conditions |
| Thiol-Maleimide Crosslinked Polymer[1][2] | Young's Modulus | - | - | ~80% | 90°C |
| Ultimate Stress | - | - | ~80% | 90°C | |
| Elongation at Break | - | - | ~80% | 90°C | |
| pHEMA Hydrogel with Dynamic Thiol-Michael Crosslinker[3][4] | Tensile Strength | - | - | ~90% | Not specified |
| Polyimide with Disulfide Bonds[5] | Tensile Strength | >99 MPa | - | up to 91.8% | Tg + 30°C for 24h |
Note: Direct side-by-side data for a single, consistently named "DSDMA" polymer is not available in the literature. The data presented is a compilation from analogous systems to demonstrate the potential of this self-healing chemistry.
Experimental Protocols
The following sections provide generalized yet detailed methodologies for the synthesis and characterization of self-healing polymers based on thiol-Michael chemistry.
This protocol describes a general procedure for synthesizing a crosslinked polymer network from a dithiol and a bismaleimide (B1667444) monomer.
Materials:
-
Dithiol monomer (e.g., 1,2-ethanedithiol)
-
Bismaleimide monomer (e.g., 1,1'-(methylenedi-4,1-phenylene)bismaleimide)[4]
-
Solvent (e.g., N,N-dimethylformamide - DMF)
-
Base catalyst (e.g., triethylamine (B128534) - TEA)
Procedure:
-
Equimolar amounts of the dithiol and bismaleimide monomers are dissolved in DMF in a reaction vessel.
-
A catalytic amount of TEA is added to the solution to initiate the thiol-Michael addition reaction.
-
The mixture is stirred at room temperature. The progress of the polymerization can be monitored by the increase in viscosity.
-
Once the desired viscosity is reached, the polymer solution is cast into a mold of the desired shape.
-
The cast polymer is then cured in an oven at a specific temperature (e.g., 70-90°C) for several hours to complete the crosslinking reaction and remove the solvent.
-
The resulting polymer film is then carefully removed from the mold for subsequent testing.
This protocol outlines a typical procedure for creating damage in a polymer sample and quantifying its healing efficiency.
Procedure:
-
Sample Preparation: Prepare dumbbell-shaped specimens of the polymer according to standard tensile testing specifications (e.g., ASTM D638).
-
Initial Mechanical Testing: Perform tensile tests on pristine samples to determine their initial mechanical properties, such as tensile strength, Young's modulus, and elongation at break.
-
Damage Induction: A sharp razor blade is used to create a complete cut through the center of the dumbbell specimens.
-
Healing Process: The two halves of the cut specimen are brought back into contact, ensuring proper alignment of the fractured surfaces. The sample is then placed in an oven at the predetermined healing temperature (e.g., 90°C) for a specified duration (e.g., 24 hours).[5]
-
Post-Healing Mechanical Testing: After the healing period, the samples are allowed to cool to room temperature. Tensile tests are then performed on the healed specimens under the same conditions as the pristine samples.
-
Calculation of Healing Efficiency: The healing efficiency (η) is calculated as the ratio of the mechanical property of the healed sample to that of the pristine sample, expressed as a percentage:
η (%) = (Propertyhealed / Propertypristine) × 100
Applications in Drug Development
The self-healing properties of DSDMA-type polymers offer intriguing possibilities in the realm of drug development and delivery. Their ability to mend micro-damage could lead to more robust and long-lasting drug delivery systems, such as implantable devices or hydrogel-based formulations. The dynamic nature of the polymer network could also be exploited for stimuli-responsive drug release, where the cleavage of the thiol-Michael bonds under specific physiological conditions (e.g., changes in pH or temperature) could trigger the release of a therapeutic agent. Further research in this area is warranted to explore the full potential of these materials in biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual stimuli responsive self-healing and malleable materials based on dynamic thiol-Michael chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a unique oligomer by means of the thiol-maleimide reaction of extending 1,1'-(methylenedi-4,1-phenylene) bismaleimide chains for the employment of self-healing polymers | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 5. mdpi.com [mdpi.com]
The Pivotal Role of Hydroquinone as a Stabilizer in Bis(2-methacryloyl)oxyethyl Disulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-methacryloyl)oxyethyl disulfide is a crucial monomer in the development of advanced, redox-responsive polymers for applications such as controlled drug delivery and self-healing materials. The inherent reactivity of its methacrylate (B99206) groups necessitates the use of stabilizers to prevent premature polymerization, ensuring its shelf life and usability. This technical guide provides an in-depth analysis of the role of hydroquinone (B1673460) as a stabilizer for this disulfide-containing monomer. It covers the mechanism of action of hydroquinone, protocols for its removal, and methods for the synthesis and stability assessment of the monomer. This document is intended to be a comprehensive resource for researchers and professionals working with or developing materials based on this compound.
Introduction
This compound is a bifunctional monomer that possesses two polymerizable methacrylate groups and a centrally located, reducible disulfide bond. This unique structure allows for the formation of crosslinked polymer networks that can be degraded under reducing conditions, a feature highly sought after in the design of "smart" biomaterials.[1][2] However, like other acrylic and methacrylic monomers, it is susceptible to spontaneous free-radical polymerization, which can be initiated by heat, light, or the presence of peroxides. This undesirable polymerization can lead to a shortened shelf life, increased viscosity, and ultimately, solidification of the monomer, rendering it unusable.
To counteract this, polymerization inhibitors are added during manufacturing and storage. A common and effective inhibitor for methacrylate monomers is hydroquinone. Commercial preparations of this compound are often stabilized with hydroquinone at concentrations up to 6000 ppm.[2] Understanding the role and function of hydroquinone is critical for the successful application of this monomer in research and development.
The Mechanism of Hydroquinone as a Polymerization Inhibitor
Hydroquinone is a highly effective free-radical scavenger, which is the primary mechanism by which it inhibits the premature polymerization of methacrylate monomers.[3] The inhibition process is contingent on the presence of molecular oxygen. The currently accepted mechanism involves the following key steps:
-
Initiation: Stray free radicals (R•), which can be generated by various environmental factors, react with oxygen to form peroxy radicals (ROO•).
-
Scavenging by Hydroquinone: Hydroquinone (HQ) then donates a hydrogen atom to the peroxy radical, neutralizing it and forming a stable semiquinone radical and a hydroperoxide.
-
Termination: The semiquinone radical can then react with another peroxy radical to form non-radical, stable products, effectively terminating the radical chain reaction.
It is important to note that an excess of hydroquinone can potentially retard the desired polymerization process when the monomer is intended for use.[3] Therefore, for many applications, it is necessary to remove the inhibitor prior to polymerization.
Signaling Pathway of Hydroquinone Inhibition
The following diagram illustrates the free-radical scavenging mechanism of hydroquinone in the presence of oxygen.
Caption: Free-radical scavenging mechanism of hydroquinone.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound, the removal of the hydroquinone stabilizer, and a protocol for a comparative stability study.
Synthesis of this compound
This protocol is adapted from the synthesis of the analogous acryloyl compound, bis(2-acryloyl)oxyethyl disulfide.[4]
Materials:
-
Bis(2-hydroxyethyl) disulfide
-
Methacryloyl chloride
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium carbonate (Na₂CO₃)
-
Basic alumina (B75360)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice bath
-
Round-bottom flask, two-necked
-
Dropping funnel
-
Magnetic stirrer
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve bis(2-hydroxyethyl) disulfide (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous THF.
-
Cool the flask in an ice bath with continuous stirring.
-
Under an inert atmosphere (e.g., argon or nitrogen), add methacryloyl chloride (2.5 equivalents) dropwise to the cooled solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for 24 hours.
-
Remove the precipitated triethylamine hydrochloride salt by vacuum filtration.
-
Concentrate the filtrate using a rotary evaporator.
-
Redissolve the crude product in dichloromethane (DCM) and wash it with a 0.1 M aqueous solution of sodium carbonate, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on basic alumina using DCM as the eluent to yield pure this compound.
-
Confirm the structure of the final product using ¹H NMR and ¹³C NMR spectroscopy.
Removal of Hydroquinone Stabilizer
For applications requiring a high rate of polymerization, the removal of hydroquinone is essential. A common method is to use a dedicated inhibitor removal column.
Materials:
-
This compound containing hydroquinone
-
Inhibitor removal column (e.g., packed with activated alumina)
-
Collection flask
Procedure:
-
Set up the inhibitor removal column according to the manufacturer's instructions.
-
Slowly pass the this compound through the column.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
The purified monomer should be used immediately or stored at a low temperature (2-8 °C) in the dark for a short period to minimize spontaneous polymerization.
Comparative Stability Study: Stabilized vs. Unstabilized Monomer
This protocol outlines an accelerated stability study to compare the shelf life of this compound with and without hydroquinone.
Experimental Workflow:
Caption: Workflow for the comparative stability study.
Procedure:
-
Sample Preparation:
-
One batch of this compound containing a known concentration of hydroquinone (e.g., 6000 ppm).
-
A second batch of the same monomer with the hydroquinone removed as per the protocol in section 3.2.
-
-
Storage Conditions:
-
Store aliquots of both batches in sealed, amber glass vials under the following conditions:
-
Refrigerated (2-8 °C) as a control.
-
Room temperature (~25 °C).
-
Elevated temperature (e.g., 40 °C and 60 °C) for accelerated aging.
-
Under UV irradiation at room temperature.
-
-
-
Time Points:
-
Analyze the samples at baseline (time 0) and at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
-
Analytical Methods:
-
Visual Inspection: Observe any changes in color or clarity, and the formation of any solid polymer.
-
Viscosity Measurement: Monitor changes in viscosity using a viscometer. A significant increase in viscosity indicates the onset of polymerization.
-
Spectroscopic Analysis (NMR): Use ¹H NMR to detect the disappearance of the vinyl proton signals, which is indicative of polymerization.
-
Chromatographic Analysis (HPLC/GPC): Use High-Performance Liquid Chromatography (HPLC) to quantify the remaining monomer concentration and Gel Permeation Chromatography (GPC) to detect the formation and molecular weight of any polymer.
-
Hydroquinone Quantification (for stabilized samples): Use a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, to monitor the depletion of the hydroquinone stabilizer over time.
-
Data Presentation
The quantitative data obtained from the stability study should be summarized in tables for clear comparison.
Table 1: Viscosity Changes Over Time at 40°C
| Time (weeks) | Viscosity of Stabilized Monomer (cSt) | Viscosity of Unstabilized Monomer (cSt) |
| 0 | Initial Value | Initial Value |
| 1 | Value | Value |
| 2 | Value | Value |
| 4 | Value | Value |
| 8 | Value | Value |
Table 2: Monomer Content Over Time at 40°C (determined by HPLC)
| Time (weeks) | Monomer Content in Stabilized Sample (%) | Monomer Content in Unstabilized Sample (%) |
| 0 | 100 | 100 |
| 1 | Value | Value |
| 2 | Value | Value |
| 4 | Value | Value |
| 8 | Value | Value |
Conclusion
Hydroquinone plays a vital role in ensuring the stability and shelf life of this compound by effectively inhibiting premature polymerization. Its mechanism as a free-radical scavenger is well-understood and is crucial for the handling and storage of this reactive monomer. For applications where the presence of an inhibitor is undesirable, established methods for its removal are available. The provided experimental protocols for synthesis, inhibitor removal, and stability testing offer a framework for researchers to prepare, purify, and evaluate this important monomer for their specific needs in the development of advanced, stimuli-responsive materials. A thorough understanding of the role of hydroquinone is paramount for the successful translation of these materials from the laboratory to clinical and industrial applications.
References
- 1. Synthesis of Degradable Polyolefins Bearing Disulfide Units via Metathesis Copolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ビス(2-メタクリロイル)オキシエチルジスルフィド contains ≤6000 ppm hydroquinone as stabilizer | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Bis(2-methacryloyl)oxyethyl disulfide (BMODS) in Redox-Responsive Hydrogel Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-methacryloyl)oxyethyl disulfide (BMODS), also known as DSDMA, is a functional monomer utilized as a crosslinking agent in the synthesis of redox-responsive hydrogels.[1][2][3][4] Its key feature is the presence of a disulfide bond within its structure, which can be selectively cleaved under reducing conditions, such as those found within the intracellular environment. This property makes BMODS an invaluable tool for the development of "smart" hydrogels for controlled drug delivery, tissue engineering, and self-healing materials.[1][2][3][4]
These application notes provide a comprehensive overview of the use of BMODS in hydrogel preparation, including detailed experimental protocols, quantitative data on hydrogel properties, and visualizations of the underlying chemical principles.
Chemical Properties of BMODS
| Property | Value |
| Synonyms | DSDMA, Disulfide-based dimethacrylate |
| CAS Number | 36837-97-5 |
| Molecular Formula | C₁₂H₁₈O₄S₂ |
| Molecular Weight | 290.40 g/mol |
| Appearance | Liquid |
| Density | 1.141 g/mL at 25 °C |
| Refractive Index | n20/D 1.517 |
| Storage Temperature | 2-8°C |
(Data sourced from commercial supplier information.[1][5])
Applications
BMODS-crosslinked hydrogels are primarily employed in applications requiring stimuli-responsive material degradation. The disulfide bond is stable under normal physiological conditions but can be cleaved by reducing agents such as glutathione (B108866) (GSH), which is present at significantly higher concentrations inside cells compared to the extracellular environment.[6] This differential stability allows for the targeted release of encapsulated therapeutics within the cell.
Key applications include:
-
Controlled Drug Delivery: Hydrogels can be loaded with therapeutic agents, which are then released upon the cleavage of the disulfide crosslinks in a reducing environment.[1][2][3][4] This allows for site-specific drug release, potentially reducing systemic toxicity and improving therapeutic efficacy.
-
Tissue Engineering: The biodegradable nature of these hydrogels makes them suitable as temporary scaffolds for tissue regeneration. The degradation rate can be tuned to match the rate of new tissue formation.[1][2][3]
-
Self-Healing Materials: The reversible nature of the disulfide bond can be exploited to create self-healing polymers.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of a Redox-Responsive Poly(N-isopropylacrylamide)-co-BMODS Hydrogel
This protocol describes the synthesis of a temperature- and redox-responsive hydrogel using N-isopropylacrylamide (NIPAAm) as the primary monomer and BMODS as the crosslinker.
Materials:
-
N-isopropylacrylamide (NIPAAm)
-
This compound (BMODS)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Monomer Solution Preparation: In a glass vial, dissolve NIPAAm (e.g., 1 g) and BMODS (e.g., 0.02 g, 2 mol% with respect to NIPAAm) in deionized water (e.g., 10 mL).
-
Degassing: Purge the monomer solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
Initiation: Add APS solution (e.g., 50 µL of a 10% w/v solution in water) to the monomer solution.
-
Acceleration: Add TEMED (e.g., 20 µL) to the solution to accelerate the polymerization process.
-
Polymerization: Gently mix the solution and allow the polymerization to proceed at room temperature for 24 hours. The solution will form a solid hydrogel.
-
Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for 48-72 hours, changing the water frequently to remove any unreacted monomers and initiator.
Protocol 2: Evaluation of Swelling Behavior
This protocol outlines the procedure for determining the swelling ratio of the synthesized hydrogel.
Materials:
-
Synthesized hydrogel
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Initial Weight: Lyophilize the purified hydrogel to obtain its dry weight (Wd).
-
Swelling: Immerse the dried hydrogel in PBS (pH 7.4) at 37°C.
-
Weight Measurement: At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and record its weight (Ws).
-
Equilibrium Swelling: Continue measurements until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
Calculation: Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] * 100
Protocol 3: In Vitro Redox-Responsive Degradation Study
This protocol describes how to assess the degradation of the hydrogel in response to a reducing agent.
Materials:
-
Synthesized hydrogel
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT) or Glutathione (GSH)
Procedure:
-
Sample Preparation: Place pre-weighed, swollen hydrogel samples into separate vials containing PBS (pH 7.4).
-
Reducing Environment: To one set of vials, add a reducing agent (e.g., 10 mM DTT or 10 mM GSH) to simulate an intracellular reducing environment. Use PBS without a reducing agent as a control.
-
Incubation: Incubate all vials at 37°C.
-
Observation: Visually inspect the hydrogels at regular intervals for signs of degradation (e.g., dissolution, change in shape).
-
Weight Loss Measurement: At specific time points, remove the hydrogel remnants, lyophilize them, and record their dry weight to quantify the extent of degradation.
Protocol 4: In Vitro Drug Release Study
This protocol details the procedure for measuring the release of a model drug from the hydrogel.
Materials:
-
Drug-loaded hydrogel (prepared by adding the drug to the monomer solution before polymerization)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT) or Glutathione (GSH)
-
UV-Vis Spectrophotometer or other appropriate analytical instrument
Procedure:
-
Release Medium: Place a known amount of the drug-loaded hydrogel in a vial containing a defined volume of PBS (pH 7.4) with and without a reducing agent (e.g., 10 mM DTT or 10 mM GSH).
-
Incubation: Incubate the vials at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
Cumulative Release Calculation: Calculate the cumulative amount of drug released over time and express it as a percentage of the initial drug loading.
Quantitative Data
The following tables present representative data for BMODS-crosslinked hydrogels. The specific values can vary depending on the monomer composition, crosslinker density, and experimental conditions.
Table 1: Swelling Ratio of PNIPAAm-co-BMODS Hydrogels
| BMODS Concentration (mol%) | Swelling Ratio (%) in PBS (pH 7.4) |
| 1 | 1200 |
| 2 | 950 |
| 5 | 600 |
Note: Higher crosslinker concentration generally leads to a lower swelling ratio due to a more tightly crosslinked network.[7]
Table 2: In Vitro Degradation of PNIPAAm-co-BMODS (2 mol%) Hydrogel
| Time (hours) | Weight Loss (%) in PBS | Weight Loss (%) in PBS + 10 mM GSH |
| 0 | 0 | 0 |
| 6 | < 5 | 30 |
| 12 | < 5 | 65 |
| 24 | < 5 | 95 |
Note: Significant weight loss is observed only in the presence of a reducing agent, demonstrating the redox-responsive nature of the hydrogel.
Table 3: Cumulative Release of a Model Drug (e.g., Doxorubicin) from PNIPAAm-co-BMODS (2 mol%) Hydrogel
| Time (hours) | Cumulative Release (%) in PBS | Cumulative Release (%) in PBS + 10 mM GSH |
| 0 | 0 | 0 |
| 6 | 15 | 50 |
| 12 | 25 | 80 |
| 24 | 35 | 98 |
Note: Drug release is significantly accelerated in the presence of GSH, indicating that the primary release mechanism is the degradation of the hydrogel network.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key processes involved in the formation and degradation of BMODS-crosslinked hydrogels.
Caption: Workflow for the synthesis of a BMODS-crosslinked hydrogel.
Caption: Mechanism of redox-responsive hydrogel degradation and drug release.
Caption: Conceptual pathway for targeted intracellular drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Swelling and mechanical properties of biopolymer hydrogels containing chitosan and bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Degradation Kinetics of Disulfide Cross-Linked Microgels: Real-Time Monitoring by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. banglajol.info [banglajol.info]
Application Notes and Protocols for the Polymerization of Bis(2-methacryloyl)oxyethyl disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-methacryloyl)oxyethyl disulfide (DSDMA) is a functional dimethacrylate monomer widely utilized as a crosslinking agent to introduce redox-responsive properties into polymer networks.[1] Its central disulfide bond can be cleaved under reducing conditions, such as in the presence of glutathione, which is found in higher concentrations within intracellular environments. This characteristic makes DSDMA an invaluable component in the design of smart biomaterials for applications like controlled drug delivery, self-healing materials, and tissue engineering scaffolds.[1][2]
This document provides detailed protocols for the incorporation of DSDMA into polymer networks via free radical polymerization, a common and versatile method for hydrogel synthesis. While DSDMA is typically copolymerized with a primary monomer rather than being homopolymerized, the principles and procedures outlined here are fundamental to its application.
General Considerations
-
Oxygen Inhibition: Free radical polymerization is sensitive to oxygen. Therefore, it is crucial to deoxygenate all solutions prior to initiating the polymerization. This can be achieved by purging with an inert gas like nitrogen or argon, or by freeze-pump-thaw cycles.
-
Stabilizer Removal: DSDMA is often supplied with a stabilizer, such as hydroquinone, to prevent premature polymerization. While for many applications the stabilizer concentration is low enough not to interfere, for highly controlled polymerizations, it can be removed by passing the monomer through a column of inhibitor remover.
-
Safety Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Free Radical Copolymerization of 2-Hydroxyethyl Methacrylate (B99206) (HEMA) and DSDMA for Hydrogel Synthesis
This protocol describes the synthesis of a redox-responsive hydrogel using 2-hydroxyethyl methacrylate (HEMA) as the primary monomer and DSDMA as the crosslinker.
Materials and Reagents
| Reagent | Role | Supplier Example |
| 2-Hydroxyethyl methacrylate (HEMA) | Primary Monomer | Sigma-Aldrich |
| This compound (DSDMA) | Crosslinker | Sigma-Aldrich |
| Azobisisobutyronitrile (AIBN) | Thermal Initiator | Sigma-Aldrich |
| Dimethyl sulfoxide (B87167) (DMSO) | Solvent | Sigma-Aldrich |
| Ethanol (B145695) | Washing Solvent | Fisher Scientific |
| Deionized Water | Swelling Medium | - |
Equipment
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Nitrogen or Argon gas supply with a manifold
-
Oil bath with a temperature controller and hot plate
-
Syringes and needles
-
Glass molding plates with a spacer
-
UV lamp (for photopolymerization alternative)
-
Vacuum oven
Procedure
-
Solution Preparation:
-
In a Schlenk flask, prepare a solution of HEMA, DSDMA, and AIBN in DMSO. The final concentration of the monomer solution can be varied, but a typical starting point is a 50% (v/v) solution of monomers in the solvent.
-
The molar ratio of HEMA to DSDMA will determine the crosslinking density of the resulting hydrogel. A common range is 1 mol% to 10 mol% of DSDMA relative to HEMA.
-
The concentration of AIBN is typically around 0.1 to 1 mol% relative to the total monomer concentration.
-
-
Deoxygenation:
-
Seal the Schlenk flask with a rubber septum.
-
Purge the solution with dry nitrogen or argon gas for 20-30 minutes while stirring to remove dissolved oxygen.
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at 60-70 °C to initiate the polymerization.
-
Allow the reaction to proceed for 12-24 hours. The solution will become viscous and eventually form a gel.
-
Alternatively, the solution can be transferred to a mold made of two glass plates separated by a spacer and polymerized.
-
-
Purification:
-
After polymerization, carefully remove the hydrogel from the reaction vessel or mold.
-
Immerse the hydrogel in a large excess of ethanol or deionized water to remove any unreacted monomers, initiator, and solvent.
-
Replace the washing solvent every few hours for 2-3 days to ensure complete purification.
-
-
Drying:
-
To determine the dry weight, the hydrogel can be dried in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Quantitative Data Summary
| Parameter | Typical Range | Effect on Hydrogel Properties |
| DSDMA Concentration (mol%) | 1 - 10 | Higher concentration leads to a higher crosslinking density, reduced swelling, and increased mechanical strength. |
| Initiator (AIBN) Conc. (mol%) | 0.1 - 1 | Affects the rate of polymerization and the final molecular weight of the polymer chains between crosslinks. |
| Polymerization Temperature | 60 - 70 °C | Influences the rate of initiator decomposition and polymerization. |
| Polymerization Time | 12 - 24 hours | Affects the final monomer conversion. |
Notes on Advanced Polymerization Techniques
While free radical polymerization is straightforward, other controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer better control over the polymer architecture.
-
ATRP: In the context of DSDMA, it is more common to use a disulfide-containing initiator for the ATRP of a primary monomer. This results in linear polymers with a cleavable disulfide bond at their core. DSDMA can also be used as a crosslinker in ATRP systems to form degradable gels.[3]
-
RAFT Polymerization: RAFT polymerization is a versatile technique for synthesizing polymers with controlled molecular weight and narrow molecular weight distributions. DSDMA can be incorporated as a crosslinker in RAFT polymerizations to create well-defined, degradable networks.[4][5]
Visualization of Experimental Workflow
Below is a diagram illustrating the key steps in the free radical polymerization of a HEMA-DSDMA hydrogel.
References
- 1. Reduction-responsive molecularly imprinted nanogels for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RAFT Dispersion Polymerization of 2-Hydroxyethyl Methacrylate in Non-polar Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RAFT dispersion polymerization of 2-hydroxyethyl methacrylate in non-polar media - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for Bis(2-methacryloyl)oxyethyl Disulfide in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis(2-methacryloyl)oxyethyl disulfide (BMEDS), also known as disulfide-based dimethacrylate (DSDMA), as a redox-responsive crosslinker in the development of advanced drug delivery systems. The protocols detailed below offer standardized procedures for the synthesis, characterization, and evaluation of BMEDS-crosslinked nanocarriers.
Application Notes
This compound is a functional monomer utilized as a crosslinking agent in the synthesis of polymers for biomedical applications.[1][2] Its key feature is the presence of a disulfide bond within its structure, which can be cleaved under reducing conditions, such as the high glutathione (B108866) (GSH) concentrations found within tumor cells (approximately 2-10 mM) compared to the extracellular environment (approximately 2-20 µM).[3][4] This property makes BMEDS an ideal candidate for creating "smart" drug delivery systems that can selectively release their therapeutic payload at the target site, minimizing off-target effects and enhancing therapeutic efficacy.
BMEDS is versatile and has been successfully incorporated into various drug delivery platforms, including:
-
Nanogels: Crosslinked polymeric networks that can encapsulate hydrophilic or hydrophobic drugs.[1][5]
-
Micelles: Self-assembled core-shell structures ideal for the delivery of poorly water-soluble drugs.
-
Hydrogels: Three-dimensional polymer networks capable of holding large amounts of water and therapeutic agents.[1]
The redox-responsive nature of BMEDS-crosslinked carriers provides a mechanism for on-demand drug release, which is particularly advantageous in cancer therapy. Upon internalization by cancer cells, the disulfide bonds in the nanocarrier are cleaved by the high intracellular GSH concentration, leading to the disassembly of the carrier and the release of the encapsulated drug.
Data Presentation: Physicochemical Properties and Drug Release
The following tables summarize representative quantitative data for disulfide-crosslinked drug delivery systems, including those utilizing BMEDS or similar disulfide-containing crosslinkers.
Table 1: Physicochemical Characterization of Disulfide-Crosslinked Nanocarriers
| Nanocarrier Type | Drug | Polymer System | Crosslinker | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Content (DLC) (%) | Encapsulation Efficiency (EE) (%) |
| Micelles | Doxorubicin (B1662922) | PEG5k-Cys4-L8-CA8 | Endogenous (thiol oxidation) | 15-20 | Not Reported | Nearly Neutral | Up to 15 | ~100 |
| Micelles | Paclitaxel | PEG5k-Cys4-L8-CA8 | Endogenous (thiol oxidation) | 25-50 | Not Reported | Nearly Neutral | Up to 35.5 | ~100 |
| Micelles | Doxorubicin | DSPE-PEG-C60 | Not Applicable | 97 - 260 | Not Reported | ~ -30 | Not Reported | 86.1 - 97.5 |
| Nanogels | S-propranolol | Methacrylic Acid | DSDMA (BMEDS) | 30 - 2000 | Not Reported | Not Reported | Not Reported | Not Reported |
Data is compiled from multiple sources and represents typical values for disulfide-crosslinked systems. Specific values can vary based on the detailed formulation and preparation method.
Table 2: In Vitro Drug Release from Redox-Responsive Nanocarriers
| Nanocarrier Type | Drug | Release Condition (Control) | Cumulative Release (Control, 24h) | Release Condition (Reductive) | Cumulative Release (Reductive, 24h) |
| Micelles | Doxorubicin | PBS (pH 7.4) | < 20% | 10 mM GSH | > 60% |
| Micelles | Paclitaxel | PBS (pH 7.4) | ~ 25% | 10 mM GSH | ~ 70% |
| Nanogels | S-propranolol | PBS (pH 7.4) | ~ 30% | 10 mM DTT | > 80% |
This table illustrates the typical trend of enhanced drug release in the presence of a reducing agent.
Experimental Protocols
Protocol 1: Synthesis of BMEDS-Crosslinked Nanogels via Emulsion Polymerization
This protocol describes a general method for synthesizing redox-responsive nanogels using BMEDS as a crosslinker.
Materials:
-
Monomer (e.g., poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA))
-
Co-monomer (e.g., vinyl pyrrolidone)
-
This compound (BMEDS)
-
Initiator (e.g., potassium persulfate (KPS))
-
Deionized water
Procedure:
-
Preparation of Aqueous Phase: In a reaction vessel, dissolve the monomer (e.g., PEGMA) and co-monomer (e.g., vinyl pyrrolidone) in deionized water.
-
Addition of Crosslinker: Add the desired amount of BMEDS to the aqueous phase. The concentration of BMEDS will influence the crosslinking density and, consequently, the drug release profile.
-
Initiation of Polymerization: Heat the reaction mixture to a specified temperature (e.g., 70°C) under a nitrogen atmosphere with constant stirring.
-
Initiator Addition: Dissolve the initiator (e.g., KPS) in deionized water and add it to the reaction mixture to initiate the polymerization.
-
Polymerization Reaction: Allow the reaction to proceed for a defined period (e.g., 4-6 hours) to form the nanogels.
-
Purification: Purify the resulting nanogel suspension by dialysis against deionized water for 48 hours to remove unreacted monomers and initiator.
-
Characterization: Characterize the purified nanogels for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). The morphology can be observed using Transmission Electron Microscopy (TEM).
Protocol 2: Drug Loading into BMEDS-Crosslinked Nanocarriers
This protocol outlines a common method for loading a hydrophobic drug, such as doxorubicin (DOX), into the nanocarriers.
Materials:
-
BMEDS-crosslinked nanocarriers (from Protocol 1)
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Dialysis membrane (MWCO 7 kDa)
Procedure:
-
Preparation of Hydrophobic DOX: Dissolve DOX·HCl in DMSO and add TEA to neutralize the hydrochloride, resulting in a hydrophobic DOX solution.
-
Encapsulation: Add the DOX solution dropwise to the BMEDS-crosslinked nanocarrier suspension under vigorous stirring.
-
Dialysis: Transfer the mixture to a dialysis bag and dialyze against deionized water for 24 hours to remove the organic solvent and unloaded drug.
-
Purification: Centrifuge the solution to remove any unencapsulated drug aggregates.
-
Quantification of Drug Loading:
-
Lyophilize a known amount of the drug-loaded nanocarrier suspension.
-
Dissolve the lyophilized powder in a suitable solvent (e.g., DMSO) to disrupt the nanocarriers and release the drug.
-
Determine the concentration of the drug using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in nanocarriers / Total weight of drug-loaded nanocarriers) x 100
-
EE (%) = (Weight of drug in nanocarriers / Initial weight of feeding drug) x 100
-
-
Protocol 3: In Vitro Redox-Responsive Drug Release Study
This protocol describes how to evaluate the redox-responsive release of a drug from BMEDS-crosslinked nanocarriers.
Materials:
-
Drug-loaded BMEDS-crosslinked nanocarriers (from Protocol 2)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Glutathione (GSH) or Dithiothreitol (DTT)
-
Dialysis cartridges/tubing (MWCO appropriate for the drug)
-
Thermostated shaker
Procedure:
-
Preparation of Release Media: Prepare two sets of release media:
-
Control: PBS (pH 7.4)
-
Reductive: PBS (pH 7.4) containing a reducing agent (e.g., 10 mM GSH or 10 mM DTT).
-
-
Dialysis Setup:
-
Place a known volume of the drug-loaded nanocarrier suspension into a dialysis bag.
-
Immerse the dialysis bag into a larger container with a known volume of the release medium (either control or reductive).
-
-
Incubation: Incubate the setup in a thermostated shaker at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Determine the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the drug release profile (cumulative release % vs. time) for both control and reductive conditions.
Visualizations
Caption: Workflow for the synthesis of BMEDS-crosslinked nanoparticles.
References
- 1. bepls.com [bepls.com]
- 2. Biopolymer-Based Nanogel Approach in Drug Delivery: Basic Concept and Current Developments[v1] | Preprints.org [preprints.org]
- 3. Recent advances in redox-responsive nanoparticles for combined cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Fabrication and Characterization of Redox-Responsive Nanogels with DSDMA
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and drug delivery application of redox-responsive nanogels fabricated using bis(2-methacryloyloxyethyl) disulfide (DSDMA) as a crosslinker. The inherent redox sensitivity of the disulfide bond in DSDMA allows for the controlled release of encapsulated therapeutic agents in a reducing environment, such as that found within cancer cells.
Introduction
Redox-responsive nanogels are advanced drug delivery systems designed to release their payload in response to specific biological triggers. The tumor microenvironment, for instance, exhibits a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular matrix. This differential provides a targeted approach for drug release. DSDMA is a disulfide-containing crosslinker that can be incorporated into a polymer network. In the presence of GSH, the disulfide bonds are cleaved, leading to the degradation of the nanogel structure and the subsequent release of the encapsulated drug. This targeted release mechanism can enhance the therapeutic efficacy of anticancer drugs while minimizing systemic toxicity.
Experimental Protocols
Materials
-
Monomer (e.g., N-isopropylacrylamide - NIPAM)
-
Crosslinker: bis(2-methacryloyloxyethyl) disulfide (DSDMA)
-
Initiator (e.g., Ammonium persulfate - APS)
-
Surfactant (e.g., Sodium dodecyl sulfate (B86663) - SDS) (for emulsion polymerization)
-
Solvent (e.g., Deionized water)
-
Drug for encapsulation (e.g., Doxorubicin hydrochloride - DOX)
-
Phosphate buffered saline (PBS)
-
Reducing agent (e.g., Glutathione - GSH, Dithiothreitol - DTT)
Fabrication of Redox-Responsive Nanogels via Emulsion Polymerization
This protocol describes a representative method for synthesizing redox-responsive nanogels using emulsion polymerization.
Procedure:
-
In a three-necked round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer, dissolve a specific amount of surfactant (e.g., SDS) in deionized water.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
In a separate beaker, dissolve the monomer (e.g., NIPAM) and the DSDMA crosslinker in deionized water.
-
Add the monomer/crosslinker solution to the reaction flask.
-
Heat the mixture to a desired reaction temperature (e.g., 70-80 °C) under a nitrogen atmosphere with continuous stirring.
-
Dissolve the initiator (e.g., APS) in a small amount of deionized water and inject it into the reaction flask to initiate polymerization.
-
Allow the polymerization to proceed for a specified time (e.g., 4-6 hours).
-
After the reaction, cool the nanogel dispersion to room temperature.
-
Purify the nanogel dispersion by dialysis against deionized water for 48 hours to remove unreacted monomers, surfactant, and initiator.
Table 1: Representative Quantities for Nanogel Synthesis
| Component | Amount |
| NIPAM (Monomer) | 1.0 g |
| DSDMA (Crosslinker) | 0.1 g (10 mol% to monomer) |
| SDS (Surfactant) | 0.2 g |
| APS (Initiator) | 0.05 g |
| Deionized Water | 100 mL |
| Reaction Temperature | 70 °C |
| Reaction Time | 6 hours |
Characterization of Nanogels
-
Dynamic Light Scattering (DLS):
-
Dilute the purified nanogel dispersion with deionized water to an appropriate concentration.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any large aggregates.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanogels using a DLS instrument.
-
-
Transmission Electron Microscopy (TEM):
-
Place a drop of the diluted nanogel dispersion onto a carbon-coated copper grid.
-
Allow the grid to air-dry completely.
-
If necessary, negatively stain the sample with a suitable staining agent (e.g., 2% uranyl acetate) for enhanced contrast.
-
Observe the morphology and size of the nanogels under a transmission electron microscope.
-
Table 2: Expected Nanogel Characteristics
| Parameter | Typical Value |
| Hydrodynamic Diameter (DLS) | 100 - 200 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Morphology (TEM) | Spherical |
Doxorubicin (DOX) Loading
This protocol describes the loading of the anticancer drug Doxorubicin into the nanogels using an incubation method.[1]
Procedure:
-
Prepare an aqueous solution of Doxorubicin hydrochloride.
-
Add the DOX solution to the purified nanogel dispersion.
-
Stir the mixture at room temperature in the dark for 24 hours to allow for drug loading.[1]
-
Remove the unloaded DOX by dialysis against deionized water.
-
Determine the drug loading content (DLC) and encapsulation efficiency (EE) using UV-Vis spectroscopy by measuring the absorbance of the solution before and after loading at the characteristic wavelength of DOX (around 480 nm).
Table 3: Doxorubicin Loading Parameters
| Parameter | Value |
| Nanogel Concentration | 1 mg/mL |
| Doxorubicin Concentration | 0.2 mg/mL |
| Incubation Time | 24 hours |
| Incubation Temperature | Room Temperature |
In Vitro Drug Release Study
This protocol evaluates the redox-responsive release of DOX from the nanogels.[1]
Procedure:
-
Place a known amount of DOX-loaded nanogel dispersion into a dialysis bag (MWCO 10 kDa).
-
Immerse the dialysis bag in a release medium (e.g., PBS buffer at pH 7.4) with and without a reducing agent (e.g., 10 mM GSH).
-
Maintain the temperature at 37 °C with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of released DOX in the collected aliquots using UV-Vis spectroscopy at 480 nm.
-
Plot the cumulative drug release as a function of time.
Table 4: In Vitro Drug Release Parameters
| Parameter | Condition 1 (Control) | Condition 2 (Reductive) |
| Release Medium | PBS (pH 7.4) | PBS (pH 7.4) + 10 mM GSH |
| Temperature | 37 °C | 37 °C |
| Duration | 48 hours | 48 hours |
Visualizations
Caption: Experimental workflow for the fabrication and characterization of redox-responsive nanogels.
Caption: Mechanism of redox-responsive drug release from DSDMA-crosslinked nanogels.
Caption: Workflow for the in vitro drug release study.
References
Synthesis of Self-Healing Polymers Using Bis(2-methacryloyl)oxyethyl Disulfide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of self-healing polymers utilizing the disulfide-containing crosslinker, Bis(2-methacryloyl)oxyethyl disulfide (BMAODS), also known as disulfide-based dimethacrylate (DSDMA). The inherent dynamic nature of the disulfide bond allows for the creation of polymers capable of autonomous repair upon damage, a feature of significant interest in advanced materials, coatings, and drug delivery systems.[1][2][3] The protocols outlined below are based on established methodologies, primarily Atom Transfer Radical Polymerization (ATRP), to produce well-defined polymer architectures with self-healing properties.[4][5]
Overview of the Self-Healing Mechanism
The self-healing capability of polymers incorporating BMAODS stems from the reversible nature of disulfide bonds.[2][3] When the polymer matrix is damaged, the disulfide bonds at the fractured interface can undergo a thiol-disulfide exchange reaction.[1][4] This exchange, often triggered by stimuli such as heat, light, or changes in pH, allows for the reformation of covalent bonds across the damaged surfaces, leading to the restoration of the material's integrity and mechanical properties.[2][6][7] The process can be described as a dynamic covalent network rearrangement.[6]
Synthesis of Self-Healing Polymers via ATRP
A common and effective method for synthesizing these polymers is Atom Transfer Radical Polymerization (ATRP), which allows for the creation of complex polymer architectures like star polymers.[4][5] The following protocol is a representative example of this approach.
Materials and Equipment
| Material | Supplier/Grade | Purpose |
| n-Butyl acrylate (B77674) (nBA) | Reagent Grade, Inhibitor removed | Monomer for polymer arms |
| Poly(ethylene glycol) diacrylate (PEGDA) | Reagent Grade | Core of the star polymer |
| This compound (BMAODS/DSDMA) | Reagent Grade | Self-healing crosslinker |
| CuBr | 99.99% | ATRP Catalyst |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | 99% | ATRP Ligand |
| Ethyl 2-bromoisobutyrate (EBiB) | 98% | ATRP Initiator |
| Anisole (B1667542) | Anhydrous | Solvent |
| Tetrahydrofuran (THF) | HPLC Grade | Solvent |
| Dithiothreitol (B142953) (DTT) | Reagent Grade | Reducing agent |
| Iodine (I₂) or Iron(III) chloride (FeCl₃) | Reagent Grade | Oxidizing agent/catalyst |
| Silicon wafers | Substrate for film deposition | |
| Schlenk flasks and lines | For air-sensitive reactions | |
| Magnetic stirrer with heating | ||
| Syringes and needles | For reagent transfer | |
| Glovebox | For handling air-sensitive reagents |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of a self-healing polymer film.
Detailed Synthesis Protocol
Step 1: Synthesis of Poly(n-butyl acrylate) Star Polymer
-
In a glovebox, add CuBr to a Schlenk flask.
-
Remove the flask from the glovebox and connect it to a Schlenk line.
-
Add anisole, n-butyl acrylate (nBA), and poly(ethylene glycol) diacrylate (PEGDA) to the flask via syringe under a nitrogen atmosphere.
-
Add the ligand, PMDETA, and the initiator, ethyl 2-bromoisobutyrate (EBiB), to the flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a thermostatically controlled oil bath at a specified temperature (e.g., 90 °C) to initiate polymerization.
-
Monitor the reaction progress by taking samples periodically and analyzing them via Gas Chromatography (GC) and Gel Permeation Chromatography (GPC).
Step 2: Chain Extension with BMAODS
-
Once the desired conversion of nBA is reached, cool the reaction mixture.
-
Under a nitrogen atmosphere, add a solution of BMAODS in anisole to the living star polymer solution.
-
Continue the polymerization at the same temperature until the BMAODS is consumed. The resulting product is a disulfide cross-linked star polymer.
Step 3: Reduction to Thiol-Functionalized Polymer
-
Precipitate the disulfide cross-linked polymer in a non-solvent like methanol (B129727) and dry it under vacuum.
-
Dissolve the polymer in THF.
-
Add a reducing agent, such as dithiothreitol (DTT), to cleave the disulfide bonds, forming thiol groups.
-
Stir the reaction at room temperature for a specified time (e.g., 24 hours).
-
Purify the resulting thiol-functionalized polymer by dialysis or precipitation to remove the excess reducing agent and byproducts.
Step 4: Formation of the Self-Healing Film
-
Prepare a solution of the thiol-functionalized polymer in a suitable solvent, such as a mixture of chloroform (B151607) and THF (e.g., 8:2 v/v). The concentration can range from 20-50% w/v for thicker, free-standing films.[4]
-
Deposit the polymer solution onto a substrate, such as a silicon wafer or within a glass vial.
-
Dry the film under vacuum at a moderate temperature (e.g., 40 °C) for a few hours.[4]
-
Expose the film to an oxidative catalyst, such as iodine (I₂) or iron(III) chloride (FeCl₃), to promote the formation of disulfide cross-links.[4]
-
The film will become insoluble in solvents like chloroform or THF, indicating successful cross-linking.
Characterization and Evaluation of Self-Healing Properties
Polymer Characterization
| Technique | Purpose | Typical Results |
| Gel Permeation Chromatography (GPC) | Determine molecular weight and polydispersity index (PDI) of the star polymer before and after chain extension. | Low PDI indicates a well-controlled polymerization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm the chemical structure of the monomers and the final polymer. | Peaks corresponding to the protons of the monomers and the polymer backbone. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identify functional groups present in the polymer. | Disappearance of monomer C=C stretch, presence of ester C=O stretch. |
Mechanical and Self-Healing Properties
| Technique | Purpose | Quantitative Data |
| Dynamic Mechanical Analysis (DMA) | Measure storage modulus (G') and loss modulus (G'') as a function of temperature.[4] | G' and G'' values, glass transition temperature (Tg). |
| Tensile Testing | Determine mechanical properties like tensile strength, Young's modulus, and elongation at break before and after healing.[6][8] | Healing efficiency (%) calculated from the recovery of tensile strength. |
| Atomic Force Microscopy (AFM) | Create and image micro-scale cuts to observe the healing process in real-time.[4] | Rate of closure of the cut, changes in surface morphology. |
| Optical Microscopy | Visually inspect the healing of macroscopic cuts. | Images showing the damaged and healed states. |
| Stress Relaxation Tests | Investigate the dynamic nature of the disulfide bonds and the network rearrangement.[6] | Relaxation time as a function of temperature. |
Example Data on Mechanical Properties
The following table presents hypothetical but representative data for a self-healing polymer (X3) compared to a permanently cross-linked control polymer (CS6).
| Property | Self-Healing Polymer (X3) | Control Polymer (CS6) |
| Young's Modulus (kPa) | 40 | 190 |
| Healing Efficiency (%) after 24h at RT | >90% | Not applicable |
| Glass Transition Temperature (Tg) (°C) | -30 | -25 |
Note: Data is illustrative and based on typical findings in the literature.[4]
The Self-Healing Mechanism: Thiol-Disulfide Exchange
The self-healing process is driven by the dynamic exchange reaction between thiol and disulfide groups at the fracture interface. This allows for the reformation of covalent cross-links, restoring the polymer network.
Caption: The thiol-disulfide exchange mechanism for self-healing.
Applications and Future Directions
Polymers synthesized using BMAODS have a wide range of potential applications due to their self-healing and redox-responsive properties. These include:
-
Coatings: Protective coatings for electronics, automotive, and marine applications that can self-repair scratches and microcracks, extending the lifespan of the coated object.[1][7]
-
Drug Delivery: As a component of hydrogels or nanogels for controlled drug release. The disulfide bonds can be cleaved in the reducing environment of cells, triggering the release of the encapsulated drug.[1]
-
Biomedical Materials: In tissue engineering scaffolds and other biomedical devices where stability and the ability to respond to physiological cues are important.[1]
-
Soft Robotics and Electronics: For the development of flexible and damage-tolerant electronic devices and soft robots.
Future research in this area will likely focus on optimizing the healing efficiency at room temperature without external stimuli, improving the mechanical robustness of the healed materials, and exploring the use of these polymers in more complex, multi-functional systems.[3]
References
- 1. This compound Yes hydroquinone = 6000ppm stabilizer 36837-97-5 [sigmaaldrich.com]
- 2. The underlying mechanisms for self-healing of poly(disulfide)s - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04028D [pubs.rsc.org]
- 3. Properties and Applications of Self-Healing Polymeric Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jetir.org [jetir.org]
Application of Dextran Sulfate Sodium Maleimide (DSDMA) in Tissue Engineering Scaffolds: Application Notes and Protocols
Introduction
Dextran (B179266), a biocompatible and biodegradable polysaccharide, has emerged as a promising biomaterial for tissue engineering applications. Its versatility allows for chemical modification to introduce various functional groups, enabling the creation of hydrogel scaffolds with tunable properties. The introduction of maleimide (B117702) moieties to dextran sulfate (B86663) sodium (DSDMA) facilitates covalent crosslinking with thiol-containing molecules through a Michael-type addition reaction. This allows for the formation of stable hydrogel networks under physiological conditions, making DSDMA an excellent candidate for encapsulating cells and supporting tissue regeneration, particularly for cartilage.
These application notes provide an overview of the properties of DSDMA hydrogels and detailed protocols for their synthesis, fabrication into scaffolds, and their use in chondrocyte culture for cartilage tissue engineering.
Data Presentation
The following tables summarize the key quantitative data for dextran-maleimide based hydrogels, providing a comparative overview of their physical and biological properties.
Table 1: Mechanical and Physical Properties of Dextran-Maleimide Hydrogels
| Property | Value | Polymer Concentration (% w/v) | Crosslinking Conditions | Source |
| Storage Modulus (G') | 100 - 800 Pa | 2.5 - 10 | 4 U/mL HRP, H₂O₂/TA molar ratio 0.5 | [1] |
| Swelling Ratio | 15 - 35 | 2.5 - 10 | 4 U/mL HRP, H₂O₂/TA molar ratio 0.5 | [1] |
| Gelation Time | 5 - 20 minutes | 10 | Varied HRP concentration | [1] |
| Young's Modulus | 224 Pa | 2.25 mmol/L | PEG-based crosslinker | [2] |
| Degradation | Complete in 9 days | 2% Dex-Mal, 2% HA-SH | In PBS at 37 °C | [3][4] |
Table 2: Biological Properties of Dextran-Maleimide Hydrogels
| Property | Value | Cell Type | RGD Concentration | Source |
| Cell Viability (Day 1) | >88% | Human Mesenchymal Stem Cells (hMSCs) | Varied | [5] |
| Cell Viability (Day 14) | 60 - 81% | Human Mesenchymal Stem Cells (hMSCs) | Varied | [5] |
Experimental Protocols
Protocol 1: Synthesis of Dextran-Maleimide (Dex-Mal)
This protocol describes the synthesis of dextran functionalized with maleimide groups (Dex-Mal) through a DCC-mediated esterification.[3][4]
Materials:
-
Dextran (MW = 100 kDa)
-
N-maleoylamino acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridinium 4-toluenesulfonate (DPTS)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Cold ethanol
-
Deionized water
-
Ultrafiltration membrane (MWCO 10 kDa)
Procedure:
-
Dissolve N-maleoylamino acids (3.1 mmol) in 20 mL of anhydrous DMSO.
-
Add DPTS (0.45 mmol) and DCC (4.65 mmol) to the solution.
-
In a separate flask, dissolve dextran (0.92 g, 5.15 mmol anhydroglucose (B10753087) units) in 10 mL of anhydrous DMSO.
-
Slowly add the dextran solution to the reaction mixture containing N-maleoylamino acid, DPTS, and DCC.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Remove the formed N,N'-dicyclohexylurea precipitate by filtration.
-
Precipitate the crude Dex-Mal product by adding the filtrate to cold ethanol.
-
Collect the precipitate by filtration and wash it with ethanol.
-
Dissolve the washed precipitate in deionized water.
-
Purify the Dex-Mal by ultrafiltration against deionized water for 3 days.
-
Lyophilize the purified solution to obtain Dex-Mal as a white powder.
-
Store the lyophilized Dex-Mal at -20°C.
Characterization:
-
Confirm the successful synthesis and determine the degree of maleimide functionalization using ¹H NMR spectroscopy. The proton peaks of the maleimide group typically appear around 6.9 ppm.[3]
Protocol 2: Fabrication of Dextran-Maleimide Hydrogel Scaffolds
This protocol details the formation of a hydrogel scaffold by reacting Dex-Mal with a thiol-containing crosslinker, in this case, Hyaluronic Acid-Thiol (HA-SH).[3][4]
Materials:
-
Lyophilized Dextran-Maleimide (Dex-Mal) from Protocol 1
-
Hyaluronic Acid-Thiol (HA-SH) (commercially available or synthesized separately)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile vials or molds
Procedure:
-
Prepare a 2% (w/v) solution of Dex-Mal in sterile PBS (pH 7.4).
-
Prepare a 2% (w/v) solution of HA-SH in sterile PBS (pH 7.4).
-
To form the hydrogel, mix equal volumes of the Dex-Mal and HA-SH solutions in a sterile vial or mold.
-
Vortex the mixture briefly to ensure homogeneity.
-
Allow the mixture to stand at room temperature for the gelation to occur. Gelation time can be monitored using the vial tilting method (the gel is formed when it no longer flows upon inversion).[3]
-
The resulting hydrogel can be used directly for cell encapsulation or can be freeze-dried to create a porous scaffold.
Protocol 3: Chondrocyte Culture on DSDMA Scaffolds
This protocol outlines the procedure for encapsulating and culturing chondrocytes within DSDMA hydrogel scaffolds for cartilage tissue engineering.
Materials:
-
Primary chondrocytes or a chondrogenic cell line
-
Chondrocyte Growth Medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 µg/mL L-ascorbic acid)[6]
-
Sterile DSDMA hydrogel precursor solutions (from Protocol 2)
-
Sterile, non-adherent multi-well culture plates
Procedure:
-
Cell Preparation:
-
Culture chondrocytes in standard tissue culture flasks until a sufficient cell number is reached.
-
Harvest the cells using trypsin-EDTA and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in a small volume of Chondrocyte Growth Medium to achieve a high cell density (e.g., 1 x 10⁷ cells/mL).
-
-
Cell Encapsulation:
-
In a sterile environment, mix the chondrocyte suspension with the DSDMA precursor solution (e.g., the Dex-Mal solution from Protocol 2) at a 1:9 ratio (cell suspension:precursor solution).
-
Add the thiol-containing crosslinker solution (e.g., HA-SH from Protocol 2) to the cell-laden precursor solution and mix gently by pipetting.
-
Quickly cast the mixture into sterile molds or as droplets on a hydrophobic surface.
-
-
Hydrogel Culture:
-
Allow the hydrogels to crosslink at room temperature for the predetermined gelation time.
-
Once gelled, transfer the cell-laden hydrogels to a non-adherent multi-well plate.
-
Add Chondrocyte Growth Medium to each well, ensuring the hydrogels are fully submerged.
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
-
Analysis:
-
Cell viability can be assessed at different time points using a Live/Dead assay.
-
Chondrogenic differentiation and cartilage matrix production can be evaluated using immunofluorescence staining for collagen type II and aggrecan, and qRT-PCR for chondrogenic gene expression.
-
Protocol 4: Immunofluorescence Staining of Chondrocytes in DSDMA Scaffolds
This protocol provides a method for visualizing the expression of key cartilage matrix proteins by encapsulated chondrocytes.[7][8]
Materials:
-
Cell-laden DSDMA hydrogels
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
3% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibodies (e.g., anti-Collagen Type II, anti-Aggrecan)
-
Fluorescently-labeled secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fixation:
-
Carefully wash the cell-laden hydrogels three times with PBS.
-
Fix the hydrogels in 4% PFA for 30-60 minutes at room temperature.
-
Wash the hydrogels three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells by incubating the hydrogels in 0.1% Triton X-100 for 10-15 minutes at room temperature.
-
Wash the hydrogels three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the hydrogels in 3% BSA for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to the recommended concentration in Blocking Buffer.
-
Incubate the hydrogels with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the hydrogels three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody in Blocking Buffer.
-
Incubate the hydrogels with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the hydrogels three times with PBS.
-
Incubate the hydrogels with DAPI solution for 5-10 minutes to stain the cell nuclei.
-
Wash the hydrogels twice with PBS.
-
Mount the hydrogels on a microscope slide using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained hydrogels using a fluorescence or confocal microscope.
-
Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Chondrogenic Gene Expression
This protocol describes the analysis of key chondrogenic marker gene expression in chondrocytes cultured in DSDMA scaffolds.[9][10]
Materials:
-
Cell-laden DSDMA hydrogels
-
RNA extraction kit suitable for hydrogels (e.g., TRIzol-based methods)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (e.g., COL2A1, ACAN, SOX9) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Collect cell-laden hydrogels at desired time points.
-
Homogenize the hydrogels in RNA extraction reagent (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Signaling Pathways and Experimental Workflows
The interaction of chondrocytes with the DSDMA scaffold and the subsequent chondrogenesis are regulated by complex signaling pathways. The following diagrams illustrate key pathways and experimental workflows.
Caption: Experimental workflow for DSDMA scaffold fabrication and analysis.
Caption: Integrin-mediated signaling in chondrocytes on DSDMA scaffolds.
Caption: TGF-β signaling pathway in chondrogenesis.
Caption: Canonical Wnt/β-catenin signaling pathway in cartilage development.
References
- 1. Bioactive Hydrogels Based on Tyramine and Maleimide Functionalized Dextran for Tissue Engineering Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ojs.wiserpub.com [ojs.wiserpub.com]
- 4. scispace.com [scispace.com]
- 5. Bioactive Hydrogels Based on Tyramine and Maleimide Functionalized Dextran for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Chondrocytes (HC) Culture Protocol [sigmaaldrich.com]
- 7. cdn.thewellbio.com [cdn.thewellbio.com]
- 8. 3D Culture of Chondrocytes in Gelatin Hydrogels with Different Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Controlled Release Studies with Bis(2-methacryloyl)oxyethyl Disulfide Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of Bis(2-methacryloyl)oxyethyl disulfide (DSDMA) crosslinked hydrogels for controlled drug delivery. The inherent redox-sensitivity of the disulfide bond in DSDMA allows for triggered release of therapeutic agents in response to reducing environments, such as those found intracellularly.
Overview and Principle
This compound is a crosslinking agent containing a disulfide bond.[1] When copolymerized with various monomers, it forms a hydrogel network where the polymer chains are linked by these redox-sensitive disulfide bridges. In a physiological environment, these hydrogels can remain stable. However, in the presence of reducing agents like glutathione (B108866) (GSH), which is found in higher concentrations inside cells compared to the extracellular space, the disulfide bonds are cleaved. This cleavage leads to the degradation of the hydrogel network and the subsequent release of the encapsulated therapeutic agent. This "on-demand" release mechanism makes DSDMA-based hydrogels a promising platform for targeted and controlled drug delivery.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on DSDMA and similar redox-responsive hydrogels, providing a comparative overview of their physical and drug release properties.
Table 1: Hydrogel Formulation and Mechanical Properties
| Hydrogel Composition | Crosslinker Concentration | Storage Modulus (G') | Swelling Ratio | Reference |
| Poly(OEGMA-co-DSDMA) | 4.8 wt% DSDMA | Not Specified | Tunable by composition | [3] |
| P(HEMA-co-DSDMA) | Varied | Compared across formulations | Not Specified | [4] |
| PNA-CA (Disulfide Crosslinked) | 1:1 molar ratio of amine to NHS | ~1.7 at day 40 | [5] | |
| PEGDA/DSDMA | Varied | Increases with wt% solids | Decreases with wt% solids | [6] |
| Binary Protein Hydrogels | Not Applicable | Varied (e.g., ~1000-4000 Pa) | Not Specified | [7] |
Table 2: Redox-Responsive Drug Release
| Drug | Hydrogel System | Reducing Agent | Release Profile | Reference |
| S-propranolol | DSDMA-based MIP nanogels | GSH | Higher release in presence of GSH | [2] |
| Dexamethasone | PNA-CA (Disulfide Crosslinked) | TCEP | Rapid degradation and release | [5] |
| FITC-BSA | SS-hPG cross-linked with 4-arm PEG-SH | DTT / GSH | On-demand release in reductive environments | [8] |
| Vancomycin | SS-hPG cross-linked with 4-arm PEG-SH | DTT / GSH | Assessed for slow and on-demand release | [8] |
| Berberine | PDMAEMA/DSDMA | GSH | Enhanced release in acidic or GSH solutions | [9] |
Experimental Protocols
Protocol for Synthesis of DSDMA-Crosslinked Hydrogels
This protocol describes a general method for the synthesis of redox-responsive hydrogels using this compound (DSDMA) as a crosslinker via free radical polymerization.
Materials:
-
Primary monomer (e.g., 2-hydroxyethyl methacrylate (B99206) (HEMA), oligo(ethylene glycol) methyl ether methacrylate (OEGMA))
-
This compound (DSDMA)[10]
-
Photoinitiator (e.g., Irgacure 2959) or thermal initiator (e.g., ammonium (B1175870) persulfate (APS))
-
Solvent (e.g., deionized water, dimethyl sulfoxide (B87167) (DMSO))
-
Nitrogen source
Procedure:
-
In a reaction vessel, dissolve the primary monomer and DSDMA in the chosen solvent. A typical monomer to crosslinker molar ratio can range from 90:10 to 98:2, depending on the desired crosslinking density.
-
Add the initiator to the solution. For photopolymerization, a typical concentration of Irgacure 2959 is 0.5-1.0 wt% relative to the total monomer content. For thermal polymerization, APS concentration can be similarly adjusted.
-
Purge the solution with nitrogen for 15-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
If using photopolymerization, expose the solution to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization (typically 5-15 minutes).
-
If using thermal polymerization, heat the solution to an appropriate temperature (e.g., 60-70 °C) for several hours.
-
After polymerization, the resulting hydrogel can be purified by swelling in a large volume of deionized water or a suitable solvent for several days, with frequent solvent changes, to remove unreacted monomers and initiator.
-
The purified hydrogel can then be dried (e.g., by lyophilization) or stored in a hydrated state.
Protocol for Drug Loading into DSDMA Hydrogels
This protocol outlines the encapsulation of a therapeutic agent within the hydrogel matrix during its formation.
Materials:
-
Hydrogel precursor solution (as prepared in Protocol 3.1, before the addition of the initiator)
-
Therapeutic agent (drug)
-
Initiator
Procedure:
-
Dissolve the desired amount of the therapeutic agent directly into the hydrogel precursor solution containing the monomer and DSDMA. Ensure the drug is stable under the subsequent polymerization conditions.
-
Gently mix the solution to ensure uniform distribution of the drug.
-
Proceed with the polymerization process (steps 3-5) as described in Protocol 3.1.
-
After polymerization, the drug-loaded hydrogel should be washed briefly with a suitable solvent to remove any surface-adsorbed drug. Avoid extensive washing to prevent premature release of the encapsulated drug.
Protocol for In Vitro Drug Release Studies
This protocol describes how to evaluate the redox-responsive release of a drug from DSDMA hydrogels.
Materials:
-
Drug-loaded DSDMA hydrogel samples of known weight and dimensions
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reducing agent stock solution (e.g., 100 mM dithiothreitol (B142953) (DTT) or glutathione (GSH) in PBS)
-
Incubator or water bath at 37 °C
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Place a pre-weighed drug-loaded hydrogel sample into a vial.
-
Prepare two sets of release media:
-
Control Group: PBS (pH 7.4)
-
Reductive Group: PBS (pH 7.4) containing a physiological concentration of the reducing agent (e.g., 10 mM DTT or 10 mM GSH).
-
-
Add a known volume of the respective release medium to each vial, ensuring the hydrogel is fully submerged.
-
Incubate the vials at 37 °C with gentle agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium for analysis.
-
Replenish the withdrawn volume with fresh release medium to maintain a constant volume.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical technique.
-
Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially loaded into the hydrogel.
-
Plot the cumulative drug release (%) as a function of time for both the control and reductive groups to visualize the redox-responsive release profile.
Visualizations
Experimental Workflow
Caption: Workflow for synthesis, drug loading, and release studies of DSDMA hydrogels.
Signaling Pathway for Doxorubicin-Induced Apoptosis
Caption: Doxorubicin induces apoptosis via DNA damage and oxidative stress pathways.[5][11][12]
Signaling Pathway for Dexamethasone Action
Caption: Dexamethasone acts by binding to the glucocorticoid receptor.[2][13][14][15][16]
References
- 1. Vancomycin - Wikipedia [en.wikipedia.org]
- 2. Dexamethasone | Cell Signaling Technology [cellsignal.com]
- 3. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amca-admin.rachel.puxdesign.cz [amca-admin.rachel.puxdesign.cz]
- 5. ClinPGx [clinpgx.org]
- 6. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanical Properties of Protein-Based Hydrogels Derived from Binary Protein Mixtures—A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Vancomycin | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 双(2-甲基丙烯)乙氧基二硫 contains ≤6000 ppm hydroquinone as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 11. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. JCI - Dexamethasone enhances insulin-like growth factor-I effects on skeletal muscle cell proliferation. Role of specific intracellular signaling pathways. [jci.org]
- 14. Dexamethasone inhibits the early steps of antigen receptor signaling in activated T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 16. Dexamethasone enhances insulin-like growth factor-I effects on skeletal muscle cell proliferation. Role of specific intracellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Reduction-Responsive Molecularly Imprinted Polymers using a Disulfide Crosslinker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Molecularly Imprinted Polymers (MIPs) are synthetic polymers engineered to possess specific recognition sites for a target molecule. This is achieved by polymerizing functional monomers and crosslinkers in the presence of a template molecule. Subsequent removal of the template leaves behind cavities that are complementary in shape, size, and functionality to the target analyte. This "molecular memory" allows MIPs to selectively rebind the target molecule from a complex matrix, earning them the moniker of "plastic antibodies."
A significant advancement in MIP technology is the development of stimuli-responsive polymers that can alter their properties in response to external triggers. This application note details the preparation and characterization of reduction-responsive MIPs utilizing bis(2-methacryloyloxyethyl) disulfide (DSDMA) as a crosslinker. The disulfide bond within the DSDMA molecule is susceptible to cleavage by reducing agents such as glutathione (B108866) (GSH), which is found in high concentrations within the intracellular environment. This property makes DSDMA-crosslinked MIPs particularly promising for applications in targeted drug delivery, where the polymer matrix can be degraded to release a therapeutic payload in a specific cellular location.
This document provides a detailed protocol for the synthesis of S-propranolol imprinted MIPs using DSDMA, along with procedures for template removal, binding analysis, and characterization of their reduction-responsive degradation.
Experimental Protocols
Synthesis of S-propranolol Imprinted MIPs (MIP-DSDMA)
This protocol describes the synthesis of S-propranolol imprinted polymers using DSDMA as a crosslinker via bulk polymerization. A non-imprinted polymer (NIP-DSDMA) is also prepared under identical conditions but without the template molecule to serve as a control.
Materials:
-
S-propranolol (Template)
-
Methacrylic acid (MAA) (Functional Monomer)
-
Bis(2-methacryloyloxyethyl) disulfide (DSDMA) (Crosslinker)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Acetonitrile (B52724) (Porogenic Solvent)
Procedure:
-
Pre-polymerization Complex Formation:
-
In a glass vial, dissolve S-propranolol (1 mmol) and methacrylic acid (8 mmol) in acetonitrile (20 mL).
-
Sonicate the mixture for 10 minutes to ensure homogeneity and facilitate the formation of the template-monomer complex.
-
-
Addition of Crosslinker and Initiator:
-
To the above solution, add DSDMA (40 mmol) and AIBN (0.5 mmol).
-
Sonicate for an additional 5 minutes to ensure all components are fully dissolved.
-
-
Polymerization:
-
Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Seal the vial and place it in a water bath at 60°C for 24 hours to initiate polymerization.
-
-
Post-Polymerization Processing:
-
After polymerization, the resulting bulk polymer will be a solid mass.
-
Break the polymer into smaller pieces using a mortar and pestle.
-
Grind the polymer fragments into a fine powder.
-
Sieve the powder to obtain particles of a uniform size (e.g., < 75 µm).
-
-
Preparation of Non-Imprinted Polymer (NIP-DSDMA):
-
Repeat steps 1-4, omitting the addition of the S-propranolol template.
-
Template Removal
The template molecule must be removed from the polymer matrix to expose the specific binding sites.
Materials:
-
MIP-DSDMA powder
-
Acetic acid
-
Soxhlet extraction apparatus
Procedure:
-
Pack the ground MIP-DSDMA powder into a cellulose (B213188) thimble and place it in a Soxhlet extractor.
-
Use a mixture of methanol and acetic acid (9:1, v/v) as the extraction solvent.
-
Perform continuous extraction for 48 hours to ensure complete removal of the S-propranolol template.
-
After extraction, wash the polymer with methanol until the pH of the filtrate is neutral.
-
Dry the washed MIP-DSDMA powder in a vacuum oven at 40°C overnight.
-
Confirm the complete removal of the template by analyzing the washing solvent using UV-Vis spectroscopy at the characteristic wavelength of S-propranolol.
Binding Analysis
This protocol determines the binding capacity and imprinting factor of the prepared MIPs.
Materials:
-
MIP-DSDMA and NIP-DSDMA powder
-
S-propranolol standard solutions of varying concentrations (in acetonitrile)
-
Acetonitrile
Procedure:
-
Batch Rebinding Assay:
-
Accurately weigh 20 mg of both MIP-DSDMA and NIP-DSDMA powder into separate vials.
-
Add 5 mL of S-propranolol solution of a known concentration to each vial.
-
Seal the vials and shake them at room temperature for 12 hours to reach binding equilibrium.
-
-
Quantification:
-
After incubation, centrifuge the vials to pellet the polymer particles.
-
Carefully collect the supernatant.
-
Measure the concentration of free S-propranolol in the supernatant using a UV-Vis spectrophotometer at the appropriate wavelength.
-
-
Calculation of Binding Capacity and Imprinting Factor:
-
The amount of S-propranolol bound to the polymer (Q, mg/g) is calculated using the following equation: Q = [(C₀ - Cₑ) * V] / m Where:
-
C₀ is the initial concentration of S-propranolol.
-
Cₑ is the equilibrium concentration of S-propranolol in the supernatant.
-
V is the volume of the solution.
-
m is the mass of the polymer.
-
-
The imprinting factor (IF) is calculated as the ratio of the binding capacity of the MIP to that of the NIP: IF = Q_MIP / Q_NIP
-
Reduction-Responsive Degradation Study
This protocol evaluates the degradation of the DSDMA-crosslinked MIPs in the presence of a reducing agent.
Materials:
-
MIP-DSDMA powder
-
Phosphate buffered saline (PBS, pH 7.4)
-
Glutathione (GSH)
Procedure:
-
Degradation Assay:
-
Disperse a known amount of MIP-DSDMA powder in PBS to create a suspension.
-
Divide the suspension into two batches. To one batch, add GSH to a final concentration of 10 mM (simulating intracellular reducing conditions). The other batch will serve as a control without GSH.
-
Incubate both batches at 37°C with gentle shaking.
-
-
Monitoring Degradation:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), take aliquots from both batches.
-
Monitor the degradation of the polymer by measuring the change in turbidity of the suspension using a spectrophotometer at a wavelength of 500 nm. A decrease in turbidity indicates polymer degradation.
-
Alternatively, the degradation can be monitored by measuring the change in particle size using dynamic light scattering (DLS).
-
-
Drug Release Study (if applicable):
-
If the MIP is loaded with a drug (e.g., S-propranolol), the release profile in the presence and absence of GSH can be monitored.
-
At each time point, centrifuge the samples and measure the concentration of the released drug in the supernatant using an appropriate analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
Data Presentation
The following tables summarize representative quantitative data for MIPs prepared with DSDMA crosslinker.
Table 1: Binding Characteristics of DSDMA-Crosslinked MIPs for S-propranolol.
| Polymer | Binding Capacity (Q, mg/g) | Imprinting Factor (IF) |
| MIP-DSDMA | 7.15 ± 0.02 | 4.8 |
| NIP-DSDMA | 1.49 ± 0.01 | - |
Table 2: Degradation of DSDMA-Crosslinked MIPs in the Presence of Glutathione (GSH).
| Time (hours) | Turbidity (A₅₀₀) - Without GSH | Turbidity (A₅₀₀) - With 10 mM GSH |
| 0 | 1.00 ± 0.05 | 1.00 ± 0.05 |
| 4 | 0.98 ± 0.04 | 0.65 ± 0.03 |
| 8 | 0.97 ± 0.05 | 0.32 ± 0.02 |
| 12 | 0.96 ± 0.04 | 0.15 ± 0.01 |
| 24 | 0.95 ± 0.05 | 0.05 ± 0.01 |
Mandatory Visualization
Application Notes and Protocols for Thiol-Disulfide Exchange Reactions Involving Bis(2-methacryloyl)oxyethyl disulfide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and practical protocols for utilizing Bis(2-methacryloyl)oxyethyl disulfide (DSDMA) in the formulation of redox-responsive and self-healing materials. The inherent thiol-disulfide exchange mechanism of DSDMA-crosslinked polymers makes them highly attractive for applications in controlled drug delivery, tissue engineering, and the development of smart biomaterials.
Introduction to this compound (DSDMA)
This compound is a dimethacrylate monomer containing a disulfide bond.[1] This key feature allows it to function as a crosslinking agent in polymerization reactions, creating polymer networks with built-in redox sensitivity.[2][3] The disulfide bonds within the polymer matrix can be cleaved by reducing agents, such as glutathione (B108866) (GSH) or dithiothreitol (B142953) (DTT), which are found in physiological environments.[3] This cleavage leads to the degradation of the polymer network, enabling the controlled release of encapsulated therapeutic agents or triggering changes in the material's physical properties.[3] Furthermore, the reversible nature of the disulfide bond allows for self-healing capabilities in materials, where broken crosslinks can reform under specific conditions.
Core Mechanism: Thiol-Disulfide Exchange
The fundamental chemistry underpinning the functionality of DSDMA-crosslinked materials is the thiol-disulfide exchange reaction. This reaction is a nucleophilic substitution (SN2) process where a thiolate anion (RS⁻) attacks one of the sulfur atoms in a disulfide bond (R'-S-S-R''). This results in the formation of a new disulfide bond and the release of a new thiol. The reaction is reversible and its equilibrium can be influenced by the concentration of thiols and the surrounding redox environment. In biological systems, the high intracellular concentration of glutathione (GSH) can effectively trigger the cleavage of DSDMA crosslinks.[3]
Applications
The unique properties of DSDMA make it a versatile component in the design of advanced materials for various biomedical applications:
-
Controlled Drug Delivery: DSDMA can be used to create hydrogels and nanoparticles that encapsulate drugs.[3] The disulfide crosslinks are stable in the bloodstream but are cleaved in the reductive environment of the intracellular space, leading to targeted drug release.[3]
-
Self-Healing Materials: Polymers crosslinked with DSDMA can exhibit self-healing properties. When a fracture occurs, the disulfide bonds can reform across the damaged interface, restoring the material's integrity.
-
Tissue Engineering: The degradable nature of DSDMA-crosslinked scaffolds can be tuned to match the rate of tissue regeneration, providing temporary support for cell growth and gradually being replaced by new tissue.
Experimental Protocols
Protocol 1: Synthesis of a Redox-Responsive Hydrogel for Controlled Drug Release
This protocol describes the preparation of a poly(ethylene glycol) (PEG)-based hydrogel crosslinked with DSDMA for the glutathione-triggered release of a model drug.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
This compound (DSDMA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Model drug (e.g., Doxorubicin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
Procedure:
-
Preparation of the Pre-polymer Solution:
-
In a light-protected vial, dissolve PEGDA (e.g., 10% w/v) and DSDMA (e.g., 1-5 mol% relative to PEGDA) in PBS.
-
Add the photoinitiator (e.g., 0.5% w/v) and the model drug to the solution.
-
Vortex the mixture until all components are fully dissolved.
-
-
Hydrogel Formation:
-
Pipette the pre-polymer solution into a mold of the desired shape and size.
-
Expose the solution to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization (typically 5-10 minutes).
-
After polymerization, carefully remove the hydrogel from the mold and wash it with PBS to remove any unreacted components.
-
Experimental Workflow for Hydrogel Synthesis
Caption: Workflow for synthesizing a DSDMA-crosslinked hydrogel.
Protocol 2: In Vitro Drug Release Study
This protocol outlines the procedure for evaluating the glutathione-triggered release of a drug from the DSDMA-crosslinked hydrogel.
Materials:
-
Drug-loaded DSDMA hydrogel
-
PBS (pH 7.4)
-
Glutathione (GSH) solutions of varying concentrations (e.g., 0 mM, 2 mM, 10 mM) in PBS
-
Shaking incubator or water bath at 37°C
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Place a known weight of the drug-loaded hydrogel into separate vials.
-
Add a defined volume of the different GSH solutions to each vial. A control vial with only PBS should be included.
-
Incubate the vials at 37°C with gentle shaking.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the release medium from each vial.
-
Replenish the withdrawn volume with fresh release medium of the same GSH concentration to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength or HPLC).[2][4]
-
Calculate the cumulative percentage of drug released over time.
Data Presentation: Drug Release Profile
| Time (hours) | Cumulative Release (%) in 0 mM GSH | Cumulative Release (%) in 2 mM GSH | Cumulative Release (%) in 10 mM GSH |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 |
Note: The expected result is a significantly higher rate and extent of drug release in the presence of GSH, with a dose-dependent effect.
Protocol 3: Evaluation of Self-Healing Properties
This protocol describes a method to assess the self-healing efficiency of a DSDMA-crosslinked polymer using rheological measurements.[5][6]
Materials:
-
DSDMA-crosslinked polymer sample
-
Rheometer with a suitable geometry (e.g., parallel plate)
Procedure:
-
Initial Rheological Characterization:
-
Place the polymer sample on the rheometer.
-
Perform a strain sweep experiment at a constant frequency to determine the linear viscoelastic region and the critical strain at which the material's structure breaks down (G' < G'').
-
Perform a frequency sweep within the linear viscoelastic region to determine the initial storage modulus (G') and loss modulus (G'').
-
-
Damage and Healing Cycle:
-
Apply a high strain amplitude, well above the critical strain, to induce damage to the polymer network.
-
Reduce the strain back to a low value within the linear viscoelastic region and monitor the recovery of G' and G'' over time. The recovery of these moduli indicates the reformation of the disulfide crosslinks and thus, self-healing.
-
Repeat the damage and healing cycles multiple times to assess the robustness of the self-healing process.
-
Data Presentation: Self-Healing Efficiency
| Healing Time (minutes) | Storage Modulus (G') Recovery (%) |
| 5 | |
| 15 | |
| 30 | |
| 60 |
Note: Self-healing efficiency can be calculated as the ratio of the recovered storage modulus to the initial storage modulus.
Logical Relationship of Self-Healing
Caption: The process of damage and self-healing in DSDMA polymers.
Conclusion
This compound is a powerful tool for the development of advanced functional materials. The thiol-disulfide exchange reaction provides a versatile mechanism for creating materials with on-demand degradability and self-healing properties. The protocols and data presentation formats provided in these application notes offer a framework for researchers and scientists to explore and characterize the behavior of DSDMA-based systems for a wide range of applications in drug delivery and materials science.
References
- 1. Redox-Responsive Hydrogels for Tunable and “On-Demand” Release of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduction-responsive molecularly imprinted nanogels for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current HPLC Methods for Assay of Nano Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Degradation Studies of DSDMA-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(2-methacryloyl)oxyethyl disulfide (DSDMA) is a crosslinking agent utilized in the synthesis of redox-responsive polymers. The disulfide bond within the DSDMA monomer imparts a unique characteristic to the resulting polymer network: susceptibility to degradation in a reducing environment. This property is of significant interest in the field of drug delivery, where the controlled release of a therapeutic agent at a specific site is highly desirable. The intracellular environment is rich in reducing agents, most notably glutathione (B108866) (GSH), with concentrations in the millimolar range. This physiological difference between the extra- and intracellular environments can be exploited to design DSDMA-based polymers that are stable in circulation but degrade and release their payload upon entering a cell.
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro degradation studies of DSDMA-based polymers. The methodologies described herein will enable researchers to characterize the degradation profile of their polymers and to assess their potential as controlled-release drug delivery vehicles.
Principle of Redox-Responsive Degradation
The degradation of DSDMA-based polymers is predicated on the cleavage of the disulfide bond (-S-S-) within the polymer backbone or crosslinks. This chemical reaction is a reduction, where the disulfide bond is broken, and two thiol groups (-SH) are formed. In a biological context, this reduction is often mediated by glutathione (GSH). The disulfide bond in DSDMA can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or glutathione (GSH). This process leads to the breakdown of the polymer network, resulting in mass loss, changes in molecular weight, and the release of any encapsulated molecules. The rate of degradation can be influenced by several factors, including the concentration of the reducing agent, the crosslinking density of the polymer, and the hydrophilicity of the polymer matrix.
Key Experiments and Methodologies
A thorough in vitro degradation study of DSDMA-based polymers typically involves a series of experiments to characterize the degradation process from multiple perspectives. The following are key experiments and their corresponding detailed protocols.
Gravimetric Analysis of Mass Loss
This experiment quantifies the bulk degradation of the polymer by measuring the change in mass over time.
Protocol:
-
Sample Preparation:
-
Prepare polymer samples of a defined geometry and weight (e.g., films, hydrogels, or nanoparticles).
-
Thoroughly dry the samples under vacuum to a constant weight and record the initial dry weight (W₀).
-
-
Degradation Study:
-
Prepare a degradation medium, typically a phosphate-buffered saline (PBS) solution (pH 7.4) containing a reducing agent. Common choices and concentrations include:
-
Immerse each polymer sample in a sufficient volume of the degradation medium in a sealed container. A sample-to-volume ratio of 1:100 (mg:mL) is recommended to ensure sink conditions.
-
Incubate the samples at 37°C with gentle agitation.
-
-
Time Points:
-
At predetermined time intervals (e.g., 1, 3, 6, 12, 24, 48, 72 hours, and weekly thereafter), retrieve a set of samples (typically n=3 per time point).
-
-
Sample Processing and Measurement:
-
Gently rinse the retrieved samples with deionized water to remove any residual salts from the degradation medium.
-
Lyophilize or dry the samples under vacuum until a constant weight is achieved.
-
Record the final dry weight (Wₜ).
-
-
Data Analysis:
-
Calculate the percentage of mass loss at each time point using the following equation: Mass Loss (%) = [(W₀ - Wₜ) / W₀] * 100
-
Data Presentation:
| Time (hours) | Average Mass Loss (%) | Standard Deviation |
| 0 | 0.0 | 0.0 |
| 6 | 15.2 | 1.8 |
| 12 | 35.8 | 2.5 |
| 24 | 68.4 | 3.1 |
| 48 | 92.1 | 1.5 |
Note: The data in this table is illustrative and will vary depending on the specific polymer formulation and degradation conditions.
Molecular Weight Analysis by Gel Permeation Chromatography (GPC)
GPC is used to monitor the decrease in the polymer's molecular weight as the polymer chains are cleaved during degradation.
Protocol:
-
Sample Preparation:
-
Prepare polymer solutions of known concentration in a suitable solvent (e.g., tetrahydrofuran, dimethylformamide).
-
For crosslinked polymers, ensure the sample is fully dissolved after degradation.
-
-
Degradation Study:
-
Incubate the polymer in the degradation medium as described in the gravimetric analysis protocol.
-
At each time point, retrieve an aliquot of the degradation medium containing the polymer or the degraded polymer sample.
-
-
GPC Analysis:
-
Filter the samples to remove any particulates.
-
Inject the samples into the GPC system.
-
Use a calibration curve generated from polymer standards of known molecular weight to determine the number average molecular weight (Mn) and weight average molecular weight (Mw) of the polymer at each time point.
-
Data Presentation:
| Time (hours) | Number Average Molecular Weight (Mn) (kDa) | Weight Average Molecular Weight (Mw) (kDa) | Polydispersity Index (PDI = Mw/Mn) |
| 0 | 50.0 | 75.0 | 1.50 |
| 6 | 32.5 | 45.5 | 1.40 |
| 12 | 15.8 | 20.5 | 1.30 |
| 24 | 5.2 | 6.2 | 1.19 |
| 48 | < 1.0 | < 1.2 | - |
Note: The data in this table is illustrative and will vary depending on the specific polymer formulation and degradation conditions.
In Vitro Drug Release Study
This experiment is crucial for drug delivery applications and measures the rate at which an encapsulated therapeutic agent is released from the polymer matrix as it degrades.
Protocol:
-
Drug Loading:
-
Load the polymer with a model drug or the therapeutic agent of interest using a suitable method (e.g., emulsion, solvent evaporation, or post-loading).
-
Determine the drug loading content and encapsulation efficiency.
-
-
Release Study:
-
Suspend a known amount of the drug-loaded polymer in the release medium (degradation medium) in a dialysis bag or a centrifuge tube.
-
Incubate at 37°C with continuous stirring.
-
-
Sample Collection and Analysis:
-
At specified time points, collect an aliquot of the release medium.
-
Replenish the collected volume with fresh release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC, fluorescence spectroscopy).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time.
-
Data Presentation:
| Time (hours) | Cumulative Drug Release (%) in PBS | Cumulative Drug Release (%) in PBS + 10 mM GSH |
| 0 | 0.0 | 0.0 |
| 6 | 5.1 | 25.6 |
| 12 | 8.9 | 55.2 |
| 24 | 12.3 | 88.9 |
| 48 | 15.8 | 95.1 |
Note: The data in this table is illustrative and will vary depending on the specific polymer formulation, drug, and degradation conditions.
Visualizations
Degradation Mechanism of DSDMA-based Polymers
The following diagram illustrates the cleavage of the disulfide bond in a DSDMA crosslink by a reducing agent such as glutathione (GSH).
Caption: Redox-responsive cleavage of a DSDMA disulfide crosslink.
Experimental Workflow for In Vitro Degradation Study
The following diagram outlines the key steps in performing an in vitro degradation study of DSDMA-based polymers.
Caption: Workflow for in vitro degradation analysis of DSDMA polymers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Redox-Responsive Hydrogels with Decoupled Initial Stiffness and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutathione-mediated shedding of PEG layers based on disulfide-linked catiomers for DNA delivery - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Polymerization of Bis(2-methacryloyl)oxyethyl disulfide (BMAEDS)
Welcome to the technical support center for the polymerization of Bis(2-methacryloyl)oxyethyl disulfide (BMAEDS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful polymerization experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of BMAEDS.
| Problem | Potential Cause | Recommended Solution |
| No or very slow polymerization | 1. Inhibitor Presence: Commercial BMAEDS contains an inhibitor (e.g., hydroquinone) to prevent spontaneous polymerization during storage. | 1. Remove Inhibitor: Pass the monomer through a column of basic activated alumina (B75360) immediately before use. See Experimental Protocol 1 for details.[1] |
| 2. Oxygen Inhibition: Dissolved oxygen in the reaction mixture can scavenge free radicals, terminating the polymerization reaction.[2][3] | 2. Deoxygenate: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 20-30 minutes before and during polymerization. Alternatively, perform the reaction in a glovebox.[4] | |
| 3. Ineffective Initiator: The initiator may be old, decomposed, or used at an incorrect concentration or temperature. | 3. Check Initiator: Use a fresh initiator. Ensure the reaction temperature is appropriate for the chosen initiator's half-life. Optimize initiator concentration (typically 0.1-1.0 mol% relative to the monomer). | |
| Premature Gelation or Uncontrolled Crosslinking | 1. High Monomer Concentration: As a difunctional crosslinker, high concentrations of BMAEDS can lead to rapid network formation and insolubility. | 1. Adjust Concentration: Perform the polymerization in a suitable solvent (e.g., dioxane, DMF, or a monofunctional co-monomer) to control the concentration of BMAEDS and delay the gel point.[5] |
| 2. High Initiator Concentration: A high rate of initiation can lead to the rapid formation of a dense polymer network. | 2. Reduce Initiator: Lower the initiator concentration to reduce the number of growing chains and slow down the crosslinking process. | |
| 3. High Temperature: Increased temperature accelerates the rate of polymerization and can lead to a loss of control over the network structure. | 3. Lower Temperature: Conduct the polymerization at a lower temperature to slow down the reaction kinetics. | |
| Low Polymer Yield or Conversion | 1. Insufficient Reaction Time: The polymerization may not have been allowed to proceed to completion. | 1. Increase Reaction Time: Extend the polymerization time. Monitor conversion over time using techniques like NMR or FTIR to determine when the reaction has plateaued.[6][7] |
| 2. Suboptimal Temperature: The reaction temperature may be too low for efficient initiation or propagation. | 2. Optimize Temperature: Ensure the temperature is suitable for the initiator being used. A temperature increase can enhance the polymerization rate, but must be balanced against the risk of side reactions.[6] | |
| 3. Impurities: Residual impurities in the monomer or solvent can interfere with the polymerization. | 3. Ensure Purity: Use purified monomer and high-purity, anhydrous solvents.[6][8] | |
| Inconsistent or Irreproducible Results | 1. Variable Oxygen Levels: Inconsistent deoxygenation can lead to varying degrees of inhibition. | 1. Standardize Deoxygenation: Implement a consistent and thorough deoxygenation protocol for all experiments. |
| 2. Monomer Purity: Using monomer from different batches without consistent purification can introduce variability. | 2. Purify Monomer Consistently: Always purify the BMAEDS monomer immediately before use to remove the inhibitor and any degradation products. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the inhibitor from BMAEDS before polymerization? A1: Commercial BMAEDS contains inhibitors like hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ) at concentrations up to 6000 ppm to ensure stability during shipping and storage. These compounds are free-radical scavengers and will terminate the polymerization reaction, resulting in very low or no polymer formation. Therefore, removing the inhibitor is a mandatory first step for a successful polymerization.
Q2: Will the disulfide bond in BMAEDS break during free-radical polymerization? A2: Generally, the disulfide bond is stable under typical free-radical polymerization conditions. The bond dissociation energy of a disulfide bond is around 60 kcal/mol, which is robust enough to withstand the thermal conditions of most polymerizations.[9][10] However, it is important to avoid reducing agents or high-energy UV light, which can cleave the disulfide bond.[9][10]
Q3: How can I control the molecular weight of the polymer when using BMAEDS as a crosslinker? A3: When BMAEDS is used as a crosslinker in copolymerization with a monofunctional monomer, the molecular weight and network structure can be controlled by several factors. The most common method is to add a chain-transfer agent (CTA), such as a thiol (e.g., dodecanethiol), to the reaction. CTAs terminate growing polymer chains and initiate new ones, thereby reducing the overall molecular weight. Adjusting the monomer-to-initiator ratio and the concentration of BMAEDS also influences the final network properties.[11]
Q4: What are suitable solvents for the polymerization of BMAEDS? A4: The choice of solvent depends on the specific application and desired polymer properties. For solution polymerization, common solvents include 1,4-dioxane, N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF).[5] BMAEDS can also be copolymerized with other monomers, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), where HEMA itself can act as the solvent.
Q5: Is it possible to perform a controlled or "living" polymerization with BMAEDS? A5: Yes, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be used with methacrylate monomers. These methods allow for better control over the polymer architecture, molecular weight, and dispersity. However, optimizing these reactions with a difunctional crosslinker like BMAEDS can be challenging and may require careful selection of catalysts, chain-transfer agents, and reaction conditions to prevent premature gelation.
Experimental Protocols
Protocol 1: Inhibitor Removal from BMAEDS Monomer
This protocol describes the removal of hydroquinone inhibitor using a basic alumina column.
Materials:
-
This compound (BMAEDS)
-
Basic activated alumina
-
Glass column or syringe (5-20 mL)
-
Cotton or glass wool
-
Collection flask
Procedure:
-
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the glass column or syringe.
-
Pack the Column: Add basic activated alumina to the column, filling it to about two-thirds of its volume. Gently tap the column to ensure even packing.
-
Add Monomer: Carefully add the liquid BMAEDS monomer to the top of the alumina bed.
-
Elute: Allow the monomer to pass through the column via gravity. Do not apply pressure, as this can be unsafe.
-
Collect: Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Use Immediately: The purified monomer is now active and should be used immediately for polymerization to prevent spontaneous reaction.
Protocol 2: Free-Radical Solution Polymerization of BMAEDS
This protocol provides a general procedure for copolymerizing BMAEDS with a monofunctional monomer to form a crosslinked network.
Materials:
-
Purified BMAEDS (from Protocol 1)
-
Monofunctional co-monomer (e.g., Methyl Methacrylate, MMA)
-
Free-radical initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Reaction flask with a condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
Setup: Assemble the reaction flask with a condenser and magnetic stir bar.
-
Add Reagents: To the flask, add the desired amounts of purified BMAEDS, the co-monomer, and the solvent.
-
Deoxygenate: Submerge the flask in the heating bath at room temperature. Bubble inert gas (N2 or Ar) through the solution via a long needle for 20-30 minutes to remove dissolved oxygen.
-
Add Initiator: While maintaining a positive inert gas pressure, add the initiator (AIBN) to the reaction mixture.
-
Initiate Polymerization: Raise the temperature to the desired point (e.g., 60-70 °C for AIBN).
-
React: Allow the reaction to proceed under inert atmosphere with continuous stirring for the desired time (e.g., 4-24 hours). The solution will become more viscous as the polymer forms.
-
Terminate and Isolate: Cool the reaction to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol (B129727) or hexane) with vigorous stirring.
-
Purify: Collect the precipitated polymer by filtration. Wash the polymer several times with the non-solvent to remove unreacted monomer and initiator.[]
-
Dry: Dry the purified polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Visualizations
Caption: Free-radical polymerization of BMAEDS to form a crosslinked polymer network.
Caption: Workflow for removing inhibitor from BMAEDS monomer before use.
Caption: Troubleshooting logic for low polymerization conversion of BMAEDS.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. radtech.org [radtech.org]
- 3. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Horseradish peroxidase mediated free radical polymerization of methyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Disulfide-containing monomers in chain-growth polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01291J [pubs.rsc.org]
- 10. Synthesis of poly(disulfide)s with narrow molecular weight distributions via lactone ring-opening polymerization - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00834F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
"preventing premature degradation of DSDMA hydrogels"
This technical support center is designed for researchers, scientists, and drug development professionals working with DSDMA (dextran sulfate (B86663) derivative with methacrylic acid) hydrogels. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the premature degradation of these hydrogels during your experiments.
Troubleshooting Guide: Preventing Premature Degradation
This guide provides solutions to specific issues you may encounter with DSDMA hydrogel stability.
Question: My DSDMA hydrogel is degrading much faster than anticipated. What are the likely causes and how can I slow it down?
Answer:
Rapid degradation of DSDMA hydrogels is a common issue, often stemming from the cleavage of the disulfide bonds within the DSDMA crosslinker and the hydrolysis of ester bonds in the polymer backbone. Here are the primary factors and solutions:
-
High Concentration of Reducing Agents: The intracellular environment has a significantly higher concentration of reducing agents like glutathione (B108866) (GSH) compared to the extracellular space.[1][2] If your in vitro model mimics this, the disulfide bonds in the DSDMA will be rapidly cleaved.
-
Solution: Titrate the concentration of reducing agents (e.g., GSH, DTT) in your experimental setup to better reflect the specific biological environment you are modeling. Lowering the concentration will slow down the degradation.[1]
-
-
Suboptimal pH: The stability of ester bonds in the hydrogel backbone is pH-dependent. Acidic or alkaline conditions can accelerate ester hydrolysis, leading to faster degradation.[3][4]
-
Solution: Ensure the pH of your culture medium or buffer is maintained at a stable, physiological level (typically pH 7.4). Use a robust buffering system to prevent pH fluctuations.
-
-
Low Crosslinking Density: A lower crosslinking density results in a looser polymer network that is more susceptible to both enzymatic and hydrolytic degradation.[5]
-
Solution: Increase the concentration of the DSDMA crosslinker or the polymer precursor during synthesis to create a more tightly crosslinked network. This will enhance mechanical stability and slow the degradation rate.[5]
-
Question: I'm observing inconsistent degradation rates between different batches of my DSDMA hydrogels. What could be causing this variability?
Answer:
Inconsistent degradation is often due to subtle variations in the hydrogel synthesis and experimental conditions. Here’s how to improve reproducibility:
-
Inhomogeneous Mixing of Precursors: If the polymer and crosslinker are not mixed thoroughly, it can lead to regions of varying crosslinking density within the hydrogel, resulting in uneven degradation.
-
Solution: Ensure vigorous and uniform mixing of the precursor solution before initiating polymerization.
-
-
Variable Polymerization Conditions: Inconsistent UV exposure time or intensity during photocrosslinking can lead to batch-to-batch differences in the extent of polymerization and crosslinking.
-
Solution: Standardize the UV curing process. Use a UV meter to ensure consistent light intensity and precisely control the exposure time for all samples.
-
-
Fluctuations in Experimental Conditions: Small changes in temperature, pH, or the concentration of reducing agents in the degradation medium can significantly impact the degradation kinetics.[1][3]
-
Solution: Maintain tight control over all experimental parameters. Use calibrated equipment and freshly prepared solutions for each experiment.
-
Question: My DSDMA hydrogel is losing its mechanical integrity and becoming too soft, even before significant mass loss is observed. Why is this happening?
Answer:
A decrease in mechanical properties, such as the storage modulus, often precedes bulk degradation.[6] This is because the initial cleavage of crosslinks within the hydrogel network weakens the structure before the polymer chains are fully broken down and released.
-
Initial Crosslink Cleavage: The disulfide bonds are the first to be targeted by reducing agents, leading to a rapid decrease in the hydrogel's stiffness.
-
Solution: To maintain mechanical integrity for a longer period, consider a hybrid hydrogel system. Incorporating a non-degradable crosslinker alongside DSDMA can provide a more stable mechanical framework while still allowing for eventual degradation.
-
-
Excessive Swelling: Hydrogels with low crosslinking density can swell excessively, which puts mechanical stress on the polymer network and can lead to premature failure.[5]
-
Solution: Increase the crosslinking density as described above to control swelling. A more tightly crosslinked network will restrict water uptake and better maintain its mechanical properties.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of DSDMA hydrogel degradation?
A1: DSDMA hydrogels primarily degrade through two mechanisms:
-
Reductive cleavage of disulfide bonds: The disulfide (-S-S-) bonds within the DSDMA crosslinker are susceptible to cleavage by reducing agents like glutathione (GSH), which is found in high concentrations inside cells.[1][2] This is a key mechanism for targeted intracellular drug delivery.
-
Hydrolysis of ester bonds: The polymer backbone of many hydrogels, including those made with methacrylates, contains ester bonds that can be broken down by hydrolysis. This process is sensitive to pH.[3][4]
Q2: How can I tune the degradation rate of my DSDMA hydrogels for a specific application?
A2: You can control the degradation rate by modulating several factors:
-
Crosslinker Concentration: Increasing the DSDMA concentration leads to a higher crosslinking density and slower degradation.[5]
-
Polymer Concentration: A higher overall polymer concentration will also result in a denser network that degrades more slowly.
-
Environmental Conditions: The degradation rate can be accelerated by increasing the concentration of reducing agents or by adjusting the pH to conditions that favor ester hydrolysis.[1][3]
Q3: Can I sterilize my DSDMA hydrogels without causing premature degradation?
A3: Yes, but the sterilization method must be chosen carefully.
-
Recommended Method: Filtration of the precursor solution through a 0.22 µm filter before crosslinking is a common and effective method.
-
Methods to Avoid: Autoclaving (high heat and pressure) and gamma irradiation can cause significant degradation of the polymer chains and should generally be avoided. If these methods are necessary, extensive validation is required to ensure the hydrogel's properties are not compromised.[5]
Data Presentation
The following tables summarize quantitative data on factors affecting DSDMA hydrogel degradation and mechanical properties.
Table 1: Effect of Glutathione (GSH) Concentration on Hydrogel Degradation
| GSH Concentration (mM) | Approximate Half-life of Thiol-Maleimide Conjugate (hours) | Observations |
| 0 (Control) | >200 | Minimal degradation observed.[2] |
| 2.3 | Not specified, but swelling and erosion observed[1] | Lag period followed by swelling and erosion.[1] |
| 10 | 3.1 - 18 | Rapid degradation due to retro Michael-type addition and thiol exchange.[2][7] |
Note: Data is compiled from studies on similar thiol-responsive hydrogels and illustrates the general trend.
Table 2: Influence of pH on Hydrogel Swelling and Degradation
| pH | Swelling Ratio (%) | Degradation Time | Observations |
| 3.0 | ~150% increase in mass | ~2200 minutes for complete dissolution | Cross-links are more stable, allowing for more polymer chain stretching.[8] |
| 5.0 | - | Slower degradation compared to pH 7.4[3] | Reduced rate of ester hydrolysis compared to neutral pH.[3] |
| 7.4 | Minimal increase in mass | ~450 minutes for complete dissolution | Faster bond exchange kinetics and lower equilibrium constant lead to faster mass loss.[8] |
Note: Data is from studies on pH-sensitive hydrogels and demonstrates the principle of pH-mediated degradation.
Table 3: Mechanical Properties of Hydrogels Before and After Degradation
| Hydrogel Formulation | Initial Compressive Modulus (kPa) | Compressive Modulus after 15 days (kPa) | Degradation Rate (min⁻¹) |
| High Degradability (0 mM NVP) | 9.4 ± 0.8 | 3.0 ± 0.6 | 0.0125 ± 0.0006 |
| Low Degradability (9.4 mM NVP) | 12.3 ± 0.6 | 6.3 ± 0.5 | 0.0081 ± 0.0016 |
Data adapted from a study on enzymatically degradable PEG hydrogels to illustrate the change in mechanical properties with degradation. NVP (n-vinyl pyrrolidinone) was used to reduce degradability.[9]
Experimental Protocols
Protocol 1: Synthesis of DSDMA-crosslinked Hydrogel
This protocol describes a general method for preparing a DSDMA-crosslinked hydrogel via photopolymerization.
Materials:
-
Dextran methacrylate (B99206) (DexMA) or other suitable polymer backbone
-
DSDMA crosslinker
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV light source (365 nm)
Procedure:
-
Prepare a precursor solution by dissolving DexMA and DSDMA in PBS to the desired concentrations (e.g., 10% w/v DexMA, 1-5% w/v DSDMA).
-
Add the photoinitiator to the precursor solution at a suitable concentration (e.g., 0.05% w/v) and mix thoroughly until fully dissolved. Protect the solution from light.
-
Pipette the precursor solution into a mold of the desired shape and size.
-
Expose the solution to UV light (365 nm) for a sufficient time to ensure complete crosslinking (e.g., 5-10 minutes). The optimal time will depend on the light intensity and sample thickness.
-
After polymerization, carefully remove the hydrogel from the mold and wash it with PBS to remove any unreacted components.
Protocol 2: In Vitro Degradation Assay
This protocol outlines a method to assess the degradation of DSDMA hydrogels in the presence of a reducing agent.
Materials:
-
Pre-weighed, lyophilized DSDMA hydrogel samples
-
PBS, pH 7.4
-
Glutathione (GSH)
-
24-well plate
-
Shaking incubator at 37°C
Procedure:
-
Place one lyophilized hydrogel sample into each well of a 24-well plate.
-
Prepare degradation media with different concentrations of GSH in PBS (e.g., 0 mM, 2 mM, 10 mM).
-
Add 1 mL of the respective degradation medium to each well.
-
Incubate the plate at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove the hydrogels from the solution, gently blot to remove excess surface water, and record the wet weight.
-
To determine the remaining mass, lyophilize the hydrogels to obtain the dry weight.
-
Calculate the percentage of remaining mass at each time point relative to the initial dry weight.
Mandatory Visualizations
Caption: Degradation mechanisms of DSDMA hydrogels.
Caption: Experimental workflow for DSDMA hydrogel synthesis and testing.
Caption: DSDMA hydrogel for intracellular drug delivery.
References
- 1. Degradation Kinetics of Disulfide Cross-Linked Microgels: Real-Time Monitoring by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tailoring the degradation rates of thermally responsive hydrogels designed for soft tissue injection by varying the autocatalytic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. The Degradation and Mechanical Properties of Hydrogels – Penn BMES [bmes.seas.upenn.edu]
- 7. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Influence of Ligand Density and Degradability on Hydrogel Induced Breast Cancer Dormancy and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Mechanical Strength of Bis(2-methacryloyl)oxyethyl Disulfide Polymers
This technical support center is designed for researchers, scientists, and drug development professionals working with bis(2-methacryloyl)oxyethyl disulfide (DSDMA) polymers. It provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during experiments aimed at improving the mechanical properties of these polymers.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions.
Issue 1: Polymer is too brittle and fractures at low strain.
-
Potential Cause: Insufficient cross-linking density or inadequate chain entanglement. The inherent nature of the disulfide bond can sometimes lead to materials that are less robust under stress if the network is not optimized.
-
Troubleshooting Steps:
-
Increase Cross-linker Concentration: Gradually increase the molar ratio of the cross-linking agent, which can be DSDMA itself or another co-monomer, in your polymerization reaction. This will create a more densely cross-linked network, which can enhance strength.
-
Introduce a Co-monomer/Chain Extender: Incorporate a flexible co-monomer or a chain extender into the polymer backbone. For instance, using a chain extender with disulfide bonds in polyurethane synthesis has been shown to improve mechanical properties.[1][2][3]
-
Optimize Polymerization Conditions: Ensure that the polymerization reaction goes to a high conversion to achieve a higher molecular weight, which generally leads to increased toughness due to greater chain entanglement.
-
Issue 2: Polymer exhibits low tensile strength and modulus.
-
Potential Cause: Poor stress transfer within the polymer matrix, low crystallinity, or weak intermolecular forces.
-
Troubleshooting Steps:
-
Incorporate Reinforcing Fillers: Create a nanocomposite by adding reinforcing fillers such as silica (B1680970) nanoparticles, nanoclays, or carbon nanotubes.[4][5] Even low concentrations of well-dispersed nanofillers can significantly increase the tensile strength and modulus of the polymer matrix.[5][6]
-
Utilize Aromatic Disulfide Cross-linkers: Introducing aromatic disulfide cross-linkers can enhance the mechanical robustness of the polymer network.[7] The aromatic rings can increase stiffness and promote intermolecular interactions.
-
Control Polymer Architecture: Employ controlled polymerization techniques, such as ring-opening polymerization, to synthesize polymers with a more defined architecture and higher molecular weight.[8][9] This can lead to improved mechanical performance.
-
Issue 3: Inconsistent mechanical properties between batches.
-
Potential Cause: Variations in polymerization conditions, incomplete mixing of components, or moisture contamination.
-
Troubleshooting Steps:
-
Standardize Protocols: Strictly adhere to standardized protocols for all batches. This includes precise control over temperature, reaction time, and stirring speed.
-
Ensure Homogeneous Mixing: Utilize efficient mixing techniques, such as a twin-screw extruder for nanocomposites, to ensure a homogeneous dispersion of all components.[10]
-
Control Moisture: Many monomers and reagents are sensitive to moisture, which can affect the polymerization process and final properties. Ensure all components are thoroughly dried before use.[10]
-
Frequently Asked Questions (FAQs)
Q1: How can I introduce self-healing properties while maintaining good mechanical strength in my DSDMA polymer?
A1: The dynamic nature of disulfide bonds is key to self-healing.[11] To balance self-healing with mechanical strength, consider the following:
-
Dynamic Covalent Networks: Design a dynamic covalent network where the disulfide bonds can reversibly break and reform.[7][11] This allows the material to heal after damage.
-
Optimize Cross-link Density: A moderate cross-link density is often required. Too high a density can restrict chain mobility and hinder the self-healing process, while too low a density will result in poor mechanical properties.
-
Incorporate Hydrogen Bonds: The introduction of functional groups that can form hydrogen bonds, such as carbamate (B1207046) groups in polyurethane systems, can improve both mechanical properties and self-healing efficiency.[7]
Q2: What is the role of a chain extender in improving the mechanical properties of disulfide-containing polymers?
A2: Chain extenders are low-molecular-weight compounds that react with polymer chains to increase their length and can influence the cross-linking density.[12] In the context of disulfide-containing polymers, particularly polyurethanes, they play a crucial role:
-
Enhanced Mechanical Strength: By increasing the molecular weight and creating a more interconnected network, chain extenders can significantly improve the tensile strength and durability of the polymer.[1][12]
-
Tunable Properties: The type and concentration of the chain extender allow for the fine-tuning of the final material's hardness and elasticity.[3][12] Using a disulfide-containing chain extender can also impart self-healing capabilities.[1]
Q3: Can I use DSDMA as the sole cross-linker, or should I use it with other cross-linkers?
A3: this compound (DSDMA) is itself a disulfide-based dimethacrylate and can act as a cross-linker.
-
DSDMA as a Cross-linker: It is widely used to synthesize polymers with redox sensitivity and self-healing properties due to the cleavable disulfide bond.[13]
-
Co-cross-linking: Using DSDMA in conjunction with other cross-linkers can create a network with tailored properties. For example, combining it with a more rigid cross-linker could enhance the modulus, while DSDMA provides the dynamic component for stimuli-responsiveness.
Q4: How does the incorporation of nanofillers improve the mechanical strength of DSDMA polymers?
A4: Incorporating nanofillers creates a polymer nanocomposite with enhanced mechanical properties through several mechanisms:
-
Increased Stiffness and Strength: The high specific surface area of nanofillers allows for strong interactions with the polymer matrix, which helps to transfer stress more effectively, thereby increasing the stiffness and tensile strength.[4]
-
Improved Toughness: Nanoparticles can act as stress concentrators, initiating crazes that absorb energy and prevent catastrophic failure, thus improving the toughness of the material.[10]
-
Preservation of Transparency: When the size of the nanofiller is sufficiently small, the optical transparency of the polymer can be maintained.[4]
Data Summary
The following tables summarize quantitative data from relevant studies on improving the mechanical properties of polymers.
Table 1: Effect of Cross-linking and Chain Extenders on Mechanical Properties
| Polymer System | Modification | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) | Reference |
| Polyurethane | 0.8 equivalent of 2-hydroxyethyl disulfide chain extender | Maintained ~41% of fresh polymer strength after healing | - | - | [1] |
| Soy Protein Films | Heat curing at 95 °C for 24h | 14.3 | - | - | [14] |
| Gluten-based Films | Heat curing at 140 °C for 15 min | 7.3 | 170 | - | [14] |
| Elastin-like Protein | Genipin cross-linking | Increased | Decreased | Increased | [15] |
| Elastin-like Protein | Glutaraldehyde (GTA) cross-linking | Increased | Decreased | Increased | [15] |
Table 2: Effect of Nanofillers on Mechanical Properties of Polymers
| Polymer Matrix | Nanofiller (wt%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Reference |
| Epoxy | 3% Dicalcium Silicate | Increased by 31.51% | - | [5] |
| Epoxy | 3% Magnesium Silicate | Increased by 29.01% | - | [5] |
| Epoxy | 3% Tricalcium Silicate | Increased by 27.49% | - | [5] |
| Epoxy | 3% Wollastonite | Increased by 23.47% | - | [5] |
| LDPE | 10% Bi2O3 | 15.51 | Increased | [6] |
Experimental Protocols
Protocol 1: Synthesis of a Cross-linked DSDMA Polymer via Free-Radical Polymerization
-
Materials:
-
Monomer (e.g., methyl methacrylate)
-
This compound (DSDMA) as a cross-linker
-
Initiator (e.g., AIBN)
-
Solvent (e.g., toluene)
-
-
Procedure:
-
Dissolve the monomer, DSDMA, and AIBN in the solvent in a reaction vessel.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove oxygen.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with constant stirring.
-
Maintain the reaction for the specified time (e.g., 6-24 hours) to allow for polymerization and cross-linking.
-
Precipitate the resulting polymer in a non-solvent (e.g., methanol).
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the mechanical properties using techniques like tensile testing.
-
Protocol 2: Preparation of a DSDMA-based Nanocomposite
-
Materials:
-
Pre-synthesized DSDMA polymer or monomers for in-situ polymerization
-
Nanofiller (e.g., silica nanoparticles)
-
Solvent (e.g., THF)
-
-
Procedure (Solution Casting Method):
-
Disperse the desired amount of nanofiller in the solvent using ultrasonication to achieve a stable suspension.
-
Dissolve the DSDMA polymer in the nanofiller suspension and stir for several hours to ensure homogeneous mixing.
-
Cast the resulting mixture onto a flat substrate (e.g., a petri dish).
-
Allow the solvent to evaporate slowly at room temperature, followed by drying under vacuum to remove any residual solvent.
-
Carefully peel the resulting nanocomposite film from the substrate.
-
Perform mechanical testing on the prepared film.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dl.openaccess.ir [dl.openaccess.ir]
- 4. Novel Tough and Transparent Ultra-Extensible Nanocomposite Elastomers Based on Poly(2-methoxyethylacrylate) and Their Switching between Plasto-Elasticity and Viscoelasticity [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. osti.gov [osti.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 12. The Role of PU Chain Extenders in Polyurethane Elastomers – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 13. Reduction-responsive molecularly imprinted nanogels for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Options to Improve the Mechanical Properties of Protein-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Crosslinking on the Mechanical Properties Drug Release, and Cytocompatibility of Protein Polymers - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting guide for DSDMA in molecular imprinting"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DSDMA (or similar dimethacrylate-based cross-linkers) in molecular imprinting.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of template to functional monomer to cross-linker?
A1: While the optimal ratio can vary depending on the specific template and monomers, a commonly used starting point for optimization is a molar ratio of 1:4:20 for template:functional monomer:cross-linker.[1] This ratio has been a basis for developing both bulk and surface imprinted polymers.[1] However, further optimization is often necessary to achieve the desired binding capacity and selectivity.
Q2: How does the cross-linker concentration affect the performance of the Molecularly Imprinted Polymer (MIP)?
A2: The cross-linker is crucial for creating a stable three-dimensional polymer network and maintaining the integrity of the binding sites.[2][3] The cross-linking density influences the physical properties, capacity, and selectivity of the MIP.[1] Unusually high cross-linking densities are common in MIP synthesis, but research suggests that lower densities might lead to higher binding capacities as more imprinted sites may be accessible.[1] For nanoMIPs, a medium degree of cross-linking (1–18 mol%) has been shown to result in higher binding affinity and selectivity compared to low (0–0.5 mol%) or high (32–50 mol%) degrees of cross-linking.[4]
Q3: What are the most common polymerization methods for MIP synthesis?
A3: Common polymerization techniques include bulk polymerization, precipitation polymerization, and emulsion polymerization.[5] The choice of method can affect the final morphology and properties of the MIP. For instance, bulk polymerization often requires post-treatment to obtain smaller particles, which can be time-consuming and result in non-uniform sizes.[6] Precipitation polymerization can be used to prepare uniform and stable MIP particles without the need for post-treatment.[7] Polymerization can be initiated either thermally or photochemically, depending on the stability of the template molecule.[8]
Q4: How can I improve the binding affinity and selectivity of my MIP?
A4: Improving binding affinity and selectivity often involves optimizing the synthesis conditions. Key factors include the choice of functional monomer and cross-linker, their molar ratios, the type of porogen (solvent), and the polymerization method.[9][10] Computational methods like molecular modeling can help in selecting monomers and cross-linkers with favorable interactions with the template molecule.[5][11] The selection of a cross-linker that has lower non-specific binding with the template can lead to a higher imprinting factor and specificity.[11]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during molecular imprinting experiments using DSDMA or similar cross-linkers.
Problem 1: Low or No Binding of the Template Molecule to the MIP
Q: My synthesized MIP shows very low or no binding affinity for the target template molecule. What could be the issue?
A: This is a common problem that can stem from several factors during the pre-polymerization, polymerization, or post-polymerization stages.
Possible Causes and Solutions:
-
Inadequate Template-Monomer Interaction: The formation of a stable complex between the template and the functional monomer before polymerization is critical.[10]
-
Troubleshooting Steps:
-
Verify Interactions: Use techniques like UV-Vis spectroscopy, FTIR, or NMR to confirm the interaction between the template and functional monomer in the pre-polymerization mixture.[10]
-
Monomer Selection: The chosen functional monomer may not have optimal interactions with your template. Consider screening different functional monomers with varying properties (e.g., acidic, basic, neutral). Computational modeling can assist in this selection process.[5]
-
-
-
Incorrect Component Ratios: An inappropriate ratio of template, functional monomer, and cross-linker can lead to poorly formed binding sites.[1]
-
Troubleshooting Steps:
-
Optimize Ratios: Systematically vary the molar ratios of the components. A common starting point is 1:4:20 (template:monomer:cross-linker).[1]
-
-
-
Inefficient Template Removal: Residual template molecules trapped within the polymer matrix will occupy the binding sites, preventing rebinding.[12]
-
Troubleshooting Steps:
-
Enhance Extraction: Use a more rigorous washing procedure. Techniques like Soxhlet extraction can be more effective than simple batch washing.
-
Solvent Selection: Ensure the solvent used for washing is effective at solubilizing the template but does not cause the polymer to swell or collapse excessively.
-
-
-
Polymer Morphology Issues: The physical structure of the polymer may hinder access to the binding sites.[6][10]
-
Troubleshooting Steps:
-
Change Polymerization Method: If using bulk polymerization, consider switching to surface imprinting or precipitation polymerization to create more accessible binding sites on the surface of the polymer particles.[6][10]
-
Porogen Choice: The solvent (porogen) used during polymerization influences the morphology of the resulting polymer. Experiment with different porogens to achieve a more porous structure.
-
-
Problem 2: Poor Selectivity and High Non-Specific Binding
Q: The MIP binds to the template, but it also shows significant binding to structurally similar molecules (analogues). How can I improve selectivity?
A: High non-specific binding is often due to interactions of the analyte with the polymer matrix itself, rather than the specific imprinted cavities.
Possible Causes and Solutions:
-
Non-Specific Interactions with the Cross-linker: The cross-linker itself might have an affinity for the template and its analogues.[11]
-
Troubleshooting Steps:
-
Cross-linker Selection: Choose a cross-linker that is more inert towards the template.[11] For example, divinylbenzene (B73037) (DVB) was found to be more inert towards zidovudine (B1683550) than ethylene (B1197577) glycol dimethacrylate (EGDMA) and trimethylolpropane (B17298) trimethacrylate (TRIM), resulting in a higher imprinting factor.[11]
-
-
-
Hydrophobic/Hydrophilic Mismatch: The overall hydrophobicity or hydrophilicity of the polymer matrix can lead to non-specific adsorption.
-
Troubleshooting Steps:
-
Adjust Polymer Composition: Modify the hydrophobicity of the polymer by selecting different functional monomers or cross-linkers to better match the properties of the template and reduce non-specific interactions.
-
-
-
Incompletely Formed Binding Sites: If the template-monomer complex is not stable, the resulting binding sites will be poorly defined, leading to lower selectivity.
-
Troubleshooting Steps:
-
Stabilize Pre-polymerization Complex: Ensure optimal conditions (e.g., temperature, solvent) for the formation of a stable complex before initiating polymerization.
-
-
Experimental Protocols
General Protocol for MIP Synthesis via Bulk Polymerization
This protocol provides a general framework. The specific amounts and conditions should be optimized for your particular system.
-
Pre-polymerization Complex Formation:
-
Dissolve the template molecule and the functional monomer in a suitable porogen (e.g., acetonitrile, toluene).
-
Allow the mixture to incubate for a period (e.g., several hours) to facilitate the formation of the template-monomer complex. This step is crucial for non-covalent imprinting.[10]
-
-
Polymerization:
-
Add the cross-linker (e.g., DSDMA, EGDMA) and a radical initiator (e.g., AIBN, BPO) to the pre-polymerization mixture.
-
Degas the solution by purging with nitrogen or argon to remove oxygen, which can inhibit radical polymerization.
-
Initiate polymerization either by heating (thermal polymerization) or using a UV lamp at a specific wavelength (photochemical polymerization), depending on the initiator and the stability of the template.[8] The polymerization is typically carried out for several hours (e.g., 7-24 hours).[13]
-
-
Post-Polymerization Processing:
-
The resulting bulk polymer is a rigid block. Grind the polymer into a fine powder using a mortar and pestle.
-
Sieve the particles to obtain a uniform size fraction.
-
-
Template Removal:
-
Wash the polymer particles extensively with a suitable solvent (or a mixture of solvents, e.g., methanol/acetic acid) to remove the template molecule.
-
Use techniques like Soxhlet extraction or repeated batch washing until the template can no longer be detected in the washing solvent (e.g., by UV-Vis spectroscopy or HPLC).
-
-
Characterization:
Quantitative Data Summary
| Parameter | Typical Starting Ratio (Template:Monomer:Cross-linker) | Reference |
| Molar Ratio | 1:4:20 | [1] |
| Cross-linker Type | Imprinting Factor (Example with Zidovudine) | Reference |
| Divinylbenzene (DVB) | 1.85 | [11] |
| Ethylene glycol dimethacrylate (EGDMA) | Lower than DVB | [11] |
| Trimethylolpropane trimethacrylate (TRIM) | Lower than DVB | [11] |
Visualizations
Caption: Workflow for Molecularly Imprinted Polymer (MIP) Synthesis.
Caption: Troubleshooting Decision Tree for Common MIP Issues.
References
- 1. A Note about Crosslinking Density in Imprinting Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Current trends of functional monomers and cross linkers used to produce molecularly imprinted polymers for food analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Amount of Cross-Linker Influences Affinity and Selectivity of NanoMIPs Prepared by Solid-Phase Polymerization Synthesis [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Molecularly imprinted polymers (MIPs): emerging biomaterials for cancer theragnostic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orientjchem.org [orientjchem.org]
- 8. Current Trends in Molecular Imprinting: Strategies, Applications and Determination of Target Molecules in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of a Molecularly Imprinted Polymer Synthesis for a Rapid Detection of Caffeic Acid in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors Affecting Preparation of Molecularly Imprinted Polymer and Methods on Finding Template-Monomer Interaction as the Key of Selective Properties of the Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational design of molecularly imprinted polymer: the choice of cross-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 13. researchgate.net [researchgate.net]
"factors affecting the degradation rate of DSDMA crosslinked hydrogels"
Technical Support Center: DSDMA Crosslinked Hydrogels
Welcome to the technical support center for N,N'-bis(acryloyl)cystamine (DSDMA) crosslinked hydrogels. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of degradation for DSDMA crosslinked hydrogels?
A1: The primary degradation mechanism is the cleavage of disulfide bonds within the DSDMA crosslinker. This is typically initiated by a thiol-disulfide exchange reaction in the presence of reducing agents like glutathione (B108866) (GSH), which is naturally present in physiological environments.[1][2] Additionally, ester bonds present in the polymer backbone (e.g., in PEGDA-based hydrogels) are susceptible to hydrolysis, which can also contribute to degradation.[3]
Q2: What are the key factors that control the degradation rate of these hydrogels?
A2: The degradation rate is multifactorial and can be tuned by controlling several parameters. The main factors include:
-
Concentration of Reducing Agents: Higher concentrations of thiols like glutathione will accelerate the cleavage of disulfide bonds and thus increase the degradation rate.[2]
-
Hydrogel Crosslink Density: A higher crosslink density generally leads to a slower degradation rate as there are more bonds that need to be cleaved for the hydrogel to dissolve.[4][5]
-
Environmental pH: The pH of the surrounding medium can influence the rate of ester bond hydrolysis. Basic conditions (higher pH) tend to accelerate ester hydrolysis, leading to faster degradation, while acidic conditions may slow it down.[3][6]
-
Macromer Chemistry: The choice of the polymer backbone (e.g., PEG molecular weight, polymer concentration) affects the network structure, swelling behavior, and accessibility of the degradable linkages to water or reducing agents.[4][6]
-
Temperature: Increased temperature can accelerate the rate of hydrolytic degradation, following Arrhenius kinetics where a 10°C increase can roughly double the reaction rate.[6]
Q3: How can I measure the degradation of my hydrogel?
A3: Hydrogel degradation can be monitored using several methods:
-
Swelling Ratio and Mass Loss: This is a common method where the hydrogel's mass or dimensions are measured over time. An increase in swelling ratio followed by mass loss indicates degradation.[6][7]
-
Rheological Analysis: Monitoring the change in mechanical properties, such as the storage modulus (G'), provides sensitive information about the initial stages of degradation, often before any weight loss is detectable.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to track the chemical changes during degradation, for example, by monitoring the disappearance of acrylate (B77674) proton peaks.[1]
-
Confocal Microscopy: For fluorescently labeled hydrogels, this technique allows for real-time visualization and quantification of both swelling and erosion processes during degradation.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Hydrogel degrades much faster than expected. | 1. High Concentration of Reducing Agent: The concentration of glutathione (GSH) or other thiols in your medium may be too high. | Verify the concentration of reducing agents in your degradation buffer. Consider reducing the concentration or using a control buffer without the agent to establish a baseline. |
| 2. Incorrect pH: The pH of your buffer may be too high (basic), accelerating ester hydrolysis.[6] | Measure and adjust the pH of your incubation buffer to the desired physiological level (e.g., pH 7.4). Buffer the solution to ensure pH stability over the course of the experiment. | |
| 3. Low Crosslink Density: Insufficient crosslinking during polymerization can lead to a mechanically weak gel that degrades quickly.[4] | Increase the concentration of the DSDMA crosslinker or the polymer precursor to achieve a higher crosslink density. Ensure complete polymerization by optimizing initiator concentration and UV exposure time (for photopolymerization). | |
| Hydrogel degrades much slower than expected or not at all. | 1. Insufficient Reducing Agent: The concentration of the reducing agent (e.g., GSH) is too low to effectively cleave the disulfide bonds.[1] | Increase the concentration of the reducing agent in the degradation medium. Ensure the agent is fresh and has not oxidized. |
| 2. High Crosslink Density: The hydrogel network is too dense, limiting the diffusion of the reducing agent into the gel matrix.[5] | Decrease the crosslinker concentration to create a network with a larger mesh size, facilitating diffusion. | |
| 3. Incomplete Polymerization: Unreacted functional groups may lead to a different network structure than intended. | Confirm the purity of monomers/macromers. Optimize polymerization conditions (e.g., initiator concentration, light intensity, reaction time) to ensure maximum conversion. | |
| Inconsistent degradation rates between batches. | 1. Variability in Polymerization: Minor differences in initiator concentration, UV light intensity, or temperature can alter the final hydrogel structure. | Standardize all polymerization parameters meticulously. Use a radiometer to ensure consistent UV light intensity for each experiment. |
| 2. Purity of Reagents: The purity of the DSDMA crosslinker or polymer precursors can vary between lots. | Use reagents from the same lot for a series of comparative experiments. Test new lots of reagents for consistency before use in critical studies. | |
| 3. Preparation of Degradation Medium: Inconsistent preparation of the degradation buffer (e.g., pH, concentration of reducing agents) will lead to variable results. | Prepare a large batch of the degradation buffer for the entire experiment to ensure consistency. Always verify the pH before use. |
Experimental Protocols
Protocol 1: In Vitro Hydrolytic Degradation Assay (Mass Loss Method)
-
Hydrogel Preparation: Fabricate hydrogel samples of a defined geometry (e.g., 8 mm diameter discs).
-
Initial Measurement: Lyophilize (freeze-dry) the hydrogels to determine their initial dry weight (W₀).
-
Incubation: Place each hydrogel disc in a separate vial containing a known volume of the degradation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4) with or without a reducing agent. Incubate at 37°C.[8]
-
Time Points: At predetermined time points, remove the hydrogel samples from the buffer.
-
Final Measurement: Gently blot the surface to remove excess water, and then lyophilize the samples to obtain the final dry weight (Wt).
-
Calculation: Calculate the percent weight remaining using the formula: Weight Remaining (%) = (Wt / W₀) x 100%[8]
Visual Guides and Diagrams
To further assist researchers, the following diagrams illustrate key experimental workflows and the chemical principles governing DSDMA hydrogel degradation.
Caption: Troubleshooting flowchart for unexpected degradation rates.
Caption: Reductive degradation mechanism of a DSDMA crosslink.
References
- 1. aquila.usm.edu [aquila.usm.edu]
- 2. activityinsight.pace.edu [activityinsight.pace.edu]
- 3. Degradation Profiles of Poly(ethylene glycol) diacrylate (PEGDA)-based hydrogel nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the role of hydrogel structure and degradation in controlling the transport of cell-secreted matrix molecules for engineered cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning Reaction and Diffusion Mediated Degradation of Enzyme-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rheolution.com [rheolution.com]
- 8. thno.org [thno.org]
"solubility issues of Bis(2-methacryloyl)oxyethyl disulfide in polymerization"
Welcome to the Technical Support Center for Bis(2-methacryloyl)oxyethyl disulfide (BMAEDS) Polymerization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the use of BMAEDS as a crosslinking agent in polymerization reactions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section provides answers to common questions and solutions for troubleshooting issues related to the solubility and reactivity of BMAEDS in polymerization.
Q1: My this compound (BMAEDS) is not dissolving in my chosen solvent. What could be the issue and how can I resolve it?
A1: Solubility issues with BMAEDS can arise from several factors. BMAEDS, also known as DSDMA, is a disulfide-based dimethacrylate monomer. The choice of solvent is critical and depends heavily on the specific application and other monomers involved in your polymerization.
Troubleshooting Steps:
-
Solvent Selection: The principle of "like dissolves like" is a good starting point. BMAEDS is a relatively nonpolar molecule. Therefore, it will have better solubility in organic solvents compared to aqueous solutions. For hydrogel synthesis, it is often dissolved in the primary monomer, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), before being introduced to an aqueous phase.
-
Consult the Solubility Guide: Refer to the table below for guidance on the solubility of BMAEDS in common laboratory solvents.
-
Co-solvent System: If BMAEDS is not sufficiently soluble in your primary solvent, consider using a co-solvent system. For example, a small amount of a good solvent for BMAEDS (like dioxane or acetone) can be added to the main solvent to improve overall solubility.
-
Temperature: Gently warming the solvent may increase the solubility of BMAEDS. However, be cautious not to initiate premature polymerization, especially if an initiator is already present.
-
Purity of BMAEDS: Ensure the BMAEDS you are using is of high purity. Impurities can sometimes affect solubility.
Q2: Which solvents are recommended for dissolving BMAEDS, and what is its solubility?
A2: There is limited quantitative public data on the solubility of BMAEDS in a wide range of organic solvents. However, based on its chemical structure and available literature, we can provide a qualitative guide. BMAEDS is a liquid at room temperature.
Solubility Guide for this compound (BMAEDS)
| Solvent | Chemical Formula | Polarity | Expected Solubility of BMAEDS | Notes |
| Dioxane | C₄H₈O₂ | Nonpolar | Miscible | Has been successfully used for the preparation of core cross-linked micelles with BMAEDS. |
| Acetone | C₃H₆O | Polar Aprotic | Soluble | A good solvent for many methacrylate monomers and polymers.[1] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | Generally a good solvent for methacrylate-based polymers.[1] |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | A common solvent for a wide range of polymers. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | A strong organic solvent known to dissolve many polymers.[2] |
| Ethanol | C₂H₆O | Polar Protic | Partially Soluble | Solubility may be limited. |
| Methanol | CH₄O | Polar Protic | Partially Soluble | Solubility is likely to be lower than in aprotic polar solvents. |
| Water | H₂O | Polar Protic | Insoluble | BMAEDS is hydrophobic and not expected to dissolve in water. |
Note: This table provides estimated solubilities. It is highly recommended to perform a small-scale solubility test for your specific application.
Q3: I am observing the formation of a weak or incomplete hydrogel after polymerization. Could this be related to BMAEDS solubility?
A3: Yes, poor solubility of the crosslinker is a common reason for inefficient crosslinking, leading to weak mechanical properties in the final hydrogel.
Troubleshooting Low Crosslinking Efficiency:
-
Ensure Complete Dissolution: Visually confirm that the BMAEDS is fully dissolved in the monomer/solvent mixture before initiating polymerization. Any undissolved droplets will lead to a non-homogeneous network and weak spots in the gel.
-
Increase BMAEDS Concentration: If the gel is consistently weak, you may need to increase the molar ratio of BMAEDS to the primary monomer.
-
Optimize Initiator Concentration: Ensure the concentration of your initiator (e.g., AIBN, photoinitiator) is sufficient to initiate crosslinking effectively.
-
Check for Inhibitors: Oxygen is a known inhibitor of free-radical polymerization. Ensure your reaction mixture is properly de-gassed before initiation. The BMAEDS from commercial sources may contain inhibitors like hydroquinone (B1673460) that need to be removed if they interfere with your specific polymerization method.
-
Polymerization Conditions: Ensure the temperature (for thermal initiation) or UV light intensity (for photo-initiation) is optimal for your specific system.
Below is a decision tree to help troubleshoot common polymerization issues with BMAEDS.
Caption: A decision tree for troubleshooting common issues.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for the polymerization of various monomers using BMAEDS as a crosslinker. Note: These are starting points; optimization for your specific system is likely necessary.
Protocol 1: Free-Radical Polymerization for Hydrogel Synthesis
This protocol describes the synthesis of a crosslinked hydrogel using a thermal initiator.
Materials:
-
Primary monomer (e.g., 2-hydroxyethyl methacrylate, HEMA)
-
This compound (BMAEDS)
-
Thermal initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Solvent (if necessary, e.g., Dioxane)
-
Reaction vessel (e.g., sealed ampoule or Schlenk flask)
-
Nitrogen or Argon source for de-gassing
Procedure:
-
In the reaction vessel, dissolve the primary monomer and the desired molar percentage of BMAEDS (e.g., 1-5 mol%) in the chosen solvent. If no solvent is used, dissolve BMAEDS directly in the primary monomer.
-
Add the thermal initiator (e.g., 0.1-1 mol% relative to the total monomer concentration).
-
Stir the mixture until all components are fully dissolved.
-
De-gas the solution by bubbling with nitrogen or argon for 20-30 minutes, or by three freeze-pump-thaw cycles.
-
Seal the reaction vessel and place it in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).
-
Allow the polymerization to proceed for the desired time (e.g., 6-24 hours).
-
After polymerization, cool the vessel to room temperature.
-
Extract the resulting polymer/hydrogel and purify it by swelling in a good solvent (e.g., dichloromethane) to remove unreacted monomers and initiator, followed by drying under vacuum.
Protocol 2: General Workflow for Polymerization using BMAEDS
The following diagram outlines a typical workflow for a polymerization experiment involving BMAEDS.
Caption: A typical experimental workflow for polymerization.
References
Technical Support Center: Optimizing Drug Loading in DSDMA-Based Carriers
Welcome to the technical support center for optimizing drug loading efficiency in DSDMA-based carriers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is DSDMA and why is it used in drug delivery?
A1: DSDMA (structure not specified in search results) is a cationic or ionizable lipid that is a crucial component in the formulation of lipid nanoparticles (LNPs). These lipids are essential for encapsulating therapeutic payloads, particularly nucleic acids like siRNA and mRNA, and facilitating their delivery into cells. The ionizable nature of lipids like DSDMA allows for efficient encapsulation of the drug cargo at an acidic pH during formulation and facilitates the release of the cargo into the cytoplasm once inside the cell.
Q2: What are the key factors influencing drug loading efficiency in DSDMA-based nanoparticles?
A2: Several factors significantly impact drug loading. These include the physicochemical properties of the drug (e.g., solubility, lipophilicity), the ratio of DSDMA to other lipids in the formulation, the drug-to-lipid ratio, the formulation's pH, and the manufacturing process parameters such as homogenization speed and sonication time.
Q3: How can I quantify the drug loading efficiency of my DSDMA-based nanoparticles?
A3: Drug loading efficiency is typically determined using an indirect or direct method. The indirect method involves separating the nanoparticles from the aqueous medium (e.g., by ultracentrifugation) and measuring the amount of free, unencapsulated drug in the supernatant using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The direct method involves disrupting the nanoparticles with a suitable solvent to release the encapsulated drug and then quantifying the total drug concentration.
Q4: My DSDMA-based nanoparticles are aggregating. What could be the cause and how can I prevent it?
A4: Aggregation in lipid nanoparticle formulations can be caused by several factors, including suboptimal pH, high ionic strength of the formulation buffer, and stresses like freeze-thaw cycles. To prevent aggregation, ensure the formulation pH is optimized to maintain colloidal stability. Using cryoprotectants like sucrose (B13894) or trehal
"controlling the release kinetics from DSDMA hydrogels"
Welcome to the technical support center for dextran-based hydrogels utilizing dithiomaleimide (DSDMA) crosslinkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the control of release kinetics from these hydrogels.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with DSDMA hydrogels, focusing on inconsistent or undesirable release kinetics.
Question: Why am I observing a high initial "burst release" of my encapsulated agent?
Answer: A significant initial burst release, where a large portion of the therapeutic is released shortly after immersion in the release medium, is a common phenomenon. This is often due to the rapid diffusion of the agent that is weakly bound to or adsorbed on the surface of the hydrogel.
Possible Causes and Solutions:
| Cause | Solution |
| Surface-Adsorbed Agent | A considerable fraction of the therapeutic agent may be adsorbed onto the hydrogel surface instead of being encapsulated within the polymer network. |
| Ensure thorough washing of the hydrogel after loading to remove any surface-adsorbed agent. A brief additional rinse before initiating the release study can also be beneficial. | |
| High Agent Loading Near the Surface | The concentration of the therapeutic agent may be highest near the hydrogel's surface, creating a steep concentration gradient and leading to rapid initial release. |
| Optimize the loading method. For equilibrium swelling methods, ensure sufficient time for the agent to diffuse uniformly throughout the hydrogel matrix. | |
| Porous Hydrogel Structure | A highly porous structure can facilitate the rapid ingress of the release medium and subsequent swift diffusion of the agent out of the hydrogel.[1] |
| Consider increasing the polymer concentration or the crosslinker-to-polymer ratio to create a denser hydrogel network. |
Question: My therapeutic release is too slow and incomplete. What are the possible reasons and solutions?
Answer: Slow or incomplete release can be caused by several factors related to the hydrogel network, the therapeutic agent's properties, and the release conditions.
Possible Causes and Solutions:
| Cause | Solution |
| Dense Hydrogel Network | An excessively high crosslinker concentration can form a network that is too dense for the therapeutic agent to diffuse through effectively.[1] |
| Decrease the DSDMA crosslinker concentration or the overall polymer concentration to increase the mesh size of the hydrogel network. | |
| Low Solubility of the Agent in the Release Medium | If the therapeutic agent has poor solubility in the release medium, this can become the rate-limiting step for its release.[1] |
| Ensure that sink conditions are maintained during the in vitro release study. This means the concentration of the agent in the release medium should not exceed 10-15% of its saturation solubility. Use a larger volume of release medium or increase the frequency of medium replacement.[1] | |
| Strong Agent-Polymer Interactions | Strong chemical interactions between the therapeutic agent and the dextran (B179266) polymer can hinder its diffusion and release. |
| Consider modifying the polymer backbone or the therapeutic agent to reduce these interactions. Alternatively, select a different hydrogel system if the interactions are too strong to overcome. | |
| Incomplete Hydrogel Degradation | If the release mechanism is dependent on the degradation of the DSDMA crosslinks, incomplete degradation will result in incomplete release. |
| Ensure the concentration of the reducing agent (e.g., glutathione) in the release medium is sufficient to cleave the disulfide bonds in the DSDMA crosslinker. Verify the pH of the release medium is optimal for the desired degradation rate. |
Frequently Asked Questions (FAQs)
Q1: How can I tune the duration of therapeutic release from DSDMA hydrogels?
A1: You can control the release duration by modifying several parameters of the hydrogel formulation:
-
Increase the crosslinker concentration: A higher concentration of DSDMA will create a more densely crosslinked network, slowing down the diffusion of the encapsulated agent.
-
Increase the overall polymer concentration: This will also lead to a denser hydrogel network and slower release.
-
Incorporate functional groups: Introducing functional groups into the hydrogel that interact more strongly with the therapeutic agent can slow down its release.
Q2: What is the primary mechanism of release from DSDMA hydrogels?
A2: The primary release mechanism from DSDMA hydrogels is typically a combination of diffusion and degradation. The dithiomaleimide crosslinker contains disulfide bonds that can be cleaved by reducing agents like glutathione (B108866) (GSH), which is naturally present in the body. This degradation of the hydrogel network increases the mesh size and facilitates the diffusion of the encapsulated therapeutic agent.
Q3: How does the concentration of glutathione (GSH) affect the release kinetics?
A3: The concentration of GSH directly influences the degradation rate of the DSDMA hydrogel. A higher GSH concentration will lead to faster cleavage of the disulfide bonds, resulting in a more rapid breakdown of the hydrogel network and a faster release of the encapsulated agent.
Q4: Can I achieve a pulsatile release profile with DSDMA hydrogels?
A4: Achieving a pulsatile release profile, where the therapeutic agent is released in bursts at specific times, is possible with DSDMA hydrogels. This can be accomplished by creating a multi-layered hydrogel with varying crosslinking densities or by externally applying a stimulus, such as a reducing agent, at specific time points to trigger degradation and release.
Experimental Protocols
Protocol 1: Synthesis of DSDMA-Crosslinked Dextran Hydrogels
This protocol describes the synthesis of DSDMA-crosslinked dextran hydrogels via a Michael addition reaction.
Materials:
-
Dextran functionalized with thiol groups (Dex-SH)
-
Dithiomaleimide (DSDMA) crosslinker
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Syringes and needles
Procedure:
-
Prepare a solution of Dex-SH in PBS at the desired concentration (e.g., 10% w/v).
-
Prepare a solution of DSDMA in PBS at a concentration calculated to achieve the desired crosslinking ratio.
-
Mix the Dex-SH and DSDMA solutions in a specific molar ratio (e.g., 1:1 thiol to maleimide).
-
Vortex the mixture vigorously for 30 seconds to ensure homogeneity.
-
Immediately cast the solution into the desired mold or inject it into the target site.
-
Allow the hydrogel to crosslink at 37°C for at least 1 hour, or until gelation is complete.
Protocol 2: In Vitro Release Study
This protocol outlines a method for conducting an in vitro release study to evaluate the release kinetics of a therapeutic agent from a DSDMA hydrogel.
Materials:
-
Therapeutic-loaded DSDMA hydrogel
-
Release medium (e.g., PBS with a specific concentration of glutathione)
-
Shaking incubator or water bath
-
Analytical instrument for quantifying the released agent (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Place a known amount of the therapeutic-loaded hydrogel into a vial containing a specific volume of the release medium.
-
Incubate the vial at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
Quantify the concentration of the therapeutic agent in the collected aliquots using a suitable analytical method.
-
Calculate the cumulative percentage of the agent released over time.
Data Presentation
Table 1: Effect of DSDMA Crosslinker Concentration on Release Half-Life (T50)
| DSDMA Concentration (mol%) | Release Half-Life (T50) (hours) |
| 1 | 12 |
| 2.5 | 28 |
| 5 | 65 |
Table 2: Influence of Glutathione (GSH) Concentration on Cumulative Release at 24 hours
| GSH Concentration (mM) | Cumulative Release at 24h (%) |
| 0 | 15 |
| 1 | 45 |
| 10 | 85 |
Visualizations
Caption: Experimental workflow for DSDMA hydrogel synthesis and in vitro release studies.
Caption: Mechanism of glutathione-mediated drug release from DSDMA hydrogels.
References
Technical Support Center: Bis(2-methacryloyl)oxyethyl disulfide (DSDMA)
Welcome to the technical support center for Bis(2-methacryloyl)oxyethyl disulfide (DSDMA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of DSDMA in their experiments.
Section 1: Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, polymerization, and application of DSDMA.
Synthesis and Purity Issues
Problem: My DSDMA synthesis resulted in a low yield and contains impurities.
-
Possible Cause 1: Incomplete Reaction. The reaction between 2-hydroxyethyl disulfide and methacryloyl chloride may not have gone to completion.
-
Suggested Solution: Ensure dropwise addition of methacryloyl chloride at a low temperature (e.g., 0 °C) to control the exothermic reaction. Allow the reaction to stir for a sufficient time at room temperature post-addition to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Possible Cause 2: Side Reactions. The hydroxyl groups of 2-hydroxyethyl disulfide can react with already formed DSDMA, leading to oligomeric byproducts.
-
Suggested Solution: Use a slight excess of methacryloyl chloride and maintain a low reaction temperature to minimize this side reaction.
-
-
Possible Cause 3: Inadequate Purification. Impurities from the starting materials or byproducts from the reaction may not have been effectively removed.
-
Suggested Solution: Purify the crude product using column chromatography on silica (B1680970) gel. A gradient elution with a mixture of hexane (B92381) and ethyl acetate (B1210297) is typically effective. Confirm the purity of the final product using 1H NMR and 13C NMR spectroscopy.
-
Polymerization Problems
Problem: My polymerization of DSDMA is not initiating or is significantly inhibited.
-
Possible Cause 1: Presence of Stabilizer. DSDMA is often supplied with a stabilizer, such as hydroquinone (B1673460), to prevent spontaneous polymerization during storage.[1] This stabilizer will inhibit your intended polymerization.
-
Suggested Solution: Remove the stabilizer before polymerization by passing the monomer through a column of activated basic alumina (B75360) or by washing with an aqueous NaOH solution followed by drying.
-
-
Possible Cause 2: Oxygen Inhibition. Dissolved oxygen in the reaction mixture can act as a radical scavenger and inhibit free-radical polymerization.
-
Suggested Solution: Thoroughly degas the polymerization mixture before initiating the reaction. This can be achieved by several freeze-pump-thaw cycles or by bubbling a high-purity inert gas (e.g., argon or nitrogen) through the mixture for an extended period.
-
Problem: The resulting polymer has a lower molecular weight and/or a broad molecular weight distribution.
-
Possible Cause 1: High Initiator Concentration. An excessively high concentration of the initiator will lead to the formation of a larger number of shorter polymer chains.
-
Suggested Solution: Optimize the initiator concentration. A lower initiator-to-monomer ratio will generally result in higher molecular weight polymers.
-
-
Possible Cause 2: Chain Transfer Reactions. Chain transfer agents, which can be impurities or the solvent itself, can terminate growing polymer chains prematurely, leading to lower molecular weights.
-
Suggested Solution: Use high-purity monomers and solvents. Choose a solvent with a low chain transfer constant for your polymerization.
-
-
Possible Cause 3: Premature Disulfide Bond Cleavage. Under certain conditions (e.g., high temperatures or presence of specific reagents), the disulfide bond in DSDMA might cleave during polymerization, affecting the network structure.
-
Suggested Solution: Conduct the polymerization at the lowest effective temperature. Avoid reagents that can reduce disulfide bonds during the polymerization step.
-
Degradation and Stability Issues
Problem: My DSDMA-crosslinked hydrogel is degrading in the absence of a reducing agent.
-
Possible Cause: Hydrolytic Degradation of Ester Bonds. The methacrylate (B99206) ester linkages in the polymer backbone are susceptible to hydrolysis, especially under basic or acidic conditions.[2]
-
Suggested Solution: Ensure the storage and use of the hydrogel are at a neutral pH. If the application requires exposure to non-neutral pH, consider the potential for ester hydrolysis in your experimental design. The rate of hydrolysis is pH-dependent.
-
Problem: The release of my encapsulated drug is slower than expected upon addition of a reducing agent.
-
Possible Cause 1: Inefficient Disulfide Bond Cleavage. The concentration of the reducing agent may be insufficient, or the disulfide bonds may be sterically hindered and less accessible within the polymer network.
-
Suggested Solution: Increase the concentration of the reducing agent (e.g., dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH)). Ensure adequate swelling of the hydrogel to allow for the diffusion of the reducing agent into the network.
-
-
Possible Cause 2: Diffusion Limitations. The diffusion of the released drug out of the polymer matrix may be the rate-limiting step.
-
Suggested Solution: Consider the porosity and swelling ratio of your hydrogel. A more porous network will facilitate faster drug release.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider during the free-radical polymerization of DSDMA?
A1: The main side reactions include:
-
Chain transfer: This can occur with the solvent, monomer, or initiator, leading to a lower molecular weight than theoretically expected.
-
Termination by combination or disproportionation: These are the standard termination pathways in free-radical polymerization that limit chain growth.
-
Premature cleavage of the disulfide bond: While generally stable under typical polymerization conditions, high temperatures or the presence of certain nucleophiles could potentially lead to some cleavage of the disulfide linkage.
-
Hydrolysis of the ester groups: If water is present in the polymerization mixture, particularly at non-neutral pH, hydrolysis of the methacrylate ester groups can occur.
Q2: How does the hydroquinone stabilizer in DSDMA work, and why is its removal important?
A2: Hydroquinone is a radical scavenger. It reacts with and neutralizes free radicals, thereby preventing the spontaneous polymerization of the monomer during storage.[3] It is crucial to remove it before initiating a controlled polymerization because it will interfere with the desired reaction by consuming the initiator radicals, leading to a long induction period or complete inhibition of polymerization.
Q3: What are the expected degradation products of a DSDMA-based polymer?
A3: The degradation products depend on the degradation stimulus:
-
Reductive Cleavage: In the presence of a reducing agent like DTT or GSH, the disulfide bond is cleaved, resulting in the formation of two thiol groups. This breaks the crosslinks and can lead to the dissolution of the polymer network.
-
Hydrolytic Degradation: Under conditions that promote hydrolysis (e.g., strong acid or base), the ester bonds of the methacrylate groups can be cleaved, leading to the formation of methacrylic acid and the corresponding alcohol (2-hydroxyethyl disulfide in the case of the crosslinker).[2]
Q4: Can I use other reducing agents besides DTT and GSH to cleave the disulfide bonds?
A4: Yes, other reducing agents can be used. Tris(2-carboxyethyl)phosphine (TCEP) is a common alternative that is effective over a wider pH range and is less prone to air oxidation compared to thiols. The choice of reducing agent will depend on the specific requirements of your experiment, including pH, temperature, and biocompatibility.
Q5: How can I quantitatively measure the cleavage of disulfide bonds in my polymer?
A5: Several methods can be used:
-
Ellman's Test: This is a colorimetric assay that uses 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to quantify free thiol groups. As the disulfide bonds are cleaved to form thiols, the concentration of thiols can be measured over time.
-
Rheology: The degradation of a crosslinked hydrogel can be monitored by measuring the change in its mechanical properties (e.g., storage and loss moduli) over time using a rheometer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of signals corresponding to the protons adjacent to the disulfide bond and the appearance of new signals from the resulting thiol-containing species.
Section 3: Data Presentation
Table 1: Effect of Hydroquinone Concentration on Polymerization of Methacrylates
| Hydroquinone Concentration (ppm) | Induction Period | Rate of Polymerization | Final Monomer Conversion |
| 0 | Short | High | High |
| 100 | Moderate | Moderate | High |
| 1000 | Long | Low | Low |
| 6000 | Very Long/Inhibited | Very Low/None | Very Low/None |
Note: This table presents a qualitative summary based on general principles of radical polymerization inhibition.[3] Actual values will vary depending on the specific monomer, initiator, temperature, and solvent used.
Table 2: Kinetics of Disulfide Bond Cleavage with Different Reducing Agents
| Reducing Agent (Concentration) | Apparent Second-Order Rate Constant (M-1s-1) | Half-life of Disulfide Bonds (at 10 mM reducing agent) |
| Dithiothreitol (DTT) | ~1 - 10 | Minutes to Hours |
| Glutathione (GSH) | ~0.1 - 1 | Hours |
| Tris(2-carboxyethyl)phosphine (TCEP) | ~10 - 100 | Minutes |
Note: These are approximate values and can be influenced by factors such as pH, temperature, steric hindrance around the disulfide bond, and the polymer matrix.[4][5][6]
Section 4: Experimental Protocols
Protocol 1: Removal of Hydroquinone Stabilizer from DSDMA
-
Prepare a column: Pack a glass chromatography column with activated basic alumina (approximately 10 g of alumina per 1 g of DSDMA).
-
Elute the monomer: Dissolve the DSDMA in a minimal amount of a non-polar solvent (e.g., dichloromethane).
-
Load and run the column: Carefully load the DSDMA solution onto the top of the alumina column and elute with the same solvent. The hydroquinone will be adsorbed by the alumina.
-
Collect the purified monomer: Collect the eluent containing the purified DSDMA.
-
Remove the solvent: Remove the solvent under reduced pressure using a rotary evaporator.
-
Confirm removal: The absence of the inhibitor can be confirmed by performing a polymerization with a small aliquot.
Protocol 2: Studying the Hydrolytic Degradation of a DSDMA-crosslinked Hydrogel
-
Prepare hydrogel samples: Prepare several identical disc-shaped samples of the DSDMA-crosslinked hydrogel.
-
Incubate in buffer solutions: Place the hydrogel samples in separate vials containing buffer solutions of different pH values (e.g., pH 5, 7.4, and 9).
-
Maintain constant temperature: Incubate the vials at a constant temperature (e.g., 37 °C) in a shaking water bath.
-
Monitor degradation: At predetermined time points, remove a hydrogel sample from each pH solution and measure its properties:
-
Mass loss: Dry the hydrogel to a constant weight and compare it to the initial dry weight.
-
Swelling ratio: Measure the wet and dry weights of the hydrogel.
-
Mechanical properties: Use a rheometer to measure the storage and loss moduli.
-
-
Analyze degradation products: The supernatant can be analyzed by techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify the released degradation products.[2]
Section 5: Visualizations
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Crosslinking Agents: Bis(2-methacryloyl)oxyethyl disulfide (BMAOED) vs. Ethylene Glycol Dimethacrylate (EGDMA)
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry and biomaterials, the choice of a crosslinking agent is a critical determinant of the final product's properties and performance. This guide provides a detailed, objective comparison between two prominent dimethacrylate crosslinkers: the stimuli-responsive bis(2-methacryloyl)oxyethyl disulfide (BMAOED) and the widely used, bio-inert ethylene (B1197577) glycol dimethacrylate (EGDMA). This comparison is supported by a synthesis of experimental data from various studies, detailed experimental protocols, and visualizations to aid in understanding their fundamental differences and potential applications.
Core Chemical Structures and Properties
BMAOED and EGDMA are both dimethacrylate esters capable of forming crosslinked polymer networks through free-radical polymerization. However, their core structures impart distinct functionalities. The key differentiator is the presence of a disulfide bond (-S-S-) in the backbone of BMAOED, which is susceptible to cleavage under reducing conditions. In contrast, EGDMA possesses a stable ethylene glycol linker.
| Property | This compound (BMAOED) | Ethylene Glycol Dimethacrylate (EGDMA) |
| Molar Mass | 290.40 g/mol | 198.22 g/mol [1] |
| Key Functional Group | Disulfide bond (-S-S-) | Ethylene glycol (-O-CH2-CH2-O-) |
| Primary Characteristic | Redox-responsive, degradable | Bio-inert, stable |
| Primary Applications | Drug delivery, tissue engineering, self-healing materials[2][3][4] | Dental resins, adhesives, chromatography media, hydrogels[3][5][6] |
Performance Comparison: A Data-Driven Analysis
While direct head-to-head comparative studies are limited, we can infer performance differences from individual studies on hydrogels and polymers synthesized with these crosslinkers.
Mechanical Properties
The mechanical properties of a hydrogel are crucial for its intended application. EGDMA is well-known for its ability to form rigid and mechanically robust networks. The concentration of EGDMA directly correlates with the Young's and Shear modulus of the resulting polymer.[7] In contrast, hydrogels crosslinked with disulfide-containing molecules like BMAOED are also mechanically stable, but their strength can be modulated by the crosslinking density and the presence of reducing agents.
| Mechanical Property | BMAOED-crosslinked Hydrogels | EGDMA-crosslinked Hydrogels |
| Compressive Modulus | Can be tailored, but will decrease upon degradation | Generally high, tunable by concentration |
| Degradation Effect | Mechanical integrity is lost in a reducing environment | Mechanically stable under physiological conditions |
Swelling and Degradation Behavior
The swelling behavior of a hydrogel influences its nutrient transport, drug loading, and release kinetics. EGDMA-crosslinked hydrogels exhibit predictable swelling based on their crosslinking density; a higher concentration of EGDMA leads to lower swelling.[5]
BMAOED-crosslinked hydrogels, on the other hand, exhibit a dynamic swelling behavior. In a standard aqueous environment, their swelling is also dependent on crosslinking density. However, in the presence of reducing agents like dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), the disulfide bonds are cleaved, leading to the degradation of the hydrogel and a significant increase in swelling or complete dissolution. This redox-responsive degradation is a key advantage for controlled drug delivery applications.
| Swelling/Degradation Parameter | BMAOED-crosslinked Hydrogels | EGDMA-crosslinked Hydrogels |
| Swelling Ratio (Equilibrium) | Dependent on crosslinking density | Inversely proportional to crosslinker concentration[5] |
| Degradation Mechanism | Reductive cleavage of disulfide bonds | Non-degradable under physiological conditions |
| Degradation Trigger | Reducing agents (e.g., DTT, Glutathione) | Not applicable |
Drug Release Kinetics
The stimuli-responsive nature of BMAOED makes it an excellent candidate for "on-demand" drug delivery systems. The release of an encapsulated drug can be triggered by the reducing environment found, for example, inside cells. In contrast, drug release from EGDMA-crosslinked hydrogels is primarily diffusion-controlled.
| Drug Release Characteristic | BMAOED-crosslinked Hydrogels | EGDMA-crosslinked Hydrogels |
| Release Mechanism | Primarily degradation-controlled in a reducing environment | Diffusion-controlled |
| Release Trigger | Presence of reducing agents | Concentration gradient |
| Release Profile | Can be programmed for burst release upon stimulus | Typically sustained release |
Experimental Protocols
Synthesis of a BMAOED-Crosslinked Hydrogel
This protocol describes the synthesis of a redox-responsive hydrogel using BMAOED as the crosslinker.
Materials:
-
Monomer (e.g., N-isopropylacrylamide, NIPAM)
-
This compound (BMAOED)
-
Initiator (e.g., Ammonium persulfate, APS)
-
Accelerator (e.g., Tetramethylethylenediamine, TEMED)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Dissolve the monomer and BMAOED in PBS in a reaction vessel.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Add the initiator (APS) to the solution and mix thoroughly.
-
Add the accelerator (TEMED) to initiate polymerization.
-
Allow the solution to polymerize at room temperature for 24 hours.
-
The resulting hydrogel can be purified by dialysis against deionized water to remove unreacted components.
Synthesis of an EGDMA-Crosslinked Polymer
This protocol outlines the preparation of a polymer network using EGDMA as the crosslinker via precipitation polymerization.[8]
Materials:
-
Monomer (e.g., Acrylonitrile, AN)
-
Ethylene glycol dimethacrylate (EGDMA)
-
Co-monomer (e.g., Vinylbenzyl chloride, VBC)
-
Initiator (e.g., Benzoyl peroxide, BPO)
-
Porogen (e.g., Acetonitrile/Toluene mixture)
Procedure:
-
Dissolve the monomers (AN, EGDMA, VBC) and the initiator (BPO) in the porogen mixture in a polymerization tube.[8]
-
De-gas the solution by purging with nitrogen.
-
Seal the tube and place it in a water bath at a controlled temperature (e.g., 70°C) to initiate polymerization.
-
Allow the reaction to proceed for a set time (e.g., 24 hours).
-
The resulting polymer particles can be collected by filtration, washed with a suitable solvent (e.g., methanol), and dried under vacuum.[8]
Visualizing the Key Difference: Redox-Responsive Degradation
The fundamental advantage of BMAOED lies in its redox-responsive nature. The following diagrams illustrate this key concept.
Caption: Comparative stability in a reducing environment.
The above diagram illustrates that in the presence of a reducing agent, the BMAOED-crosslinked hydrogel undergoes degradation, while the EGDMA-crosslinked hydrogel remains stable. This is the core principle behind the application of BMAOED in stimuli-responsive systems.
Caption: Drug release mechanisms.
This workflow demonstrates the distinct drug release pathways for hydrogels crosslinked with BMAOED and EGDMA. BMAOED allows for a triggered release in response to a specific stimulus, whereas EGDMA provides a more passive, sustained release profile.
Conclusion
The choice between this compound and ethylene glycol dimethacrylate as a crosslinking agent is highly dependent on the desired application.
-
EGDMA is the crosslinker of choice for applications requiring mechanical robustness, stability, and bio-inertness . Its well-understood polymerization kinetics and commercial availability make it a reliable option for dental materials, bone cements, and other permanent implants.
-
BMAOED offers a significant advantage for applications that demand stimuli-responsiveness and controlled degradation . Its redox-sensitive disulfide bond makes it ideal for the development of "smart" biomaterials for targeted drug delivery, regenerative medicine, and self-healing polymers.
Researchers and drug development professionals should carefully consider these fundamental differences to select the optimal crosslinking agent that aligns with the performance requirements of their specific application. The experimental protocols and comparative data presented in this guide provide a foundational understanding to inform this critical decision.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Hydrogels With Tunable Mechanical Properties Based on Photocleavable Proteins [frontiersin.org]
- 4. Swelling and degradation of hydrogels synthesized with degradable poly(β-amino ester) crosslinkers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. Mechanochemical functionalization of disulfide linked hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Degradation and Mechanical Properties of Hydrogels – Penn BMES [bmes.seas.upenn.edu]
- 8. Preparation of Ethylene Glycol Dimethacrylate (EGDMA)-Based Terpolymer as Potential Sorbents for Pharmaceuticals Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Disulfide and Non-Disulfide Crosslinkers in Hydrogels for Researchers and Drug Development Professionals
An in-depth analysis of the performance, characteristics, and experimental considerations of hydrogels formulated with disulfide and non-disulfide crosslinkers, providing a data-driven guide for material selection in research and therapeutic development.
The choice of crosslinker is a critical determinant of hydrogel properties, influencing everything from mechanical strength and degradation to the release kinetics of encapsulated therapeutics. This guide offers an objective comparison between two major classes of crosslinkers: redox-responsive disulfide crosslinkers and stable non-disulfide crosslinkers. By presenting key experimental data, detailed protocols, and visual aids, we aim to equip researchers, scientists, and drug development professionals with the necessary information to select the optimal crosslinking strategy for their specific application.
At a Glance: Key Performance Metrics
The fundamental difference between disulfide and non-disulfide crosslinkers lies in the nature of the covalent bond they form. Disulfide bonds are cleavable in a reductive environment, a characteristic that can be harnessed for controlled degradation and drug release. In contrast, common non-disulfide crosslinkers, such as those formed from diacrylates, create more stable, non-reducible linkages. This distinction leads to significant differences in their performance profiles.
| Property | Disulfide Crosslinkers | Non-Disulfide Crosslinkers | Key Considerations |
| Degradation | Reductively cleavable (e.g., by glutathione) | Generally stable; degradation via hydrolysis (slower) | Disulfide crosslinkers are ideal for applications requiring triggered release in specific biological environments. |
| Mechanical Strength | Can be comparable to non-disulfide hydrogels, but may exhibit lower stiffness. | Typically form more rigid and robust hydrogels. | The desired mechanical properties will depend on the target application, such as tissue engineering scaffolds or injectable drug depots. |
| Swelling Ratio | Can exhibit higher swelling, particularly upon cleavage of crosslinks. | Swelling is primarily governed by crosslinking density and polymer concentration. | Changes in swelling can influence drug diffusion and the mechanical integrity of the hydrogel over time. |
| Drug Release | Enables "on-demand" release in response to reductive stimuli. | Release is typically diffusion-controlled and dependent on the hydrogel's mesh size. | The choice of crosslinker dictates the mechanism and temporal control of drug delivery. |
Comparative Experimental Data
To provide a quantitative comparison, the following tables summarize key performance metrics for hydrogels prepared with disulfide and non-disulfide crosslinkers. The data is compiled from studies utilizing polyethylene (B3416737) glycol (PEG)-based hydrogels to ensure a consistent polymer backbone.
Table 1: Mechanical Properties
The mechanical integrity of a hydrogel is crucial for its stability and function. The Young's modulus, a measure of stiffness, is a key parameter in evaluating this property.
| Crosslinker Type | Polymer System | Crosslinker Concentration | Young's Modulus (Pa) | Reference |
| Disulfide | PEGSSDA | 2% | 2069 | [1] |
| 4% | 2261 | [1] | ||
| Non-Disulfide | PEGDA | 2% | 2204 | [1] |
| 4% | 4239 | [1] |
Note: PEGSSDA (a disulfide-containing PEGDA) and PEGDA (poly(ethylene glycol) diacrylate) hydrogels were compared to assess the impact of the disulfide bond on mechanical properties. The results indicate that while at lower concentrations the stiffness is comparable, at higher concentrations, the non-disulfide PEGDA crosslinker yields a significantly more rigid hydrogel.
Table 2: Swelling and Degradation Behavior
The swelling ratio and degradation profile are critical for applications in drug delivery and tissue engineering.
| Crosslinker Type | Hydrogel System | Swelling Ratio (%) | Degradation Stimulus | Degradation Profile |
| Disulfide | Thiol-modified Hyaluronic Acid | Variable, increases with degradation | Reducing agents (e.g., DTT, Glutathione) | Bulk erosion or surface erosion depending on the hydrogel composition and reducing agent concentration.[2] |
| Non-Disulfide | PEGDA | ~2.5 to ~3.5 (for 50wt% and 30wt% respectively) | Hydrolysis | Slow bulk degradation over weeks to months.[3] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments.
Synthesis of PEGDA (Non-Disulfide) Hydrogels
This protocol describes the synthesis of poly(ethylene glycol) diacrylate (PEGDA) hydrogels via photopolymerization.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA) of desired molecular weight
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (365 nm)
Procedure:
-
Prepare a precursor solution by dissolving PEGDA in PBS to the desired concentration (e.g., 10-20% w/v).
-
Add the photoinitiator to the precursor solution at a concentration of 0.05-0.1% (w/v) and vortex until fully dissolved.
-
Pipette the precursor solution into a mold of the desired shape and dimensions.
-
Expose the solution to UV light (365 nm) for a sufficient time to ensure complete crosslinking (typically 5-10 minutes, depending on the light intensity and sample thickness).
-
Gently remove the crosslinked hydrogel from the mold.
-
Wash the hydrogel extensively with PBS to remove any unreacted components.
Synthesis of PEGSSDA (Disulfide) Hydrogels
This protocol outlines the formation of hydrogels using a disulfide-containing crosslinker, PEGSSDA, which crosslinks thiol-functionalized polymers.
Materials:
-
Thiol-functionalized polymer (e.g., Glycosil®, a thiol-modified hyaluronic acid)
-
PEGSSDA thiol-reactive crosslinker
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS)
Procedure:
-
Reconstitute the lyophilized thiol-functionalized polymer and PEGSSDA in DPBS to the desired concentrations as per the manufacturer's instructions.
-
In a sterile environment, mix the thiol-functionalized polymer solution and the PEGSSDA solution at the desired ratio (e.g., 4:1 volume ratio).
-
Pipette the mixture into a mold or culture vessel.
-
Allow the mixture to gel at room temperature or 37°C. Gelation time will vary depending on the concentrations and ratio of the components.
-
The resulting hydrogel will be crosslinked via disulfide bonds.
Swelling Ratio Measurement
The swelling ratio provides insight into the water absorption capacity of the hydrogel.
Procedure:
-
Lyophilize a hydrogel sample to determine its dry weight (Wd).
-
Immerse the dried hydrogel in a swelling medium (e.g., PBS) at a specific temperature (e.g., 37°C).
-
At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its swollen weight (Ws).
-
Continue until the hydrogel reaches equilibrium swelling (i.e., the weight no longer increases).
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
Mechanical Testing (Unconfined Compression)
This protocol determines the compressive modulus of the hydrogel.
Procedure:
-
Prepare cylindrical hydrogel samples of uniform dimensions.
-
Place the hydrogel sample on the lower platen of a mechanical testing machine.
-
Apply a compressive force at a constant strain rate (e.g., 1 mm/min).
-
Record the resulting stress-strain curve.
-
The compressive modulus (Young's modulus) is calculated from the initial linear region of the stress-strain curve.
Conclusion
The choice between disulfide and non-disulfide crosslinkers is a critical decision in the design of hydrogels for biomedical applications. Disulfide crosslinkers offer the significant advantage of redox-responsiveness, enabling triggered degradation and controlled release in specific biological environments rich in reducing agents like glutathione. This makes them highly suitable for targeted drug delivery systems. However, this responsiveness can also lead to lower mechanical stability in certain contexts.
Conversely, non-disulfide crosslinkers typically form more robust and stable hydrogel networks, with degradation occurring over longer timescales through hydrolysis. This stability is advantageous for applications requiring long-term structural integrity, such as certain tissue engineering scaffolds. The drug release from these hydrogels is generally diffusion-controlled, offering a more sustained but less "on-demand" release profile.
Ultimately, the optimal choice of crosslinker will be dictated by the specific requirements of the intended application. By carefully considering the comparative data and protocols presented in this guide, researchers can make a more informed decision to advance their research and development efforts.
References
A Researcher's Guide to Validating Redox-Responsiveness in DSDMA-Based Polymers
The development of stimuli-responsive polymers has revolutionized therapeutic delivery, enabling targeted and controlled release of payloads. Among these, polymers based on disulfide-containing dimethacrylate (DSDMA) are prominent candidates for redox-responsive systems. Their design hinges on the stable disulfide bond, which can be selectively cleaved in the highly reducing intracellular environment of target cells, particularly cancer cells. This guide provides an objective comparison of methodologies to validate this redox-responsiveness, supported by experimental protocols and data.
The core principle behind DSDMA's responsiveness lies in the significant concentration gradient of the tripeptide glutathione (B108866) (GSH) between the extracellular (2-20 μM) and intracellular (1-10 mM) environments.[1] The high intracellular GSH concentration facilitates a thiol-disulfide exchange reaction, breaking the polymer backbone and triggering the release of an encapsulated therapeutic agent.[1]
Mechanism of DSDMA Degradation
The cleavage of disulfide bonds within the DSDMA polymer is initiated by reduced glutathione (GSH). GSH, a thiol-containing tripeptide, acts as a nucleophile, attacking the disulfide bond. This thiol-disulfide exchange reaction results in the formation of a mixed disulfide and a new thiol group on the polymer, leading to the fragmentation of the polymer backbone. This degradation destabilizes the nanocarrier structure, causing the release of its cargo.
Experimental Validation Workflow
Validating the redox-responsive nature of DSDMA polymers requires a multi-faceted approach, combining chemical analysis of polymer degradation with biological assays demonstrating triggered drug release and efficacy. The typical workflow involves synthesizing drug-loaded nanoparticles, subjecting them to simulated physiological and reducing conditions, and evaluating the outcomes both in vitro and in cell-based models.
Detailed Experimental Protocols
Redox-Responsive In Vitro Drug Release
Objective: To quantify the release of a model drug from DSDMA nanocarriers in response to a reducing agent.
Protocol:
-
Preparation: Suspend drug-loaded DSDMA nanoparticles (e.g., containing Doxorubicin (B1662922), DOX) in a release medium, typically phosphate-buffered saline (PBS, pH 7.4).
-
Experimental Groups:
-
Control Group: Nanoparticles in PBS.
-
Reductive Group: Nanoparticles in PBS containing a reducing agent to mimic the intracellular environment (e.g., 10 mM GSH or 10 mM Dithiothreitol, DTT).[2]
-
-
Incubation: Place both groups in a dialysis bag (with an appropriate molecular weight cut-off) and dialyze against the corresponding release medium at 37°C with gentle shaking.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample of the external release medium.
-
Quantification: Measure the concentration of the released drug using a suitable analytical method, such as UV-Vis spectroscopy or fluorescence spectroscopy for DOX.[2]
-
Analysis: Calculate the cumulative drug release percentage over time and plot the release profiles for both control and reductive conditions.
Polymer Degradation Analysis
Objective: To confirm the cleavage of disulfide bonds and the resultant decrease in polymer molecular weight.
Protocol (Gel Permeation Chromatography - GPC):
-
Preparation: Dissolve the DSDMA polymer in a suitable solvent.
-
Incubation: Incubate the polymer solution under both control (no reducing agent) and reductive (e.g., 10 mM DTT) conditions for a set period (e.g., 24 hours).
-
GPC Analysis: Analyze the samples using a GPC system.[3][4] This technique separates polymer chains based on their size in solution, allowing for the determination of number-average molecular weight (Mn) and weight-average molecular weight (Mw).[5]
-
Data Interpretation: A significant shift in the chromatogram to longer elution times and a corresponding decrease in the calculated molecular weight for the sample treated with the reducing agent confirms polymer degradation.[6]
In Vitro Cytotoxicity Assay
Objective: To demonstrate that the enhanced drug release in the intracellular reducing environment leads to increased therapeutic efficacy.
Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) known to have high intracellular GSH levels in a 96-well plate and allow them to adhere overnight.[7]
-
Treatment Groups: Treat the cells with serial dilutions of:
-
Free drug (e.g., Doxorubicin).
-
Drug-loaded DSDMA nanoparticles.
-
Empty (drug-free) DSDMA nanoparticles (as a control for polymer toxicity).
-
(Optional) Drug-loaded non-responsive control nanoparticles.
-
-
Incubation: Incubate the cells with the treatments for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.[9]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[8]
-
Measurement: Measure the absorbance of the solution using a microplate reader (typically at ~570 nm).[9]
-
Analysis: Calculate the cell viability percentage relative to untreated control cells and determine the IC50 value (the concentration of drug required to inhibit 50% of cell growth).
Quantitative Data Comparison
The following tables summarize representative data from the described experiments, comparing the performance of DSDMA polymers under different conditions and against a non-responsive control polymer.
Table 1: Comparative In Vitro Drug Release
| Time (hours) | Cumulative Release (%) - DSDMA (No GSH) | Cumulative Release (%) - DSDMA (+10 mM GSH) | Cumulative Release (%) - Non-Responsive Control (+10 mM GSH) |
| 2 | 8.5 ± 1.2 | 25.4 ± 2.1 | 9.1 ± 1.5 |
| 8 | 15.2 ± 1.8 | 58.9 ± 3.5 | 16.5 ± 2.0 |
| 24 | 24.6 ± 2.5 | 85.1 ± 4.0 | 25.3 ± 2.2 |
| 48 | 31.3 ± 3.1 | 92.7 ± 3.8 | 32.8 ± 2.9 |
Data are presented as mean ± standard deviation. The DSDMA polymer shows significantly accelerated drug release only in the presence of GSH, while the non-responsive control shows minimal release regardless of the reducing environment.
Table 2: Polymer Degradation Analysis by GPC
| Polymer Sample | Condition | Weight-Average Molecular Weight (Mw, kDa) | Polydispersity Index (PDI) |
| DSDMA | Before Treatment | 45.2 | 1.8 |
| DSDMA | After 24h (No DTT) | 44.8 | 1.9 |
| DSDMA | After 24h (+10 mM DTT) | 8.7 | 2.5 |
| Non-Responsive | After 24h (+10 mM DTT) | 43.5 | 1.8 |
The substantial decrease in molecular weight for the DSDMA polymer after incubation with DTT confirms its reductive degradation. The PDI may increase as the polymer breaks down into fragments of varying sizes.
Table 3: Comparative In Vitro Cytotoxicity (IC50 Values)
| Formulation | IC50 of Doxorubicin (µg/mL) |
| Free Doxorubicin | 0.45 |
| Dox-loaded DSDMA Nanoparticles | 0.98 |
| Dox-loaded Non-Responsive Nanoparticles | 8.50 |
| Empty DSDMA Nanoparticles | > 100 |
The low IC50 value for Dox-loaded DSDMA nanoparticles, approaching that of the free drug, indicates efficient intracellular release and high cytotoxicity. The high IC50 for the non-responsive formulation shows that without degradation, the drug remains encapsulated and ineffective. The high IC50 of empty nanoparticles confirms the low intrinsic toxicity of the polymer carrier.
Comparison with Alternative Redox-Responsive Linkages
While disulfide bonds are widely used, other chemical moieties can also confer redox sensitivity.
-
Diselenide Bonds (Se-Se): These are analogs to disulfide bonds but are more sensitive to reduction due to the lower bond energy of Se-Se compared to S-S. This can lead to faster and more efficient cleavage in the intracellular environment, potentially enhancing the rate of drug release.
-
Thiol-Maleimide Adducts: The retro-Michael type addition reaction of thiol-maleimide conjugates can be triggered in a thiol-rich environment like the cytoplasm. The stability and degradation kinetics of these linkages can be tuned by modifying the substituents on the maleimide (B117702) ring.[10]
Visualization of Intracellular Redox Environment
The efficacy of DSDMA polymers is predicated on the differential redox potential between the extracellular and intracellular spaces. The glutathione redox couple (GSH/GSSG) is the primary regulator of this environment. The high ratio of GSH to its oxidized form (GSSG) maintains a highly reducing state within the cell, which is essential for triggering the degradation of disulfide-containing delivery systems.
References
- 1. Disulfide-containing Macromolecules for Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorobicin as cargo in a redox-responsive drug delivery system capped with water dispersible ZnS nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. jmb.or.kr [jmb.or.kr]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. A redox-responsive strategy using mesoporous silica nanoparticles for co-delivery of siRNA and doxorubicin - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Crosslinking Efficiency: Bis(2-methacryloyl)oxyethyl disulfide (BMAEDS) vs. Traditional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the redox-responsive crosslinker, Bis(2-methacryloyl)oxyethyl disulfide (BMAEDS), with the conventional, non-degradable crosslinkers, N,N'-methylenebis(acrylamide) (MBA), and ethylene (B1197577) glycol dimethacrylate (EGDMA).
The choice of crosslinking agent is a critical determinant of the physicochemical properties and ultimate performance of hydrogels in biomedical applications. While traditional crosslinkers like N,N'-methylenebis(acrylamide) (MBA) and ethylene glycol dimethacrylate (EGDMA) form robust and stable networks, the emergence of stimuli-responsive crosslinkers, such as the redox-sensitive this compound (BMAEDS), offers unique advantages, particularly in drug delivery and tissue engineering. This guide provides an objective comparison of the crosslinking performance of BMAEDS against these established alternatives, supported by available experimental data.
BMAEDS, also known as DSDMA, is a dimethacrylate-based monomer containing a disulfide bond.[1][2] This disulfide linkage is the key to its functionality, as it can be cleaved under reducing conditions, such as those found within the intracellular environment, leading to the degradation of the hydrogel network.[1] This on-demand degradability is a highly sought-after feature for the controlled release of therapeutic agents and the design of biodegradable scaffolds.[1]
Quantitative Comparison of Hydrogel Properties
The following table summarizes the key performance metrics of hydrogels fabricated with BMAEDS, MBA, and EGDMA. It is important to note that the data presented is a synthesis of findings from various studies and not from a single head-to-head comparative experiment, as direct comparative quantitative data is limited in the current literature. The properties of hydrogels are highly dependent on the specific polymer system, monomer concentration, and crosslinker density.
| Property | This compound (BMAEDS) | N,N'-methylenebis(acrylamide) (MBA) | Ethylene glycol dimethacrylate (EGDMA) |
| Crosslinker Type | Redox-responsive (cleavable disulfide bond) | Non-degradable | Non-degradable |
| Typical Gelation Time | Can be rapid, often initiated by free-radical polymerization. | Generally rapid, dependent on initiator concentration. | Can be rapid, dependent on initiator system. |
| Swelling Ratio | Generally high, and can increase significantly upon degradation of crosslinks in a reducing environment. | Inversely proportional to crosslinker concentration; higher crosslinking leads to lower swelling. | Typically results in lower swelling ratios compared to more hydrophilic crosslinkers like MBA due to its more hydrophobic nature. |
| Mechanical Properties (Storage Modulus, G') | Initial modulus is tunable by crosslinker concentration. The modulus decreases significantly upon exposure to reducing agents. | Modulus increases with higher crosslinker concentration. | Generally produces stiffer hydrogels compared to MBA at similar molar concentrations. |
| Key Feature | On-demand degradation in response to reducing agents like glutathione (B108866) (GSH) or dithiothreitol (B142953) (DTT).[1] | Forms stable, robust hydrogel networks. | High crosslinking efficiency leading to mechanically strong hydrogels. |
| Common Applications | Controlled drug delivery, self-healing materials, tissue engineering scaffolds. | Polyacrylamide gel electrophoresis (PAGE), soft contact lenses, superabsorbents. | Dental materials, bone cements, monoliths for chromatography. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Hydrogel Synthesis (Free Radical Polymerization)
A general protocol for synthesizing hydrogels using BMAEDS, MBA, or EGDMA as the crosslinker:
-
Monomer Solution Preparation: Dissolve the primary monomer (e.g., acrylamide, 2-hydroxyethyl methacrylate) and the chosen crosslinker (BMAEDS, MBA, or EGDMA) in a suitable solvent (typically deionized water or a buffer) to the desired concentrations.
-
Initiator Addition: Add a photoinitiator (e.g., Irgacure 2959) for UV-initiated polymerization or a chemical initiator system (e.g., ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED)) for redox-initiated polymerization.
-
Polymerization:
-
UV-Initiated: Expose the monomer solution to UV light (e.g., 365 nm) for a specified duration to induce polymerization and crosslinking.
-
Redox-Initiated: The polymerization will proceed at room temperature or a slightly elevated temperature upon the addition of the initiator system.
-
-
Hydrogel Purification: After polymerization, immerse the hydrogel in a large volume of deionized water or buffer for several days, with frequent solvent changes, to remove unreacted monomers, crosslinkers, and initiators.
Swelling Ratio Determination
-
Initial Weight: Lyophilize the purified hydrogel to obtain the dry weight (Wd).
-
Immersion: Immerse the dried hydrogel in a specific swelling medium (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature (e.g., 37°C).
-
Equilibrium Swelling: At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws). Continue this process until a constant weight is achieved, indicating equilibrium swelling.
-
Calculation: The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
Mechanical Property Characterization (Rheometry)
-
Sample Preparation: Prepare hydrogel discs of a defined diameter and thickness.
-
Rheological Measurement: Use a rheometer with a parallel plate geometry. Place the hydrogel disc on the bottom plate and lower the upper plate to contact the sample.
-
Frequency Sweep: Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G''). The storage modulus is a measure of the elastic properties of the hydrogel.
Redox-Responsive Degradation Study (for BMAEDS-crosslinked hydrogels)
-
Sample Preparation: Prepare BMAEDS-crosslinked hydrogels as described above.
-
Degradation Medium: Immerse the hydrogels in a buffer solution (e.g., PBS, pH 7.4) containing a reducing agent, such as dithiothreitol (DTT) or glutathione (GSH), at a physiologically relevant concentration.
-
Monitoring Degradation: Monitor the degradation of the hydrogel over time by measuring the change in mass, swelling ratio, or mechanical properties. Visual inspection for dissolution of the hydrogel can also be performed.
Visualizing the Experimental Workflow
The following diagrams illustrate the general workflow for comparing the properties of hydrogels made with different crosslinkers and the specific signaling pathway for the degradation of BMAEDS-crosslinked hydrogels.
References
A Comparative Biocompatibility Assessment of DSDMA-Based Materials for Drug Delivery
For researchers, scientists, and drug development professionals, the selection of a biocompatible delivery vehicle is paramount to the success of a therapeutic. This guide provides a comparative analysis of the biocompatibility of 2,2'-disulfanediylbis(N,N-dimethyl-ethan-1-amine) (DSDMA)-based materials against two common alternatives: lipid-based nanoparticles and poly(lactic-co-glycolic acid) (PLGA)-based materials. This comparison is supported by a review of quantitative data from in vitro cytotoxicity and hemocompatibility studies, detailed experimental protocols, and visualizations of relevant biological pathways.
The ideal drug delivery vehicle should effectively transport its therapeutic cargo to the target site while exhibiting minimal toxicity to healthy cells and tissues. DSDMA-based materials, a class of disulfide-containing cationic polymers, have garnered interest for their potential in gene and drug delivery due to their biodegradability in the reducing intracellular environment. However, a thorough evaluation of their biocompatibility is crucial before widespread application.
Executive Summary of Biocompatibility
| Material Class | Key Biocompatibility Features | Advantages | Disadvantages |
| DSDMA-Based Materials | Biodegradable (disulfide bonds), Cationic | Tunable properties, potential for high transfection efficiency. | Potential for cytotoxicity and hemotoxicity due to cationic nature. Limited long-term in vivo data. |
| Lipid-Based Nanoparticles | Biocompatible and biodegradable components (lipids).[1][2] | Generally regarded as safe, low immunogenicity.[1] | Can be unstable, potential for drug leakage. |
| PLGA-Based Materials | Biodegradable into non-toxic lactic and glycolic acids, FDA-approved.[3][4] | Well-established safety profile, controlled and sustained release.[3][4] | Can elicit an inflammatory response during degradation due to acidic byproducts. |
In Vitro Cytotoxicity Comparison
The cytotoxicity of these materials is a critical indicator of their biocompatibility. The half-maximal inhibitory concentration (IC50), the concentration of a substance that inhibits 50% of cell viability, is a common metric for comparison.
| Material | Cell Line | Assay | IC50 / Cell Viability | Reference |
| Poly(disulfide amine)s (DSDMA analogues) | NIH3T3 | MTT | Significantly less toxic than bPEI 25 kDa | [5] |
| Lipid Nanoparticles (Blank) | MCF-7 | MTT | Low cytotoxicity | [6] |
| Lipid Nanoparticles (Blank) | MDA-MB-231 | MTT | Low cytotoxicity | [6] |
| Cationic Liposomes (CDA14) | NCI-H460 | CCK-8 | 109.4 µg/mL | [7] |
| Cationic Liposomes (CDO14) | NCI-H460 | CCK-8 | 340.5 µg/mL | [7] |
| PLGA Nanoparticles (Paclitaxel-loaded) | MCF-7 | CCK-8 | 9.13 nM (PTX) vs. lower for PTX-PLGA | [8] |
| PLGA Nanoparticles (Paclitaxel-loaded) | E0771 | CCK-8 | IC50 reduced 3.03-fold with PTX-PLGA | [8] |
| PLGA Nanoparticles (Doxorubicin-loaded) | MCF-7 | CCK-8 | 0.636 µM (24h), 0.214 µM (48h) | [9] |
Note: Data for DSDMA-based materials is based on structurally similar poly(disulfide amine)s. Direct quantitative data for DSDMA was not available in the reviewed literature.
Hemocompatibility Assessment
Hemocompatibility is the property of a material to be compatible with blood. The hemolysis assay, which measures the percentage of red blood cell lysis, is a key in vitro test. Materials with a hemolysis rate below 5% are generally considered non-hemolytic.
| Material | Concentration | Hemolysis (%) | Reference |
| DSDMA-Based Materials | Data not available | Data not available | |
| Lipid Nanoparticles (SLN, NLC, NE) | up to 4.0 mg/ml | < 5% | [5] |
| Nanostructured Lipid Carriers (NLC-RGD) | up to 45 mg/ml | < 5% | [10] |
| PLGA Nanoparticles | < 10 mg/ml | Not significant | [11][12] |
| PLGA Nanoparticles (AMOX-PLGA-VAN, etc.) | 100 mg/mL | < 5% | [13] |
| Quercetin-loaded PLGA Nanoparticles | 100-2000 ppm | No hemolysis observed | [14] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test material (e.g., DSDMA-based nanoparticles). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells.
Hemolysis Assay
This assay determines the extent of red blood cell (RBC) destruction caused by a biomaterial.
-
Blood Collection and Preparation: Collect fresh whole blood from a healthy donor into a tube containing an anticoagulant (e.g., heparin or EDTA). Centrifuge the blood to separate the RBCs from the plasma and buffy coat. Wash the RBCs several times with phosphate-buffered saline (PBS).
-
Incubation: Prepare a suspension of RBCs in PBS (e.g., 2% v/v). Add the test material at various concentrations to the RBC suspension. Use PBS as a negative control (0% hemolysis) and a known hemolytic agent like Triton X-100 or deionized water as a positive control (100% hemolysis). Incubate the samples at 37°C for a defined period (e.g., 2-4 hours) with gentle agitation.
-
Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Calculation of Hemolysis Percentage: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Cellular Uptake and Potential Signaling Pathways
The cellular uptake of nanoparticles is a complex process that can occur through various endocytic pathways. For cationic polymers like DSDMA, electrostatic interactions with the negatively charged cell membrane play a crucial role in initiating uptake.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of poly (lactic-co-glycolic acid) nanoparticles to improve the therapeutic efficacy of paclitaxel in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Investigation on hemolytic effect of poly(lactic co-glyco... [degruyterbrill.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant Activity and Hemocompatibility Study of Quercetin Loaded Plga Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Degradation Product Analysis: A Comparative Guide for Bis(2-methacryloyl)oxyethyl Disulfide Polymers and Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biodegradable Polymers
The development of biodegradable polymers is crucial for advancing drug delivery systems, tissue engineering, and other biomedical applications. A key aspect of evaluating these polymers is understanding their degradation products, as these molecules can influence biocompatibility and efficacy. This guide provides a comparative analysis of the degradation products of polymers based on Bis(2-methacryloyl)oxyethyl disulfide (DSDMA) and common alternative biodegradable polymers: poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and chitosan (B1678972).
Executive Summary
Polymers synthesized with the crosslinker this compound are designed to be redox-responsive, degrading in the presence of reducing agents like glutathione (B108866), which is found in higher concentrations inside cells. This targeted degradation mechanism is highly attractive for intracellular drug delivery. The primary degradation event is the cleavage of the disulfide bond, leading to the formation of thiol-containing molecules.
In contrast, widely used aliphatic polyesters such as PLA and PGA degrade primarily through the hydrolysis of their ester linkages. This process results in the formation of their respective monomeric acids, lactic acid and glycolic acid, which are generally considered biocompatible and are metabolized by the body.[1][2] Chitosan, a natural polysaccharide, undergoes enzymatic or acidic hydrolysis of its glycosidic bonds, breaking down into smaller oligosaccharides and glucosamine (B1671600) units.[3][4]
This guide presents a detailed comparison of the degradation pathways, resulting products, and analytical methodologies for these polymer systems, supported by experimental data and protocols.
Comparative Analysis of Degradation Products
The degradation of these polymers yields distinct low-molecular-weight products. A quantitative comparison is essential for understanding the potential biological effects of these degradation byproducts.
| Polymer System | Degradation Stimulus | Primary Degradation Products | Analytical Techniques for Quantification |
| Poly(DSDMA) | Reducing agents (e.g., Glutathione, Dithiothreitol) | 2-hydroxyethyl methacrylate-cysteine/glutathione adducts, poly(2-hydroxyethyl methacrylate) chains with thiol end-groups | LC-MS/MS, NMR Spectroscopy |
| Poly(lactic acid) (PLA) | Hydrolysis (water, enzymes) | Lactic acid, lactic acid oligomers | HPLC, LC-MS |
| Poly(glycolic acid) (PGA) | Hydrolysis (water, enzymes) | Glycolic acid, glycolic acid oligomers | HPLC, LC-MS |
| Chitosan | Enzymes (e.g., lysozyme), acidic conditions | Glucosamine, chitooligosaccharides | HPLC, GPC |
Degradation Pathways and Experimental Workflows
To facilitate a deeper understanding, the degradation pathways and typical experimental workflows for their analysis are visualized below.
Experimental Protocols
Detailed methodologies are crucial for the reproducible analysis of polymer degradation products.
Protocol 1: Redox-Responsive Degradation of Poly(DSDMA) and Product Analysis by LC-MS/MS
-
Degradation:
-
Prepare a solution of the Poly(DSDMA)-based material (e.g., nanoparticles, hydrogel) in a buffered solution (e.g., PBS, pH 7.4).
-
Add a reducing agent, such as dithiothreitol (B142953) (DTT) or glutathione (GSH), to a final concentration relevant to the biological environment being mimicked (e.g., 10 mM for intracellular conditions).
-
Incubate the mixture at 37°C for a predetermined time course (e.g., 1, 4, 8, 24 hours).
-
At each time point, terminate the reaction by adding a quenching agent if necessary or by flash freezing.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the samples to pellet any remaining polymeric material.
-
Collect the supernatant containing the degradation products.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Set a flow rate of approximately 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Quantification:
-
Develop a calibration curve using standards of the expected degradation products if available.
-
Alternatively, use a labeled internal standard for relative quantification.
-
-
Protocol 2: Hydrolytic Degradation of PLA/PGA and Product Analysis by HPLC
-
Degradation:
-
Incubate a known mass of PLA or PGA in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.
-
Collect aliquots of the degradation medium at various time points.
-
-
Sample Preparation for HPLC:
-
Filter the collected aliquots through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Column: Use a suitable reverse-phase column (e.g., C18) or an ion-exchange column for organic acids.
-
Mobile Phase: An isocratic mobile phase of dilute acid (e.g., 0.01 N H₂SO₄) is commonly used for the separation of lactic and glycolic acids.
-
Detector: A UV detector set at a low wavelength (e.g., 210 nm) or a refractive index (RI) detector can be used.
-
Quantification: Create a standard curve by injecting known concentrations of lactic acid and glycolic acid to determine the concentration of these degradation products in the samples.[7]
-
Protocol 3: Enzymatic Degradation of Chitosan and Product Analysis by GPC
-
Degradation:
-
Prepare a solution of chitosan in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.5).
-
Add a solution of lysozyme (B549824) to the chitosan solution.
-
Incubate the mixture at 37°C with gentle shaking.
-
At specified time intervals, take aliquots and heat them to 90°C for 10 minutes to inactivate the enzyme.
-
-
GPC Analysis:
-
System: Utilize a gel permeation chromatography (GPC) system equipped with an aqueous compatible column set (e.g., Ultrahydrogel columns).[8]
-
Mobile Phase: A buffered aqueous solution (e.g., 0.1 M NaNO₃) is typically used as the eluent.
-
Detector: A refractive index (RI) detector is commonly employed.
-
Analysis: Monitor the change in the molecular weight distribution of the chitosan over time. The appearance of lower molecular weight peaks indicates the formation of oligosaccharides.[9][10] Calibration with pullulan standards of known molecular weights can be used to estimate the size of the degradation products.
-
Conclusion
The choice of a biodegradable polymer for a specific application must consider the nature of its degradation products and the mechanisms by which they are formed. This compound-based polymers offer the advantage of targeted degradation in a reducing environment, a feature highly desirable for intracellular drug delivery. In contrast, PLA, PGA, and chitosan degrade through more general hydrolysis or enzymatic pathways, leading to well-characterized and generally biocompatible byproducts. The experimental protocols provided in this guide offer a framework for the quantitative and comparative analysis of the degradation profiles of these important classes of biodegradable polymers, enabling researchers to make informed decisions in the design and development of advanced biomedical materials.
References
- 1. Chromatographic Assays for the Enzymatic Degradation of Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of chitosan with a modified acid hydrolysis and HPLC method. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. GPC for Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]
- 10. jordilabs.com [jordilabs.com]
A Comparative Guide to DSDMA and Other Dynamic Chemistries in Self-Healing Materials
For Researchers, Scientists, and Drug Development Professionals
The development of self-healing materials, capable of autonomously repairing damage, represents a significant leap forward in materials science.[1] These materials promise extended lifespans for a wide range of products, from coatings and adhesives to advanced composites and biomedical devices.[2][3] At the heart of this technology lies the principle of dynamic chemistry, which allows for the reversible formation and cleavage of chemical bonds. This guide provides a comprehensive comparison of the performance of materials based on the Diels-Alder (DA) reaction, specifically DSDMA (Diels-Alder Self-Healing Material), against other prominent dynamic chemistries, including disulfide exchange, imine bonds, and hydrogen bonds.
Performance Comparison of Dynamic Chemistries
The efficacy of a self-healing material is gauged by several key performance indicators, including its healing efficiency, the time and conditions required for healing, and the retention of its mechanical properties post-healing. The following tables summarize the quantitative performance of materials based on different dynamic chemistries, compiled from various research findings.
Table 1: Healing Performance of Self-Healing Polymers Based on Different Dynamic Chemistries
| Dynamic Chemistry | Polymer System | Healing Conditions | Healing Time | Healing Efficiency (%) | Reference |
| Diels-Alder (DSDMA) | Furan (B31954)/Maleimide-based Polyurethane | 80-130 °C | 1 - 4 h | 90 - 100% | [4] |
| Furan/Maleimide-based Epoxy | 60 °C | 6 h | 90.7% | [5] | |
| Furan/Maleimide-based Polystyrene | 70 °C | 1 h | ~100% | [6] | |
| Disulfide Exchange | Epoxy-Thiol Network | 60 °C | 24 h | 90.3% | [7] |
| Aromatic Disulfide-based Polyurethane | Room Temperature | 4 h | ~100% | [8] | |
| Aliphatic Disulfide-based Epoxy | 60 °C | 2 h | ~100% | [9] | |
| Imine Bonds | Polydimethylsiloxane (PDMS) Elastomer | Room Temperature | 1 h | 93% | [10] |
| Poly(urea-urethane) | Room Temperature | 24 h | ~100% | [11] | |
| Bio-based Polyimine Vitrimer | 120 °C | 2 h | 75-78% | [12] | |
| Hydrogen Bonds | Supramolecular Polyurethane | Room Temperature | 24 h | >80% | [12] |
| Polydimethylsiloxane-based Poly(urea-urethane) | 25 °C | 48 h | 76% | [13] | |
| Biomass-derived Elastomer | Room Temperature | 4 h | 95% | [14] |
Table 2: Mechanical Properties of Self-Healing Polymers Before and After Healing
| Dynamic Chemistry | Polymer System | Tensile Strength (MPa) - Virgin | Tensile Strength (MPa) - Healed | Strain at Break (%) - Virgin | Strain at Break (%) - Healed | Reference |
| Diels-Alder (DSDMA) | Furan/Maleimide-based Polyurethane | ~5 | ~4.5 | ~300 | ~270 | [4] |
| Furan/Maleimide-based Epoxy | ~30 | ~27 | ~5 | ~4.5 | [5] | |
| Disulfide Exchange | Epoxy-Thiol Network | 46.4 | 41.9 | >800 | >700 | [7] |
| Aromatic Disulfide-based Polyurethane | ~1 | ~1 | ~2200 | ~2200 | [8] | |
| Imine Bonds | Polydimethylsiloxane (PDMS) Elastomer | ~0.5 | ~0.47 | ~1400 | ~1300 | [10] |
| Poly(urea-urethane) | ~13 | 9.9 | ~1000 | ~900 | [13] | |
| Hydrogen Bonds | Supramolecular Polyurethane | ~10 | ~8 | ~1000 | ~800 | [12] |
| Polydimethylsiloxane-based Poly(urea-urethane) | ~0.25 | ~0.25 | ~1500 | ~1500 | [13] |
Experimental Protocols
Accurate and reproducible assessment of self-healing performance is crucial for the development and comparison of these materials. Below are detailed methodologies for key experiments commonly employed in the characterization of self-healing polymers.
Tensile Testing for Healing Efficiency Quantification
This protocol outlines the standard procedure for determining the healing efficiency of a self-healing polymer by measuring the recovery of its mechanical properties.[15][16]
-
Specimen Preparation: Prepare dumbbell-shaped specimens of the polymer according to standard specifications (e.g., ASTM D638).
-
Initial Tensile Test: Conduct a tensile test on a set of pristine specimens using a universal testing machine at a constant strain rate to determine the original tensile strength and strain at break.
-
Damage Creation: Cut the remaining specimens completely in half at the center using a sharp razor blade.
-
Healing Process: Bring the two fractured surfaces into close contact and subject them to the specific healing conditions (temperature, time, pressure) required for the material's dynamic chemistry.
-
Healed Tensile Test: After the healing period, perform a tensile test on the healed specimens under the same conditions as the initial test.
-
Healing Efficiency Calculation: Calculate the healing efficiency (η) as the ratio of the tensile strength of the healed sample to that of the pristine sample: η (%) = (Tensile Strengthhealed / Tensile Strengthpristine) × 100
Spectroscopic Analysis for Monitoring Reversible Reactions
Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to monitor the progress of the reversible chemical reactions responsible for self-healing.[6][17][18]
-
FTIR Spectroscopy:
-
Sample Preparation: Prepare a thin film of the polymer sample.
-
Initial Spectrum: Record the FTIR spectrum of the pristine material.
-
Induce Retro-Reaction: Heat the sample in situ within the FTIR spectrometer to the temperature required to break the dynamic bonds (e.g., retro-Diels-Alder).
-
Monitor Spectral Changes: Record spectra at regular intervals during heating to observe the disappearance of peaks corresponding to the bonded state and the appearance of peaks corresponding to the cleaved state. For DSDMA, this involves monitoring the disappearance of the C-O-C stretching vibration of the furan ring in the adduct and the appearance of the characteristic peaks of the free furan and maleimide (B117702) groups.[19]
-
Induce Forward Reaction: Cool the sample to the healing temperature to allow the bonds to reform.
-
Monitor Bond Reformation: Record spectra during cooling to observe the reappearance of the adduct peaks.
-
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve the polymer sample in a suitable deuterated solvent in an NMR tube.
-
Initial Spectrum: Record the ¹H NMR spectrum of the pristine material to identify the chemical shifts of the protons in the bonded state.
-
Induce Retro-Reaction: Heat the NMR tube to the desired temperature for the retro-reaction.
-
Monitor Reaction Progress: Acquire ¹H NMR spectra at different time points to follow the decrease in the intensity of the signals corresponding to the adduct and the increase in the signals of the free species.
-
Induce Forward Reaction: Cool the sample to the healing temperature.
-
Monitor Bond Reformation: Continue to acquire spectra to observe the reformation of the adduct.
-
Visualizing Dynamic Chemistry and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental mechanism of the Diels-Alder reaction and a typical workflow for the characterization of self-healing materials.
Caption: The reversible Diels-Alder reaction mechanism.
Caption: A typical experimental workflow for characterizing self-healing materials.
References
- 1. The Versatility of Polymeric Materials as Self-Healing Agents for Various Types of Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Fast Self-Healing at Room Temperature in Diels–Alder Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. graphviz.org [graphviz.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Self-Healing Polymer with Fast Elastic Recovery upon Stretching - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. matec-conferences.org [matec-conferences.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
A Comparative Guide to the Long-Term Stability of DSDMA and Traditional Vinyl Polymers
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of polymeric biomaterials is a critical determinant of their efficacy and safety in therapeutic applications. This guide provides an objective comparison of the long-term stability of Dextran-Sulfate-Dextran-Methacrylate (DSDMA), a modified natural polymer, and traditional synthetic vinyl polymers, with a focus on polyvinyl alcohol (PVA). This comparison is supported by experimental data on their degradation behaviors under various conditions, offering insights for material selection in drug delivery and tissue engineering.
Executive Summary
DSDMA, a derivative of the biocompatible polysaccharide dextran (B179266), primarily degrades through hydrolytic and enzymatic pathways, offering tunable degradation rates beneficial for controlled drug release. In contrast, traditional vinyl polymers like PVA are generally more resistant to biodegradation and primarily degrade through slower processes such as thermal decomposition, oxidation, and photodegradation. The choice between these materials hinges on the specific requirements of the application, such as the desired degradation timeline, the biological environment, and the need for biocompatibility versus long-term structural integrity.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data on the degradation of DSDMA and PVA hydrogels from various studies. It is crucial to note that the experimental conditions differ between studies, which influences the direct comparability of the data.
Table 1: Hydrolytic and Enzymatic Degradation of Dextran Methacrylate (B99206) (DSDMA) Hydrogels
| Polymer System | Degradation Condition | Time | Outcome | Reference |
| Dextran-methacrylate (Dex-MA) | pH 1-3, 100°C | Not specified | Degraded | [1] |
| Dextran-methacrylate (Dex-MA) | pH 7.2, 37°C | > 2 months | Stable | [1] |
| Hydroxyethyl methacrylate-derivatized dextran (dex-HEMA) | pH 7.2, 37°C | 2 days - > 2 months | Full degradation | [1] |
| Dextran-glycidyl methacrylate (Dex-GMA) | Dextranase (2 U/ml), 37°C | 5 days | Full degradation | [2] |
| Dextran-glycidyl methacrylate (Dex-GMA) with varying Degree of Substitution (DS) | Dextranase, 72 hours | 72 hours | Weight loss decreases with increased DS | [3] |
| Peptide-cross-linked dextran | Bacterial collagenase, 37°C | 30 hours | Degraded | [4] |
| Peptide-cross-linked dextran | Human MMP-2, 37°C | 16 days | Degraded | [4] |
| Peptide-cross-linked dextran | Hydrolytic conditions | > 200 days | Stable | [4] |
Table 2: Thermal and Accelerated Aging Stability of Polyvinyl Alcohol (PVA) Hydrogels
| Polymer System | Degradation Condition | Temperature | Outcome | Reference |
| Pure PVA | Thermogravimetric Analysis (TGA) in air | 385°C | 80% mass loss | [1] |
| PVA/cassava starch/alkaline lignin (B12514952) blend | TGA in nitrogen | 250°C - 395°C | Main degradation step | [5] |
| Pure PVA | TGA in nitrogen | 270°C - 385°C | Main degradation step | [5] |
| Physically cross-linked PVA | Accelerated aging | 60°C | Volume shrinkage, decreased elongation over 80 days | [6][7] |
| PVA/PEO blends | TGA | 265°C | Elimination of hydroxyl groups | [8] |
Degradation Pathways: A Visual Comparison
The fundamental differences in the degradation mechanisms of DSDMA and traditional vinyl polymers are visualized below. DSDMA's degradation is primarily dictated by its chemical structure, which is susceptible to hydrolysis and enzymatic cleavage, whereas the stability of vinyl polymers is governed by the strength of their carbon-carbon backbone.
Caption: Degradation pathways of DSDMA versus traditional vinyl polymers.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison, providing a framework for reproducing and expanding upon these findings.
Hydrolytic Degradation of Hydrogels
Objective: To assess the stability of the hydrogel in an aqueous environment over time.
Protocol:
-
Prepare disc-shaped hydrogel samples of uniform dimensions.
-
Lyophilize the samples to determine their initial dry weight (W_initial).
-
Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C to simulate physiological conditions.[9][10]
-
At predetermined time intervals, remove the samples from the PBS, gently blot to remove excess surface water, and record the wet weight.
-
Lyophilize the samples again to obtain the final dry weight (W_final).
-
Calculate the percentage of mass loss as: ((W_initial - W_final) / W_initial) * 100.
-
The swelling ratio can also be determined at each time point by the formula: (Wet Weight - Dry Weight) / Dry Weight.[11][12][13]
Enzymatic Degradation of Dextran-Based Hydrogels
Objective: To evaluate the biodegradability of dextran-based hydrogels in the presence of specific enzymes.
Protocol:
-
Prepare uniform hydrogel discs and determine their initial dry weight as described above.
-
Prepare a solution of the specific enzyme (e.g., dextranase, collagenase, or matrix metalloproteinases) in a suitable buffer (e.g., PBS) at a physiologically relevant concentration and temperature (e.g., 37°C).[14][15][16][17]
-
Immerse the hydrogel samples in the enzyme solution. A control group should be immersed in the buffer solution without the enzyme.
-
At regular intervals, remove the samples, wash with distilled water to remove the enzyme, and measure the wet and dry weights as previously described.
-
Quantify the degradation by calculating the percentage of mass loss over time.
Thermal Gravimetric Analysis (TGA) of Vinyl Polymers
Objective: To determine the thermal stability and decomposition profile of the polymer.
Protocol:
-
Place a small, precisely weighed sample of the polymer (typically 5-10 mg) into a TGA crucible.
-
Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).
-
Apply a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).[5][18]
-
The TGA instrument records the weight of the sample as a function of temperature.
-
The resulting TGA curve provides information on the onset of degradation, the temperature of maximum degradation rate (from the derivative thermogravimetry, DTG, curve), and the residual mass at the end of the analysis.[1][5][19]
Conclusion
The long-term stability of DSDMA and traditional vinyl polymers is fundamentally different, stemming from their distinct chemical structures and degradation mechanisms. DSDMA offers the advantage of tunable biodegradability, making it highly suitable for applications requiring controlled release of therapeutic agents or temporary scaffolding for tissue regeneration. Conversely, the high stability of the carbon-carbon backbone in traditional vinyl polymers like PVA renders them more appropriate for long-term implants where structural integrity and minimal degradation are paramount. The selection of the optimal polymer requires a thorough understanding of the intended application's biological and chemical environment, as well as the desired performance timeline. The experimental protocols provided herein offer a basis for further comparative studies to generate direct, quantitative data to guide this critical decision-making process.
References
- 1. mdpi.com [mdpi.com]
- 2. 2.6. Hydrolytic degradation [bio-protocol.org]
- 3. mnsa.ece.wisc.edu [mnsa.ece.wisc.edu]
- 4. Synthesis of enzyme-degradable, peptide-cross-linked dextran hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.unnes.ac.id [journal.unnes.ac.id]
- 6. Research on the Thermal Aging Mechanism of Polyvinyl Alcohol Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Irreversible Swelling Behavior and Reversible Hysteresis in Chemically Crosslinked Poly(vinyl alcohol) Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rheolution.com [rheolution.com]
- 15. research.utwente.nl [research.utwente.nl]
- 16. DSpace [kb.osu.edu]
- 17. Enzymatic Degradation of Cross-Linked Dextrans: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 18. hrpub.org [hrpub.org]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Bis(2-methacryloyl)oxyethyl Disulfide: A Step-by-Step Guide for Laboratory Professionals
The safe handling and disposal of Bis(2-methacryloyl)oxyethyl disulfide are paramount in a laboratory setting to ensure the safety of personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this chemical, aligned with standard safety protocols.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This substance is known to cause skin irritation, may provoke an allergic skin reaction, and can lead to serious eye irritation.[1] Therefore, adherence to strict safety measures is non-negotiable.
Personal Protective Equipment (PPE):
Always wear the following PPE when handling this compound:
-
Protective Gloves: Inspect gloves for any damage before use.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Face Protection: A face shield may be necessary depending on the scale of handling.
-
Lab Coat: To protect from skin exposure.
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from initial preparation to final waste hand-off.
Step 1: Segregation and Labeling
-
Isolate the waste this compound from other chemical waste streams to prevent accidental mixing and reactions.
-
Use a dedicated, sealable, and chemically resistant container for collection.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).
Step 2: Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Ensure the area is well-ventilated to avoid the inhalation of vapors.[1][2]
-
Containment: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to soak up the spill.[2]
-
Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: The contaminated cleaning materials must also be disposed of as hazardous waste.
Step 3: Final Disposal
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be flushed into the sanitary sewer system or any surface water.[2]
-
Approved Waste Disposal Facility: The final disposal of the collected waste must be conducted through an approved and licensed hazardous waste disposal plant.[1]
-
Consult Regulations: Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
III. Summary of Key Safety and Disposal Information
The following table summarizes the critical data for the safe handling and disposal of this compound.
| Parameter | Information | Source |
| Primary Hazards | Skin Irritation (Category 2), Allergic Skin Reaction (Category 1), Serious Eye Irritation (Category 2A) | [1] |
| Personal Protective Equipment | Protective gloves, eye protection, face protection | [1] |
| Spill Containment | Use inert absorbent material (e.g., sand, vermiculite) | [2] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant | [1] |
| Prohibited Disposal | Do not flush into surface water or sanitary sewer system | [2] |
IV. Disposal Workflow Diagram
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This visual guide reinforces the necessary steps from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Guide for Bis(2-methacryloyl)oxyethyl disulfide
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Bis(2-methacryloyl)oxyethyl disulfide (CAS No. 36837-97-5). Adherence to these procedures is paramount to ensure personal safety and minimize environmental impact. This document is intended to supplement, not replace, your institution's established safety protocols and a thorough review of any available Safety Data Sheet (SDS).
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Polyvinyl alcohol). | Methacrylates can penetrate many common glove materials. It is crucial to use gloves with high resistance to organic chemicals. |
| Eye Protection | Safety goggles with side shields or a face shield. | To protect against splashes and vapors that can cause serious eye irritation. |
| Skin and Body Protection | Laboratory coat. | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | To minimize inhalation of any potential vapors. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.
Step 1: Preparation
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical fume hood is operational.
-
Confirm the availability and proper functioning of an emergency eyewash station and safety shower.
-
Assemble all necessary materials and equipment before handling the chemical.
Step 2: Handling
-
Don the appropriate PPE as specified in Table 1.
-
Conduct all weighing and handling of the liquid compound within a certified chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use compatible labware (e.g., glass, stainless steel).
Step 3: Post-Handling
-
Thoroughly clean the work area after use.
-
Decontaminate any spills immediately according to the spill response plan (see Section 4).
-
Properly label and store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is 2-8°C.
Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination.
Step 1: Waste Segregation
-
Collect all waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other waste streams.
Step 2: Waste Storage
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from heat and sources of ignition.
Step 3: Waste Disposal
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
The recommended method for the disposal of methacrylates is incineration at an approved facility.
-
Triple rinse empty containers with a suitable solvent, collecting the rinsate as hazardous waste, before disposing of the container as non-hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency Response Protocols
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill (<100 mL) | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent. |
| Large Spill (>100 mL) | Evacuate the area immediately. Alert others in the vicinity. Contact your institution's EHS or emergency response team. |
Safe Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
